molecular formula C16H18Cl2N2O4 B162942 Mefenpyr-diethyl CAS No. 135591-00-3

Mefenpyr-diethyl

Cat. No.: B162942
CAS No.: 135591-00-3
M. Wt: 373.2 g/mol
InChI Key: OPGCOAPTHCZZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid is a member of the class of pyrazoles that is 4,5-dihydro-1H-pyrazole substituted by a 2,4-dichlorophenyl group, carboxy group, carboxy group and methyl group at positions 1,3,5 and 5, respectively. It is a member of pyrazoles, a dichlorobenzene and a dicarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCOAPTHCZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037564
Record name Mefenpyr-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135590-91-9
Record name Mefenpyr-diethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135590-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenpyr-diethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenpyr-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFENPYR-DIETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mefenpyr-diethyl: A Technical Guide to its Discovery, Synthesis, and Core Functionality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a crucial molecule in modern agriculture, functioning as a herbicide safener.[1][2] It is not herbicidal on its own but is co-formulated with certain herbicides to protect crops from potential phytotoxic effects.[1][2][3] This pyrazoline-based compound enhances the metabolic processes within the crop, leading to the detoxification of the herbicide, thereby ensuring that the intended weeds are controlled without damaging the valuable crop. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound.

Discovery and History

This compound, with the manufacturer's codes AE-F107892 and HOE-107892, was developed by Hoechst, which later became part of Bayer CropScience. The initial patent for its preparation was filed in the early 1990s. It was introduced as a novel herbicide safener at the Brighton Crop Protection Conference in 1999. This compound was a significant advancement as it was the first foliar-acting safener that could be used with chemically different herbicides having different modes of action.

Chemical and Physical Properties

This compound is a white to beige crystalline powder. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name Diethyl (R,S) 1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylate
CAS Name 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
Molecular Formula C16H18Cl2N2O4
Molecular Weight 373.23 g/mol
Melting Point 50-52 °C
Boiling Point 451.1 °C at 760 mmHg
Density 1.34 g/cm³
Vapor Pressure 1.4 x 10⁻⁵ Pa at 25 °C
Water Solubility 20 mg/L (pH 6.2, 20 °C)
Log P (octanol/water) 3.83 (pH 6.3, 21 °C)

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. Several synthetic routes have been developed, with a common pathway involving the diazotization of 2,4-dichloroaniline and subsequent reactions to form the pyrazoline ring structure.

General Synthesis Pathway

A widely referenced method for the synthesis of this compound involves the following key steps:

  • Diazotization: 2,4-dichloroaniline is treated with an acid (e.g., hydrochloric acid) and sodium nitrite to form a diazonium salt.

  • Synthesis of Chloro-ethyl acetoacetate: Ethyl acetoacetate is chlorinated to produce chloro-ethyl acetoacetate.

  • Formation of Hydrazone: The diazonium salt from step 1 reacts with the chloro-ethyl acetoacetate from step 2 to yield 2-chloro-2-(2,4-dichlorophenylhydrazone)-ethyl glyoxalate.

  • Cyclization: The resulting hydrazone undergoes a cyclization reaction with ethyl methacrylate to form the final this compound product.

Synthesis_of_Mefenpyr_diethyl cluster_reactants Starting Materials cluster_intermediates Intermediates 2_4_dichloroaniline 2,4-dichloroaniline diazonium_salt Aniline diazonium salt 2_4_dichloroaniline->diazonium_salt Diazotization (HCl, NaNO2) ethyl_acetoacetate Ethyl acetoacetate chloro_ethyl_acetoacetate Chloro-ethyl acetoacetate ethyl_acetoacetate->chloro_ethyl_acetoacetate Chlorination ethyl_methacrylate Ethyl methacrylate mefenpyr_diethyl This compound ethyl_methacrylate->mefenpyr_diethyl hydrazone 2-chloro-2-(2,4-dichlorophenylhydrazone) -ethyl glyoxalate diazonium_salt->hydrazone chloro_ethyl_acetoacetate->hydrazone hydrazone->mefenpyr_diethyl Cyclization with ethyl methacrylate Mechanism_of_Action cluster_detoxification Detoxification Pathways Mefenpyr_diethyl This compound (Safener) Crop_Cell Crop Plant Cell Mefenpyr_diethyl->Crop_Cell Uptake Herbicide Herbicide Herbicide->Crop_Cell Uptake Detoxified_Herbicide Non-toxic Herbicide Metabolite Herbicide->Detoxified_Herbicide Metabolism GST Glutathione S-transferases (GSTs) Crop_Cell->GST Induces CYP450 Cytochrome P450s Crop_Cell->CYP450 Induces Other_enzymes Other Metabolic Enzymes Crop_Cell->Other_enzymes Induces GST->Detoxified_Herbicide CYP450->Detoxified_Herbicide Other_enzymes->Detoxified_Herbicide

References

Mefenpyr-diethyl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 135590-91-9

Chemical Name: Diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate

Abstract

Mefenpyr-diethyl is a widely utilized herbicide safener, crucial for protecting cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, mechanism of action, synthesis, and its influence on plant metabolic pathways. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and professionals in the fields of drug development and agricultural science.

Chemical and Physical Properties

This compound is a pyrazoline derivative with the molecular formula C₁₆H₁₈Cl₂N₂O₄ and a molecular weight of 373.23 g/mol .[1] It is a white to beige crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₈Cl₂N₂O₄[1]
Molecular Weight 373.23 g/mol [1]
CAS Number 135590-91-9[1]
Appearance White to beige crystalline powder
Melting Point 50 – 52 °C
Solubility DMSO: 100 mg/mL (267.93 mM); Water: < 0.1 mg/mL (insoluble)
LogP 3.9
Vapor Pressure Not determined
Density 1.31 g/cm³ at 20 °C

Mechanism of Action

This compound functions as a herbicide safener by enhancing the metabolic detoxification of herbicides in protected crops, without significantly affecting the herbicide's efficacy against target weeds. The primary mechanism involves the induction of key detoxification enzyme systems in the plant, including glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze the conversion of herbicidal compounds into less toxic, more readily sequestered or excreted metabolites.

This compound has been shown to up-regulate the expression of genes encoding these detoxification enzymes. Transcriptome analysis suggests the involvement of various transcription factors, such as AP2/ERF-ERF, bHLH, NAC, and MYB, as well as protein kinases like RLK-Pelle_DLSV, in the signaling cascade initiated by the safener.

Signaling Pathway for this compound Induced Herbicide Detoxification

G Mefenpyr This compound Receptor Putative Receptor(s) Mefenpyr->Receptor Signal Signal Transduction Cascade (involving Protein Kinases, e.g., RLK-Pelle_DLSV) Receptor->Signal TFs Activation of Transcription Factors (e.g., AP2/ERF, bHLH, NAC, MYB) Signal->TFs ARE Antioxidant Response Element (ARE) in Gene Promoters TFs->ARE DetoxGenes Increased Transcription of Detoxification Genes ARE->DetoxGenes GST Glutathione S-Transferases (GSTs) DetoxGenes->GST P450 Cytochrome P450s (CYP450s) DetoxGenes->P450 Metabolism Herbicide Metabolism (Conjugation, Oxidation) GST->Metabolism P450->Metabolism Herbicide Herbicide Herbicide->Metabolism Detoxified Detoxified Herbicide Metabolism->Detoxified

Caption: Proposed signaling pathway of this compound leading to enhanced herbicide detoxification.

Quantitative Data on Safener Activity

The efficacy of this compound as a safener has been quantified in various studies. The following tables summarize key findings on its ability to increase herbicide tolerance and induce detoxification enzymes.

Table 1: Effect of this compound on Herbicide GR₅₀ (50% Growth Reduction) Values
Crop/WeedHerbicideThis compound TreatmentGR₅₀ (g ai ha⁻¹)Fold Increase in ToleranceReference
WheatMesosulfuron-methylNone--
Foliar Spray (27 g ai ha⁻¹)-7.01
Seed Dressing (2 g/kg seed)-21.80
Tausch's goatgrassMesosulfuron-methylNone--
Foliar Spray (27 g ai ha⁻¹)-7.81
BahiagrassHaloxyfop-methylNone--
Tank Mix (50 g ai ha⁻¹)-Significant reduction in phytotoxicity
Table 2: Effect of this compound on Detoxification Enzyme Activity and Content in Wheat
TreatmentALS Activity (nmol acetoin mg⁻¹ protein h⁻¹)CYP450 Content (nmol mg⁻¹ protein)GST Content (nmol mg⁻¹ protein)Reference
Control (CK)~1.8~0.025~1.2
Mesosulfuron-methyl (Mm)~1.2 (Day 1)~0.03 (Day 3)~1.8 (Day 3)
This compound (Md)~2.0~0.035~1.6
Mm + Md~1.6 (Day 1)~0.04 (Day 3)~2.2 (Day 3)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments related to this compound.

Synthesis of this compound

A common synthesis route for this compound involves a multi-step chemical process. The following is a generalized protocol based on patent literature.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization A1 2,4-dichloroaniline B Diazotization & Substitution (0-10 °C) A1->B A2 Ethyl 2-chloroacetoacetate A2->B A3 Inorganic Acid (e.g., HCl) A3->B A4 Sodium Nitrite (aq) A4->B C Ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate B->C D Hydrolysis (pH 5-7) C->D E Ethyl 2-chloro-2-(2,4-dichlorophenylhydrazono)acetate D->E G Cyclization Reaction E->G F Ethyl methacrylate F->G H This compound G->H

Caption: General workflow for the chemical synthesis of this compound.

Protocol:

  • Diazotization and Substitution:

    • In a reaction vessel, combine ethyl 2-chloroacetoacetate, 2,4-dichloroaniline, and an inorganic acid (e.g., hydrochloric acid) in water.

    • Cool the mixture to 0-10 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

    • Allow the reaction to proceed for approximately 1 hour to form the intermediate, ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate.

  • Hydrolysis and Cyclization:

    • Adjust the pH of the reaction mixture to 5-7 using an inorganic base.

    • Add a bicarbonate aqueous solution to facilitate hydrolysis, yielding 2-chloro-2-(2,4-dichlorophenylhydrazono)ethyl acetate.

    • Introduce a polymerization inhibitor, followed by ethyl methacrylate and a bicarbonate aqueous solution to initiate the cyclization reaction.

    • After the reaction is complete, the product, this compound, can be isolated through post-treatment procedures such as filtration, concentration, and recrystallization.

Whole-Plant Bioassay for Safener Efficacy

This protocol is adapted from Yuan et al. (2021) to assess the safening effect of this compound on wheat against a herbicide.

Materials:

  • Wheat seeds

  • Potting mix (e.g., 1:1 v/v peat and sand)

  • Pots (e.g., 7 cm radius)

  • Growth chamber or greenhouse with controlled conditions (e.g., 20°C, 12:12 h light/dark cycle)

  • Herbicide (e.g., Mesosulfuron-methyl)

  • This compound

  • Research track sprayer

Procedure:

  • Plant wheat seeds in pots containing the potting mix and grow under controlled conditions.

  • For seed dressing treatments, coat the seeds with a solution of this compound (e.g., 2 g per kg of seed) before planting.

  • For foliar spray applications, treat wheat seedlings at a specific growth stage (e.g., 1-leaf stage) with the herbicide alone or in combination with this compound at designated concentrations (e.g., Mesosulfuron-methyl at 1.69 g ai ha⁻¹ and this compound at 27 g ai ha⁻¹).

  • Use a research track sprayer calibrated to deliver a specific volume (e.g., 450 L ha⁻¹) at a constant pressure.

  • Include an untreated control group for comparison.

  • Arrange the treatments in a completely randomized design with multiple replications.

  • After a set period (e.g., 7 days), harvest the seedlings and measure relevant parameters such as plant height, fresh weight, and dry weight to determine the growth reduction (GR₅₀) and assess the safening effect.

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric method for determining GST activity.

Materials:

  • Plant tissue (e.g., leaves)

  • Extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and PVPP)

  • Bradford reagent for protein quantification

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 6.5)

  • Reduced glutathione (GSH) solution

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Spectrophotometer

Procedure:

  • Homogenize fresh plant tissue in ice-cold extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).

  • Determine the protein concentration of the extract using the Bradford method.

  • Prepare the reaction mixture in a cuvette containing the assay buffer, GSH solution, and the enzyme extract.

  • Initiate the reaction by adding the CDNB solution.

  • Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25 °C).

  • Calculate the GST activity based on the rate of change in absorbance and the extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as µmol of CDNB conjugated per minute per mg of protein.

Cytochrome P450 (CYP450) Content Assay

This protocol describes a method for quantifying the total CYP450 content.

Materials:

  • Plant tissue

  • Microsome extraction buffer

  • Sodium dithionite

  • Carbon monoxide (CO) gas

  • Dual-beam spectrophotometer

Procedure:

  • Extract microsomes from the plant tissue through differential centrifugation.

  • Resuspend the microsomal pellet in a suitable buffer.

  • Record a baseline absorbance spectrum of the microsomal suspension from 400 to 500 nm.

  • Reduce the sample by adding a small amount of sodium dithionite and bubble with CO gas for a specific time.

  • Record the difference spectrum of the CO-bubbled sample versus the reduced sample.

  • Calculate the CYP450 content using the absorbance difference between the peak at 450 nm and the trough at 490 nm, with an extinction coefficient of 91 mM⁻¹ cm⁻¹.

Toxicological Profile

This compound exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is greater than 2,000 mg/kg, and the dermal LD₅₀ in rats is greater than 4,000 mg/kg. It is not considered to be a skin or eye irritant and does not show evidence of mutagenicity, carcinogenicity, or reproductive toxicity in available studies. However, it is classified as toxic to aquatic life with long-lasting effects.

Conclusion

This compound is an effective herbicide safener that enhances crop tolerance by upregulating the expression and activity of key detoxification enzymes, primarily GSTs and CYP450s. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key quantitative data. The detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the intricate mechanisms of herbicide safeners and the development of improved crop protection strategies.

References

Mefenpyr-Diethyl: A Comprehensive Technical Guide for Herbicide Safener Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a commercially significant herbicide safener, pivotal in protecting cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth analysis of its core mechanisms, applications, and the experimental methodologies used in its evaluation. Through a comprehensive review of current literature, this document outlines the intricate signaling pathways influenced by this compound, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays. The information is structured to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical development, plant science, and drug discovery.

Introduction

This compound [(R,S)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylic acid diethyl ester] is a member of the pyrazoline chemical class and functions as a herbicide safener.[1] It is employed to enhance the tolerance of crops, primarily monocots like wheat and barley, to herbicides that would otherwise cause significant injury.[2] this compound itself exhibits no herbicidal activity. Its primary mode of action involves the upregulation of the plant's innate detoxification pathways, enabling the rapid metabolism of herbicides into non-toxic forms before they can cause cellular damage.[3] This selective enhancement of herbicide metabolism in the crop, without affecting the herbicide's efficacy on target weeds, is the cornerstone of its utility in modern agriculture.

Mechanism of Action

The protective effect of this compound is primarily attributed to its ability to induce the expression of genes encoding key detoxification enzymes. This induction leads to an enhanced metabolic breakdown of herbicides within the crop plant. The two major enzyme families implicated in this process are Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (P450s).

Induction of Glutathione S-Transferases (GSTs)

This compound treatment leads to a significant increase in the activity of GSTs. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule. This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity. The induction of GSTs is a key component of the safening mechanism against herbicides such as fenoxaprop-p-ethyl.

Upregulation of Cytochrome P450 Monooxygenases

In addition to GSTs, this compound can also induce the expression of cytochrome P450 monooxygenases. These enzymes are involved in the primary phase of herbicide metabolism, often introducing or exposing functional groups on the herbicide molecule through oxidation, which prepares it for subsequent conjugation reactions.

The signaling pathway leading to the induction of these detoxification enzymes is complex and not fully elucidated. However, it is understood to involve the perception of this compound as a xenobiotic stress signal, which triggers a cascade of downstream events culminating in the transcriptional activation of specific GST and P450 genes.

Mefenpyr_Diethyl_Signaling_Pathway Mefenpyr This compound Receptor Putative Receptor(s) Mefenpyr->Receptor Binding Signaling Signal Transduction Cascade Receptor->Signaling Activation TF Transcription Factors (e.g., WRKY, bZIP) Signaling->TF Activation ARE Antioxidant Response Element (ARE) in Gene Promoters TF->ARE Binding DetoxGenes Detoxification Genes (GSTs, P450s, etc.) ARE->DetoxGenes Transcriptional Upregulation Enzymes Detoxification Enzymes DetoxGenes->Enzymes Translation Herbicide Herbicide Enzymes->Herbicide DetoxHerbicide Detoxified Herbicide Herbicide->DetoxHerbicide Metabolism

Caption: Proposed signaling pathway for this compound induced herbicide detoxification.

Quantitative Efficacy of this compound

The effectiveness of this compound is quantified by measuring its ability to reduce herbicide-induced injury and its impact on key biochemical markers of detoxification. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Herbicide Phytotoxicity in Wheat
Herbicide Herbicide Rate (g a.i./ha) This compound Rate (g a.i./ha) Reduction in Crop Injury (%)
Fenoxaprop-p-ethyl6918.75Significant prevention of injury symptoms compared to herbicide alone
Mesosulfuron-methylVariesSeed dressing (2 g/kg seed)21.8-fold increase in GR50 (herbicide dose causing 50% growth reduction)
Table 2: Biochemical Effects of this compound in Wheat
Parameter Treatment Observed Effect
GST ActivityThis compound + Fenoxaprop-p-ethylVariable, did not directly correlate with detoxification in some studies
Lipid ContentThis compound alone or with Fenoxaprop-p-ethylIncreased lipid levels, suggesting a protective role by altering membrane composition

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide safeners. The following sections provide methodologies for key experiments.

Assessment of Herbicide Phytotoxicity

This protocol outlines a method for visually assessing the phytotoxic effects of a herbicide with and without a safener on crop plants.

Objective: To quantify the protective effect of this compound against herbicide-induced injury.

Materials:

  • Crop seeds (e.g., wheat, barley)

  • Pots filled with a suitable growing medium

  • Herbicide and this compound formulations

  • Controlled environment growth chamber or greenhouse

  • Spray chamber calibrated for herbicide application

Procedure:

  • Plant Growth: Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) to a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Application: Prepare spray solutions of the herbicide alone, this compound alone, and a tank-mix of the herbicide and this compound at desired concentrations. Include an untreated control group.

  • Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Phytotoxicity Assessment: At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of crop injury. This is typically done on a scale of 0% (no injury) to 100% (complete plant death), considering symptoms such as chlorosis, necrosis, and stunting.

  • Data Analysis: Statistically analyze the phytotoxicity data to determine the significance of the safening effect.

Phytotoxicity_Workflow Start Start: Plant Growth Treatment Herbicide & Safener Application Start->Treatment Assessment Visual Phytotoxicity Assessment (7, 14, 21 DAT) Treatment->Assessment Data Data Collection & Analysis Assessment->Data End End: Quantify Safening Effect Data->End

Caption: Experimental workflow for assessing herbicide phytotoxicity.
Glutathione S-Transferase (GST) Activity Assay

This protocol describes a common spectrophotometric method for measuring GST activity in plant tissues.

Objective: To determine the effect of this compound on the activity of GST enzymes.

Materials:

  • Plant tissue (leaf, root)

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 1 mM DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

  • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • GST Assay: In a cuvette, mix the assay buffer, GSH solution, and a small volume of the enzyme extract.

  • Initiate the reaction by adding the CDNB solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the CDNB-GSH conjugate.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.

Objective: To assess the extent of herbicide-induced oxidative damage and the protective effect of this compound.

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize fresh plant tissue in TCA solution.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction: Mix a portion of the supernatant with the TBA solution.

  • Heat the mixture in a water bath at 95°C for 30 minutes.

  • Quickly cool the reaction tubes on ice to stop the reaction.

  • Centrifuge the samples to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculation: Calculate the concentration of the MDA-TBA adduct using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) and express the results as nmol MDA per gram of fresh weight.

Conclusion

This compound is a highly effective herbicide safener that protects cereal crops by enhancing their natural detoxification capabilities. Its mechanism of action, centered on the induction of GSTs and P450s, provides a robust defense against herbicide-induced injury. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into its physiological and molecular effects. A deeper understanding of the signaling pathways activated by this compound could pave the way for the development of novel, more efficient safeners and contribute to the broader field of xenobiotic detoxification in plants.

References

In-Depth Toxicological Profile of Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used in agriculture to protect cereal crops from herbicide-induced injury. While not intended to have biological effects on non-target organisms, its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicity of this compound, summarizing key findings from a range of toxicological studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound exhibits a generally low acute toxicity profile via oral, dermal, and inhalation routes. It is not considered to be a skin irritant but may act as a slight skin sensitizer and eye irritant. Repeated-dose studies have identified the liver and hematopoietic system as the primary target organs in various animal models. This compound is not carcinogenic, genotoxic, or considered a reproductive toxicant. Developmental toxicity has been observed in rabbits, but only at doses that also caused maternal toxicity. Ecotoxicological studies indicate a moderate to high toxicity to aquatic organisms.

Acute Toxicity

This compound demonstrates low acute toxicity across different exposure routes.

Test Species Route Result Reference
Acute Oral LD50Rat (Wistar)Oral> 2000 mg/kg bw[1]
Acute Dermal LD50Rabbit (New Zealand White)Dermal> 2000 mg/kg bw[2]
Acute Inhalation LC50RatInhalation> 5.0 mg/L
Skin IrritationRabbitDermalNon-irritant[3]
Eye IrritationRabbitOcularSlight irritant
Skin SensitizationGuinea PigDermalSlight sensitizer
Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of this compound was assessed in female Wistar rats following the Acute Toxic Class Method (OECD Guideline 423)[1].

  • Test Animals: Fasted female Wistar rats.

  • Administration: A single dose of 2000 mg/kg body weight was administered by oral gavage[1].

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.

  • Endpoints: Mortality, clinical signs, body weight changes, and gross pathology at necropsy.

Xenobiotic_Hepatotoxicity_Pathway cluster_pathway Generalized Xenobiotic-Induced Hepatotoxicity Xenobiotic This compound AhR_PXR AhR / PXR Activation Xenobiotic->AhR_PXR Metabolism Metabolism of this compound Xenobiotic->Metabolism Phase_I_II_Enzymes Induction of Phase I (CYPs) and Phase II (GSTs) Enzymes AhR_PXR->Phase_I_II_Enzymes Phase_I_II_Enzymes->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Cellular_Damage Cellular Damage / Inflammation Oxidative_Stress->Cellular_Damage Antioxidant_Response Antioxidant Response Element (ARE) Upregulation Nrf2_Activation->Antioxidant_Response Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

References

An In-Depth Technical Guide to the Environmental Fate and Behavior of Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenpyr-diethyl is a herbicide safener used to protect cereal crops from the phytotoxic effects of certain herbicides. Understanding its environmental fate and behavior is crucial for assessing its ecological risk profile. This technical guide provides a comprehensive overview of the degradation, metabolism, mobility, and dissipation of this compound in various environmental compartments. It includes a summary of its physicochemical properties, detailed experimental protocols for key environmental fate studies, and a review of its mode of action as a safener in plants, including the signaling pathways involved in the induction of detoxification mechanisms. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its potential for degradation and bioaccumulation.

PropertyValueReference
Molecular Formula C₁₆H₁₈Cl₂N₂O₄
Molecular Weight 373.23 g/mol
Water Solubility 20 mg/L (at 20°C)
Octanol-Water Partition Coefficient (log Kow) 3.8
Vapor Pressure 5 x 10⁻⁷ hPa (at 20°C)

Environmental Degradation

This compound is subject to various degradation processes in the environment, including photolysis, hydrolysis, and microbial degradation. These processes are critical in determining its persistence in different environmental matrices.

Photolysis

Photolysis, or degradation by light, is a significant pathway for the dissipation of this compound in aqueous environments.

CompartmentHalf-life (t½)ConditionsDegradation ProductsReference
Aqueous Solution1.20 hourspH 6.9, sunlight irradiationMefenpyr-ethyl, Mefenpyr, and two other photoproducts

Experimental Protocol: Aqueous Photolysis (based on OECD Guideline 316)

A detailed experimental protocol for assessing the aqueous photolysis of this compound is outlined below.

G Experimental Workflow for Aqueous Photolysis of this compound cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Analysis cluster_data Data Evaluation prep_solution Prepare sterile aqueous buffer solutions (e.g., pH 5, 7, 9) spike_solution Spike buffer solutions with this compound to the desired concentration prep_solution->spike_solution prep_mefenpyr Prepare a stock solution of this compound in a water-miscible solvent prep_mefenpyr->spike_solution setup_reactors Place spiked solutions in quartz tubes or photoreactors spike_solution->setup_reactors light_source Expose samples to a controlled, continuous light source (e.g., Xenon lamp) simulating sunlight setup_reactors->light_source dark_control Incubate a parallel set of samples in the dark as a control setup_reactors->dark_control maintain_temp Maintain a constant temperature (e.g., 25°C) light_source->maintain_temp dark_control->maintain_temp sampling Collect samples at predefined time intervals maintain_temp->sampling analysis Analyze samples for the concentration of this compound and its degradation products using a validated analytical method (e.g., HPLC-MS/MS) sampling->analysis kinetics Determine the degradation kinetics and calculate the half-life (DT50) analysis->kinetics id_products Identify major degradation products analysis->id_products mass_balance Establish a mass balance kinetics->mass_balance id_products->mass_balance

Workflow for determining the aqueous photolysis of this compound.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

pHTemperature (°C)Half-life (t½)Degradation ProductsReference
4 & 525Stable-
725Stable-
>725Rate increases with increasing pHMefenpyr-ethyl (monoester), Mefenpyr (dicarboxylic acid)

Experimental Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)

The following protocol details the experimental setup for assessing the hydrolysis of this compound.

G Experimental Workflow for Hydrolysis of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sampling and Analysis cluster_data Data Evaluation prep_buffers Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, 9) spike_solutions Add this compound to buffer solutions in sterile tubes prep_buffers->spike_solutions prep_mefenpyr Prepare a stock solution of this compound prep_mefenpyr->spike_solutions incubation Incubate the tubes in the dark at a constant temperature (e.g., 25°C and 50°C) spike_solutions->incubation sampling Collect samples at appropriate time intervals incubation->sampling analysis Analyze for this compound and its hydrolysis products using a validated analytical method (e.g., HPLC-UV or LC-MS) sampling->analysis kinetics Determine the hydrolysis rate constant and half-life for each pH and temperature analysis->kinetics arrhenius If applicable, use the Arrhenius equation to calculate the activation energy kinetics->arrhenius

Workflow for determining the hydrolysis of this compound.

Microbial Degradation in Soil

Microbial degradation is a primary route of dissipation for this compound in soil environments. The rate of degradation is influenced by soil type, temperature, moisture, and the presence of microbial populations.

ConditionSoil TypeHalf-life (DT₅₀)MetabolitesReference
AerobicNot specified17.5 daysMefenpyr-ethyl, Mefenpyr
AnaerobicNot specifiedData not available-

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

The following protocol outlines the methodology for assessing the transformation of this compound in soil under both aerobic and anaerobic conditions.

G Experimental Workflow for Soil Degradation of this compound cluster_prep Soil Preparation and Treatment cluster_incubation Incubation cluster_analysis Sampling and Analysis cluster_data Data Evaluation soil_prep Select and characterize representative agricultural soils moisture_adj Adjust soil moisture to a specific level (e.g., 40-60% of water holding capacity) soil_prep->moisture_adj pre_incubation Pre-incubate soils to stabilize microbial activity moisture_adj->pre_incubation application Apply ¹⁴C-labeled or non-labeled this compound to soil samples pre_incubation->application aerobic Aerobic Incubation: Incubate in the dark at a constant temperature (e.g., 20°C) with continuous aeration to maintain aerobic conditions. application->aerobic anaerobic Anaerobic Incubation: Establish anaerobic conditions (e.g., by flooding and purging with N₂) and incubate in the dark at a constant temperature. application->anaerobic trapping Trap evolved CO₂ and other volatile compounds aerobic->trapping sampling Collect soil samples at various time points aerobic->sampling anaerobic->trapping anaerobic->sampling extraction Extract this compound and its metabolites from the soil using appropriate solvents sampling->extraction analysis Analyze extracts by LSC (for ¹⁴C) and chromatographic methods (e.g., HPLC or GC) to quantify parent and metabolites extraction->analysis bound_residues Determine non-extractable (bound) residues analysis->bound_residues kinetics Model the degradation kinetics and calculate DT50 and DT90 values analysis->kinetics pathway Identify major metabolites and propose a degradation pathway kinetics->pathway mass_balance Calculate the mass balance pathway->mass_balance

Workflow for determining the soil degradation of this compound.

Degradation in Aquatic Sediment Systems

The fate of this compound in aquatic environments also includes its potential to partition to and degrade in sediment.

SystemHalf-life (DT₅₀)MetabolitesReference
Water-Sediment SystemData not available-

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (based on OECD Guideline 308)

The protocol for assessing the transformation of this compound in aquatic sediment systems is as follows.

G Experimental Workflow for Aquatic Sediment Degradation of this compound cluster_prep System Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Evaluation collect_samples Collect intact water/sediment cores from two different sites acclimatize Acclimatize systems in the dark at a constant temperature collect_samples->acclimatize apply_mefenpyr Apply ¹⁴C-labeled this compound to the water phase acclimatize->apply_mefenpyr aerobic Aerobic Systems: Incubate with aeration of the water phase apply_mefenpyr->aerobic anaerobic Anaerobic Systems: Incubate under a nitrogen atmosphere apply_mefenpyr->anaerobic trapping Trap evolved CO₂ and volatile organics aerobic->trapping sampling Sample water and sediment separately at various time intervals aerobic->sampling anaerobic->trapping anaerobic->sampling extraction Extract this compound and metabolites from both phases sampling->extraction analysis Analyze extracts by LSC and chromatography (HPLC/GC) extraction->analysis bound_residues Determine non-extractable residues in sediment analysis->bound_residues kinetics Calculate DT50 values for the total system, water, and sediment phases analysis->kinetics pathway Identify metabolites and propose a degradation pathway kinetics->pathway mass_balance Establish a mass balance pathway->mass_balance

Workflow for aquatic sediment degradation of this compound.

Mobility in Soil

The mobility of this compound in soil determines its potential to move into deeper soil layers and potentially reach groundwater. This is largely governed by its adsorption to soil particles.

ParameterValueInterpretationReference
Soil Adsorption Coefficient (Koc) 6800 L/kgLow mobility
Freundlich Adsorption Coefficient (Kf) 4.45 - 15.9 L/kgVaries with soil type
Groundwater Ubiquity Score (GUS) 1.14Low leaching potentialCalculated

Note: The GUS value was calculated using the formula: GUS = log₁₀(DT₅₀) x (4 - log₁₀(Koc)), with a DT₅₀ of 17.5 days and a Koc of 6800 L/kg.

Experimental Protocol: Adsorption/Desorption in Soil (based on OECD Guideline 106)

The batch equilibrium method is used to determine the adsorption and desorption characteristics of this compound in soil.

G Experimental Workflow for Soil Adsorption/Desorption of this compound cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase soil_prep Prepare soil samples of known mass equilibration Equilibrate soil with solutions by shaking for a predetermined time (e.g., 24 hours) at a constant temperature soil_prep->equilibration solution_prep Prepare a series of this compound solutions of varying concentrations in 0.01 M CaCl₂ solution_prep->equilibration separation Centrifuge and filter the suspension to separate the aqueous phase equilibration->separation analysis_ads Analyze the this compound concentration in the aqueous phase separation->analysis_ads calculation_ads Calculate the amount of this compound adsorbed to the soil analysis_ads->calculation_ads add_solution To the soil from the adsorption phase, add a fresh solution of 0.01 M CaCl₂ (without this compound) calculation_ads->add_solution equilibration_des Shake for the same equilibration time as in the adsorption phase add_solution->equilibration_des separation_des Centrifuge and filter equilibration_des->separation_des analysis_des Analyze the concentration of this compound in the aqueous phase separation_des->analysis_des calculation_des Calculate the amount of this compound desorbed analysis_des->calculation_des G Experimental Workflow for Bioaccumulation of this compound in Fish cluster_uptake Uptake (Exposure) Phase cluster_depuration Depuration (Clearance) Phase cluster_analysis Analysis cluster_data Data Evaluation acclimatize Acclimatize fish to test conditions expose Expose fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through system acclimatize->expose sample_water_uptake Sample water regularly to confirm exposure concentration expose->sample_water_uptake sample_fish_uptake Sample fish at several time points until steady state is reached expose->sample_fish_uptake analyze_water Analyze water samples for the concentration of this compound sample_water_uptake->analyze_water transfer Transfer remaining fish to a clean, flowing water system sample_fish_uptake->transfer analyze_fish Analyze fish tissues for the concentration of this compound and its metabolites sample_fish_uptake->analyze_fish sample_fish_depuration Sample fish at several time points during the depuration phase transfer->sample_fish_depuration sample_fish_depuration->analyze_fish calc_bcf Calculate the Bioconcentration Factor (BCF) as the ratio of the concentration in fish at steady state to the concentration in water analyze_fish->calc_bcf calc_kinetics Determine the uptake and depuration rate constants analyze_fish->calc_kinetics analyze_water->calc_bcf G Proposed Signaling Pathway for this compound Action cluster_detox Herbicide Detoxification mefenpyr This compound receptor Putative Receptor / Sensor mefenpyr->receptor signaling Signal Transduction Cascade (e.g., protein kinases, secondary messengers) receptor->signaling transcription_factors Activation of Transcription Factors (e.g., WRKY, bZIP) signaling->transcription_factors gene_expression Upregulation of Detoxification Genes transcription_factors->gene_expression gst Glutathione S-Transferases (GSTs) gene_expression->gst p450 Cytochrome P450s gene_expression->p450 ugt UDP-glucosyltransferases (UGTs) gene_expression->ugt abc ABC Transporters gene_expression->abc detoxified_herbicide Detoxified Herbicide Conjugate gst->detoxified_herbicide p450->gst Metabolite ugt->detoxified_herbicide vacuole Vacuolar Sequestration abc->vacuole herbicide Herbicide herbicide->gst Phase II Conjugation herbicide->p450 Phase I Metabolism herbicide->ugt Phase II Conjugation detoxified_herbicide->abc Phase III Transport

Mefenpyr-diethyl in Plants: A Technical Deep Dive into its Metabolic Fate and Safening Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the metabolic pathway of mefenpyr-diethyl in plants. This herbicide safener plays a crucial role in modern agriculture by protecting cereal crops from herbicide-induced injury. The guide details its absorption, metabolism, and the molecular mechanisms behind its protective effects.

This compound is a widely used safener, particularly in combination with herbicides targeting grassy weeds in crops like wheat and barley. Its primary function is to enhance the crop's natural defense mechanisms, allowing for the selective action of the herbicide against weeds while leaving the crop unharmed. This technical guide synthesizes current scientific knowledge to provide a detailed overview of the processes involved.

The Metabolic Journey of this compound in Plants

Once applied, this compound is absorbed by the plant and undergoes a series of metabolic transformations. The primary metabolic pathway involves the hydrolysis of the two ethyl ester groups, leading to the formation of three main metabolites. This process is initiated by the cleavage of one of the ester linkages, forming two possible monoester intermediates, which are then further hydrolyzed to the final dicarboxylic acid metabolite.

The identified residues of concern in plants are the parent this compound and its three 2,4-dichlorophenyl-pyrazoline metabolites: the monoesters (HOE 113225 and HOE 109453) and the fully hydrolyzed dicarboxylic acid (HOE 094270, also known as mefenpyr).[1] The metabolic pathway is understood to be a sequential hydrolysis of the ester functionalities.

Core Metabolites of this compound:

  • This compound (Parent Compound): Diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate[2][3][4][5]

  • HOE 113225 & HOE 109453 (Monoester Metabolites): These are the intermediate metabolites where one of the two ethyl ester groups has been hydrolyzed to a carboxylic acid.

  • HOE 094270 (Mefenpyr - Dicarboxylic Acid Metabolite): 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid, the final product of the hydrolysis of both ester groups.

Below is a diagram illustrating the metabolic breakdown of this compound in plants.

Mefenpyr_Metabolism Mefenpyr_diethyl This compound (Parent Compound) Monoester_1 Monoester Metabolite 1 (HOE 113225) Mefenpyr_diethyl->Monoester_1 Hydrolysis Monoester_2 Monoester Metabolite 2 (HOE 109453) Mefenpyr_diethyl->Monoester_2 Hydrolysis Dicarboxylic_acid Dicarboxylic Acid Metabolite (Mefenpyr - HOE 094270) Monoester_1->Dicarboxylic_acid Hydrolysis Monoester_2->Dicarboxylic_acid Hydrolysis

Metabolic pathway of this compound in plants.

Quantitative Insights into this compound Metabolism

While comprehensive quantitative data on the metabolism of this compound itself in various plant tissues remains an area of active research, studies on its environmental fate provide some context. The persistence of a compound is often described by its half-life, the time it takes for 50% of the substance to degrade. The half-life of pesticides can vary significantly based on environmental conditions. For example, the hydrolysis of this compound is pH-dependent, with a half-life of 40.9 days at a neutral pH of 7 and a much shorter half-life of 0.35 days at an alkaline pH of 9.

Studies have shown that after application, the residues of this compound and its metabolites are detectable in various parts of the plant. For instance, in wheat and barley, tolerances for the combined residues of this compound and its metabolites have been established.

Table 1: Physicochemical Properties of this compound and its Dicarboxylic Acid Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC16H18Cl2N2O4373.23
Mefenpyr (Dicarboxylic Acid)C12H10Cl2N2O4317.12

The Safening Mechanism: Activating the Plant's Defense System

The primary role of this compound as a safener is to enhance the plant's intrinsic ability to detoxify herbicides. This is achieved by upregulating the expression of genes involved in xenobiotic detoxification pathways. Key enzyme families induced by this compound include:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide or its metabolites with glutathione, a cellular antioxidant, rendering them less toxic and more easily sequestered or transported.

  • Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is involved in the initial oxidation and detoxification of a wide range of compounds, including herbicides.

  • Glucosyltransferases (GTs): These enzymes transfer glucose molecules to the herbicide or its metabolites, increasing their water solubility and facilitating their transport and storage in the vacuole.

  • ATP-binding cassette (ABC) transporters: These membrane proteins are responsible for transporting the conjugated and detoxified herbicide molecules into the vacuole or apoplast, effectively removing them from metabolically active cellular compartments.

The following diagram illustrates the signaling pathway initiated by this compound, leading to enhanced herbicide detoxification.

Safener_Signaling cluster_cell Plant Cell cluster_detox Detoxification Enzymes Mefenpyr This compound Receptor Putative Receptor(s) Mefenpyr->Receptor Binding Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Activation Gene_Expression Upregulation of Detoxification Genes Signaling_Cascade->Gene_Expression GST GSTs Gene_Expression->GST CYP CYPs Gene_Expression->CYP GT GTs Gene_Expression->GT ABC ABC Transporters Gene_Expression->ABC Detoxified_Herbicide Detoxified Herbicide (Conjugated/Metabolized) Herbicide Herbicide Herbicide->Detoxified_Herbicide Metabolism & Conjugation

Generalized signaling pathway of this compound safening action.

Experimental Protocols for Analysis

The analysis of this compound and its metabolites in plant matrices typically involves sophisticated analytical techniques to ensure accuracy and sensitivity. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the methods of choice for residue analysis. A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Table 2: Key Parameters for GC-MS/MS Analysis of this compound

ParameterSpecification
Gas Chromatograph Thermo ScientificTM TraceTM 1310 or equivalent
Autosampler Thermo ScientificTM TriPlusTM RSH or equivalent
Injector Programmable Temperature Vaporizer (PTV)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 ml/min
Column TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Mass Spectrometer Triple quadrupole
Ionization Mode Electron Ionization (EI)

Detailed QuEChERS Protocol for Cereal Grains:

The following is a generalized workflow for the extraction and cleanup of this compound and its metabolites from cereal grain samples for subsequent analysis.

QuEChERS_Workflow cluster_gc_cleanup Cleanup for GC-MS/MS Analysis start Start: Homogenized Cereal Sample (5g) extraction 1. Extraction: - Add 10mL cold water - Add 10mL acetonitrile - Shake mechanically (5 min) start->extraction salts 2. Add QuEChERS Salts: - 4g MgSO4, 1g NaCl, 1g Na3-citrate dihydrate,  0.5g Na2H-citrate sesquihydrate - Shake mechanically (1 min) extraction->salts centrifuge1 3. Centrifuge (10 min at 4500 rpm) salts->centrifuge1 freeze 4. Transfer 8mL supernatant to a new tube and freeze at -80°C (at least 1 hour) centrifuge1->freeze thaw_centrifuge 5. Thaw and centrifuge (10 min at 4500 rpm) freeze->thaw_centrifuge lc_analysis Aliquot for LC-MS/MS Analysis thaw_centrifuge->lc_analysis dSPE 6. Transfer 6mL extract to a cleanup tube containing: - 150mg PSA - 900mg MgSO4 thaw_centrifuge->dSPE shake_centrifuge 7. Shake (30 sec) and centrifuge (5 min at 4500 rpm) dSPE->shake_centrifuge acidify 8. Transfer 4mL supernatant to a new tube and add 40µL of 5% formic acid shake_centrifuge->acidify gc_analysis Final Extract for GC-MS/MS Analysis acidify->gc_analysis

QuEChERS workflow for the analysis of this compound in cereals.

This technical guide provides a foundational understanding of the metabolic fate of this compound in plants and the mechanisms by which it protects crops. Further research will continue to elucidate the finer details of its interaction with plant signaling networks and the full quantitative dynamics of its metabolism.

References

Mefenpyr-Diethyl and its Impact on Glutathione S-Transferase: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the herbicide safener mefenpyr-diethyl's mechanism of action, focusing on its induction of the pivotal detoxification enzyme, glutathione S-transferase (GST). This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

This compound is a critically important herbicide safener, widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides. Its protective mechanism is primarily attributed to the enhanced metabolic detoxification of herbicides within the crop plant, a process in which glutathione S-transferases (GSTs) play a central role. This compound treatment has been shown to significantly increase the activity and expression of GSTs, which catalyze the conjugation of glutathione to herbicide molecules, rendering them less toxic and more readily sequestered or degraded. Understanding the intricate details of this induction process is paramount for the development of more effective and selective herbicide formulations and for the broader study of xenobiotic detoxification pathways in plants.

Quantitative Impact of this compound on GST Activity

The application of this compound leads to a quantifiable increase in GST activity in various cereal crops. This induction enhances the plant's capacity to metabolize herbicides, thereby conferring a protective effect. The extent of this induction can vary depending on the plant species, the specific cultivar, and the experimental conditions.

Plant SpeciesCultivar(s)TreatmentGST Activity Increase (% over control)Reference
Wheat (Triticum aestivum)BRS 49This compound + Fenoxaprop-p-ethyl72%[Cataneo, A.C., et al., 2013]
Wheat (Triticum aestivum)CD 104This compound + Fenoxaprop-p-ethyl~100% (2-fold)[Cataneo, A.C., et al., 2013]
Wheat (Triticum aestivum)IAPAR 78This compound + Fenoxaprop-p-ethyl50%[Cataneo, A.C., et al., 2013]
Wheat (Triticum aestivum)RubiThis compound + Fenoxaprop-p-ethyl37%[Cataneo, A.C., et al., 2013]
Barley (Hordeum vulgare)AlexisThis compoundMarkedly Increased[Scalla and Roulet, 2002][1]

Signaling Pathways of GST Induction by this compound

The molecular mechanisms by which this compound upregulates GST expression are complex and involve intricate signaling cascades. Current research suggests the involvement of oxylipin signaling pathways, which are known to be activated in response to various biotic and abiotic stresses.[2] Jasmonic acid, a key oxylipin, is thought to play a role in mediating the safener-induced stress response that leads to the activation of detoxification genes.[2]

Transcriptomic studies have identified several families of transcription factors that are differentially expressed following this compound treatment, including AP2/ERF, bHLH, NAC, and MYB.[3][4] These transcription factors are known to bind to specific cis-acting elements in the promoter regions of stress-responsive genes, including GSTs, thereby initiating their transcription. The precise sequence of events, from the perception of the this compound signal to the activation of these transcription factors and subsequent GST expression, is an active area of research.

G cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_transcription Transcriptional Regulation cluster_response Cellular Response This compound This compound Oxylipin Pathway Oxylipin Pathway This compound->Oxylipin Pathway ROS Reactive Oxygen Species (ROS) This compound->ROS AP2/ERF AP2/ERF Oxylipin Pathway->AP2/ERF bHLH bHLH Oxylipin Pathway->bHLH NAC NAC ROS->NAC MYB MYB ROS->MYB GST Gene Expression GST Gene Expression AP2/ERF->GST Gene Expression bHLH->GST Gene Expression NAC->GST Gene Expression MYB->GST Gene Expression GST Protein Synthesis GST Protein Synthesis GST Gene Expression->GST Protein Synthesis Increased GST Activity Increased GST Activity GST Protein Synthesis->Increased GST Activity Herbicide Detoxification Herbicide Detoxification Increased GST Activity->Herbicide Detoxification

Proposed signaling pathway for this compound induced GST expression.

Experimental Protocols

Measurement of Glutathione S-Transferase (GST) Activity

A widely used method for determining GST activity is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of the thiol group of glutathione to CDNB, catalyzed by GST, results in the formation of a product (GS-DNB) that can be detected by an increase in absorbance at 340 nm.

Materials and Reagents:

  • Plant tissue (e.g., wheat or barley shoots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.0) containing 20% (v/v) glycerol, 1 mM ascorbic acid, 1 mM dithiothreitol (DTT), 1 mM EDTA, 1 mM reduced glutathione (GSH), 5 mM MgCl2, and 1% (w/v) polyvinylpyrrolidone (PVPP).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.9)

  • Reduced Glutathione (GSH) solution: 3.3 mM in assay buffer

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution: 30 mM in 96% ethanol

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Protein Extraction:

    • Harvest 1.0 g of plant tissue, freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

    • Add 5 mL of cold extraction buffer and continue grinding until a homogenous slurry is formed.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 6 minutes at 4°C.

    • Carefully collect the supernatant and centrifuge again at 26,000 x g for 16 minutes at 4°C.

    • The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay).

  • GST Activity Assay:

    • In a 3 mL cuvette, combine:

      • 2 mL of 100 mM potassium phosphate buffer (pH 6.9)

      • 0.9 mL of 3.3 mM GSH solution

      • 30 µL of the crude enzyme extract

    • Incubate the mixture at 25°C for 1 minute to allow for temperature equilibration.

    • Initiate the reaction by adding 100 µL of 30 mM CDNB solution.

    • Immediately mix by inverting the cuvette and start monitoring the change in absorbance at 340 nm for at least 5 minutes, taking readings every 30 seconds.

    • A blank reaction should be run concurrently, containing all components except the enzyme extract, to account for non-enzymatic conjugation.

  • Calculation of GST Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Subtract the rate of the non-enzymatic reaction (blank) from the rate of the enzymatic reaction.

    • Calculate the specific activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹).

    Specific Activity (µmol/min/mg protein) = (ΔA340/min × Total reaction volume (mL)) / (9.6 × Protein concentration (mg/mL) × Enzyme volume (mL) × Path length (cm))

G cluster_extraction Protein Extraction cluster_assay GST Activity Assay cluster_analysis Data Analysis A Harvest and freeze plant tissue B Grind to fine powder in liquid nitrogen A->B C Homogenize in extraction buffer B->C D Centrifuge at 12,000 x g C->D E Collect supernatant D->E F Centrifuge at 26,000 x g E->F G Collect supernatant (Crude Enzyme Extract) F->G H Determine protein concentration G->H I Prepare reaction mixture (Buffer, GSH, Enzyme) H->I J Incubate at 25°C I->J K Initiate reaction with CDNB J->K L Monitor absorbance at 340 nm K->L M Calculate ΔA340/min L->M N Correct for blank reaction M->N O Calculate specific activity N->O

Experimental workflow for the measurement of GST activity.

References

An In-depth Technical Guide to Mefenpyr-diethyl (C16H18Cl2N2O4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mefenpyr-diethyl, with the molecular formula C16H18Cl2N2O4, is a significant compound in modern agriculture, primarily utilized as a herbicide safener.[1][2][3] It is not a herbicide itself but is combined with certain herbicides to protect crops from potential injury.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile, intended for researchers, scientists, and professionals in drug and agrochemical development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C16H18Cl2N2O4
Molecular Weight 373.23 g/mol
CAS Registry Number 135590-91-9
IUPAC Name Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate
Melting Point 50-52 °C
Vapor Pressure 1.4 x 10⁻⁵ Pa (at 25 °C)
Water Solubility 20 mg/L (at 20 °C, pH 6.2)
Log P (Octanol/Water) 3.83 (at 21 °C, pH 6.3)

Mechanism of Action

This compound functions by enhancing the metabolic capacity of crops to detoxify herbicides, without affecting the herbicidal activity against target weed species. The primary mechanism involves the induction of key enzyme systems involved in xenobiotic detoxification.

Upon absorption by the plant, this compound upregulates the expression and activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze the detoxification of herbicides through conjugation with glutathione and oxidation, respectively, rendering the herbicide non-toxic to the crop plant.

The safener may also influence other stress-response pathways in the plant, such as those involving jasmonic acid and salicylic acid signaling, which can contribute to overall stress tolerance.

This compound Mechanism of Action cluster_plant_cell Crop Plant Cell Mefenpyr This compound Signal Signal Transduction (e.g., Jasmonic/Salicylic Acid Pathways) Mefenpyr->Signal induces Herbicide Herbicide Detox Herbicide Detoxification Herbicide->Detox Gene Gene Expression (GSTs, CYP450s) Signal->Gene activates Enzymes Detoxification Enzymes (GSTs, CYP450s) Gene->Enzymes translates to Enzymes->Detox catalyzes NonToxic Non-toxic Metabolites Detox->NonToxic Tolerance Crop Tolerance Detox->Tolerance

Proposed signaling pathway for this compound's safening action.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazinylidene)acetate with ethyl methacrylate.

Experimental Protocol: Synthesis

A general procedure for the synthesis is as follows:

  • A mixture of ethyl methacrylate (22.8 g) and ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazinyl)acetate (14.8 g) is heated to 50-60 °C.

  • Triethylamine (7.6 g) is added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction temperature is then increased to 70 °C, and the mixture is stirred for 2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the final product, 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (this compound).

This compound Synthesis Workflow cluster_synthesis Synthesis of this compound Reactants Start with: - Ethyl methacrylate - Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazinyl)acetate Heating1 Heat to 50-60 °C Reactants->Heating1 Addition Add Triethylamine dropwise Heating1->Addition Heating2 Increase temperature to 70 °C and stir for 2 hours Addition->Heating2 Cooling Cool to room temperature Heating2->Cooling Filtration Filter to remove precipitate Cooling->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Product Final Product: This compound Concentration->Product

General workflow for the synthesis of this compound.

Analytical Methodology

The determination of this compound in technical materials and formulations is typically performed using high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Analysis

The following is a general method for the analysis of this compound:

  • Method: Reversed-phase HPLC with UV detection.

  • Sample Preparation: The sample is dissolved in a mixture of acetonitrile and 0.01 mol/L phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18-substituted silica column.

    • Mobile Phase: A suitable mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid.

    • Detection: UV detection at 300 nm.

  • Quantification: External standardization is used for quantification.

This method is applicable for various formulations, including technical concentrates (TC), water-dispersible granules (WG), oil-in-water emulsions (EW), and emulsifiable concentrates (EC).

Analytical Workflow for this compound cluster_analysis HPLC Analysis of this compound Sample Obtain Sample (TC, WG, EW, EC formulations) Dissolution Dissolve in Acetonitrile and 0.01 mol/L Phosphoric Acid Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 300 nm Separation->Detection Quantification Quantify using External Standard Detection->Quantification Result Determine this compound Content Quantification->Result

Typical workflow for the HPLC analysis of this compound.

Toxicological Profile

This compound exhibits low acute toxicity to mammals. The toxicological profile based on various studies is summarized below.

SpeciesTestResultReference
Rat (male and female)Acute Oral LD50> 5000 mg/kg bw
RatAcute Dermal LD50> 4000 mg/kg
DogChronic Oral ToxicityLOAEL = 260 mg/kg/day
CarpAcute LC502.4 mg/L
Japanese QuailAcute Oral ToxicityLD50 > 2000 mg/kg bw
Mallard DuckAcute Oral ToxicityLD50 > 2000 mg/kg bw

Environmental Fate: this compound is not persistent in soil or water and has a low probability of leaching into groundwater. Studies have not indicated a potential for bioaccumulation in fish, birds, or mammals. However, it is classified as toxic to aquatic life with long-lasting effects.

Application as a Herbicide Safener

This compound is used in combination with several herbicides to enhance their selectivity in various cereal crops. It is effective in protecting winter wheat, spring wheat, durum wheat, winter rye, triticale, and spring barley from herbicide injury.

Common Herbicide Combinations:

  • Fenoxaprop-P-ethyl

  • Iodosulfuron-methyl-sodium

  • Mesosulfuron-methyl

The addition of this compound allows for the effective control of monocotyledonous and dicotyledonous weeds without causing significant harm to the crops. The herbicidal activity of the partner herbicide is not significantly affected by the presence of the safener.

Conclusion

This compound is a well-established herbicide safener with a clear mechanism of action centered on enhancing the metabolic detoxification of herbicides in crop plants. Its chemical properties, synthesis, and analytical methods are well-documented. With a favorable toxicological and environmental profile, it plays a crucial role in modern weed management strategies, allowing for the selective use of potent herbicides in cereal cultivation. Further research into its precise signaling pathways could lead to the development of even more effective and targeted crop protection solutions.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mefenpyr-diethyl is a herbicide safener widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides.[1] It enhances the selectivity of herbicides, allowing for effective weed control without damaging the crops.[1] Due to its widespread use, monitoring this compound residues in food products and environmental samples is crucial for ensuring food safety, complying with regulatory limits such as Maximum Residue Limits (MRLs), and safeguarding public health.[1][2] A variety of analytical methods have been developed for the sensitive and accurate determination of this compound in diverse matrices.

The primary analytical techniques employed for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[3] These methods are suitable for analyzing residues in complex matrices such as cereals, soil, and water.

Quantitative Data Summary

The performance of various analytical methods for this compound detection is summarized below. These tables provide key validation parameters for easy comparison.

Table 1: Gas Chromatography (GC) Based Methods

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Linearity (R²) Reference
GC-FID Barley, Oat, Corn Silk 0.01 mg/L 0.04 mg/L ~100% Not Specified

| GC-MS/MS | Chamomile | Not Specified | 10 µg/kg (for 160 pesticides) | 70-120% | 0.9999 | |

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Linearity (R²) Reference

| HPLC-MS/MS | Cereals, Soil | 0.34 - 1.5 µg/kg | 1.1 - 5.0 µg/kg | 63.5 - 111.5% | ≥ 0.9931 | |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Crop, Water) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Cleanup Extract Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Analysis GC or HPLC Analysis Cleanup->Analysis Detection Detection (FID, MS, MS/MS) Analysis->Detection Processing Data Acquisition & Quantification Detection->Processing Report Final Report Processing->Report GC_FID_Protocol start Start weigh Weigh 10g of homogenized sample start->weigh add_solvent Add 20mL extraction solvent & Na₂SO₄ weigh->add_solvent vortex Vortex for 3 minutes add_solvent->vortex centrifuge Centrifuge at 5000 rpm for 5 minutes vortex->centrifuge collect Collect supernatant centrifuge->collect inject Inject 1µL into GC-FID collect->inject end End inject->end HPLC_MSMS_Protocol start Start sample_prep Weigh 5g of sample start->sample_prep extraction Add 20mL Methanol (pH 4) and Vortex sample_prep->extraction centrifuge1 Centrifuge for 10 min extraction->centrifuge1 cleanup d-SPE Cleanup: Transfer supernatant to tube with PSA and GCB centrifuge1->cleanup vortex2 Vortex and Centrifuge cleanup->vortex2 filter Filter extract (0.22µm) vortex2->filter analysis Inject into HPLC-MS/MS filter->analysis end End analysis->end

References

Mefenpyr-diethyl: Application Notes and Protocols for Use in Wheat and Barley

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener widely used in cereal crops, particularly wheat and barley, to protect them from injury caused by certain herbicides. It functions by enhancing the metabolic capacity of the crop to detoxify the herbicide, thereby increasing selectivity and allowing for the effective control of weeds without damaging the desired crop. This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound.

This compound is frequently formulated with herbicides that inhibit acetyl-CoA carboxylase (ACCase), such as fenoxaprop-p-ethyl, and acetolactate synthase (ALS) inhibitors, like iodosulfuron and mesosulfuron-methyl.[1] Its application leads to significant improvements in crop safety for a range of cereals including winter wheat, spring wheat, durum wheat, and barley.[1] The safening effect is achieved through the upregulation of detoxification pathways within the crop plant, primarily involving glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s).[2][3]

Mode of Action

This compound is absorbed by the leaves and translocated throughout the plant.[1] It acts as a signaling molecule, inducing the expression of genes responsible for herbicide metabolism. This leads to an accelerated breakdown of the herbicide into non-toxic metabolites within the crop plant. This enhanced metabolism does not occur in susceptible weed species, thus maintaining the herbicide's efficacy.

Application Methods

This compound can be applied to wheat and barley through two primary methods: foliar spray and seed dressing.

Foliar Application

Foliar application is the most common method, where this compound is tank-mixed or co-formulated with a selective herbicide.

Recommended Application Rates and Timings:

CropHerbicide PartnerThis compound Rate (g a.i./ha)Herbicide Rate (g a.i./ha)Application TimingReference(s)
WheatFenoxaprop-p-ethyl18.7569Post-emergence
WheatMesosulfuron-methyl27Varies1-leaf stage
Malt BarleyFenoxaprop-p-ethyl7569Post-emergence
CerealsIodosulfuron-methyl-sodiumVaries10Early to mid post-emergence

General Protocol for Foliar Application in Experimental Settings:

  • Plant Material: Grow wheat or barley plants in pots or field plots under controlled environmental conditions.

  • Treatment Preparation: Prepare the spray solution by mixing the desired concentrations of this compound and the partner herbicide in water. Include any necessary adjuvants as recommended by the herbicide manufacturer.

  • Application: Apply the treatment solution uniformly to the foliage of the plants at the specified growth stage using a research track sprayer or a handheld sprayer calibrated to deliver a consistent volume.

  • Control Groups: Include untreated control plants and plants treated with the herbicide alone to assess the safening effect of this compound.

  • Evaluation: Assess crop injury (phytotoxicity) and weed control efficacy at regular intervals after treatment (e.g., 7, 14, and 21 days).

Seed Dressing

Seed dressing offers an alternative application method that can deliver the safener directly to the crop.

Recommended Seed Dressing Rates:

CropThis compound Rate (g/kg seed)Herbicide PartnerReference(s)
Wheat2Mesosulfuron-methyl

General Protocol for Seed Dressing in Experimental Settings:

  • Seed Treatment: Prepare a slurry of this compound in a suitable carrier. Uniformly coat the wheat or barley seeds with the slurry. Allow the seeds to dry completely before planting.

  • Planting: Sow the treated seeds in pots or field plots.

  • Herbicide Application: Apply the partner herbicide as a post-emergence spray at the appropriate growth stage.

  • Control Groups: Include untreated seeds and seeds treated with a blank carrier to serve as controls.

  • Evaluation: Assess crop emergence, growth, and tolerance to the subsequent herbicide application.

Quantitative Data on Efficacy

The application of this compound significantly increases the tolerance of wheat and barley to partner herbicides, as demonstrated by the increase in the herbicide dose required to cause a 50% reduction in plant growth (GR50).

CropApplication MethodHerbicideThis compound TreatmentGR50 Increase FactorReference(s)
WheatFoliar SprayMesosulfuron-methyl27 g a.i./ha7.01
WheatSeed DressingMesosulfuron-methyl2 g/kg seed21.80

Experimental Protocols

Assessment of Crop Injury (Phytotoxicity)

Objective: To visually assess the level of injury caused by herbicide treatments.

Methodology:

  • Visually evaluate plant injury at 7, 14, and 21 days after treatment (DAT).

  • Use a rating scale from 0% to 100%, where 0% represents no visible injury and 100% represents complete plant death.

  • Assess symptoms such as stunting, chlorosis, necrosis, and malformation.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes in plant tissues.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue (approximately 0.2-0.5 g) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the total protein concentration of the enzyme extract using a standard method such as the Bradford assay.

  • Enzyme Assay:

    • The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST.

    • Prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

    • Calculate the specific activity of GST and express it as nmol of CDNB conjugated per minute per milligram of protein.

Cytochrome P450 (CYP450) Monooxygenase Content Assay

Objective: To determine the content of CYP450 enzymes in plant tissues.

Methodology:

  • Microsome Isolation:

    • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYP450 enzymes.

  • CYP450 Content Determination:

    • The assay is based on the characteristic difference in the absorption spectrum of the reduced-CO complex of CYP450 versus the reduced form alone.

    • Resuspend the microsomal pellet in a suitable buffer.

    • Reduce the sample with sodium dithionite and divide it into two cuvettes.

    • Bubble carbon monoxide (CO) through the sample cuvette.

    • Record the difference spectrum between 400 and 500 nm.

    • Calculate the CYP450 content using the extinction coefficient for the absorbance difference between the peak at approximately 450 nm and the trough at 490 nm.

Visualizations

Signaling Pathway of this compound Action

Mefenpyr_diethyl_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_detoxification Herbicide Detoxification This compound This compound Mefenpyr-diethyl_in This compound This compound->Mefenpyr-diethyl_in Uptake Herbicide Herbicide Herbicide_in Herbicide Herbicide->Herbicide_in Uptake Signaling_Cascade Signaling Cascade Mefenpyr-diethyl_in->Signaling_Cascade Triggers Detoxified_Herbicide Non-toxic Herbicide Metabolites Herbicide_in->Detoxified_Herbicide Metabolized by Gene_Induction Induction of Detoxification Genes Signaling_Cascade->Gene_Induction Leads to GST Glutathione S-Transferases (GSTs) Gene_Induction->GST Upregulates CYP450 Cytochrome P450 Monooxygenases (CYP450s) Gene_Induction->CYP450 Upregulates GST->Detoxified_Herbicide CYP450->Detoxified_Herbicide

Caption: Signaling pathway of this compound in enhancing herbicide metabolism.

Experimental Workflow for Evaluating this compound Efficacy

Mefenpyr_diethyl_Workflow start Start prep Plant Growth and Treatment Preparation start->prep app Application of this compound (Foliar Spray or Seed Dressing) prep->app herb_app Herbicide Application app->herb_app eval Evaluation herb_app->eval phytotox Phytotoxicity Assessment eval->phytotox Visual biochem Biochemical Assays (GST, CYP450) eval->biochem Molecular data Data Analysis and Interpretation phytotox->data biochem->data end End data->end

Caption: Experimental workflow for assessing the efficacy of this compound.

References

Application Notes and Protocols for the Combination of Mefenpyr-diethyl and Fenoxaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicide combination of Fenoxaprop-p-ethyl and its safener, Mefenpyr-diethyl. This document includes details on their mechanism of action, experimental protocols for efficacy and safety evaluation, and quantitative data from relevant studies.

Introduction

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1][2] It is effective against a wide range of annual and perennial grass weeds.[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in grasses.[2] This disruption of lipid synthesis leads to the breakdown of cell membranes, cessation of growth, and ultimately, the death of the weed.

This compound is a herbicide safener from the pyrazoline chemical group. It is applied in combination with Fenoxaprop-p-ethyl to protect cereal crops, such as wheat, barley, rye, and triticale, from herbicide injury. This compound enhances the crop's ability to metabolize and detoxify Fenoxaprop-p-ethyl, thereby increasing herbicide selectivity and crop safety. The safener is thought to achieve this by inducing the expression of plant defense and detoxification genes, including Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

Data Presentation

Crop Injury Assessment in Wheat Varieties

The following table summarizes the visual injury assessment in five different wheat varieties at 7 and 14 days after treatment (DAT) with Fenoxaprop-p-ethyl alone and in combination with this compound.

Table 1: Visual Injury (%) in Wheat Varieties Treated with Fenoxaprop-p-ethyl and this compound

Wheat VarietyTreatment7 DAT14 DAT
BRS 49 Fenoxaprop-p-ethyl (69 g/ha)25.035.0
Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)0.00.0
CD 104 Fenoxaprop-p-ethyl (69 g/ha)30.040.0
Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)0.00.0
CEP 24 Fenoxaprop-p-ethyl (69 g/ha)10.015.0
Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)0.00.0
IAPAR 78 Fenoxaprop-p-ethyl (69 g/ha)15.020.0
Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)0.00.0
Rubi Fenoxaprop-p-ethyl (69 g/ha)5.010.0
Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)0.00.0
Effect on Glutathione S-Transferase (GST) Activity in Wheat

The following table shows the Glutathione S-transferase (GST) activity in the aerial parts of wheat varieties 7 days after treatment.

Table 2: GST Activity (µmol CDNB-GSH conjugate min⁻¹ mg⁻¹ protein) in Wheat Varieties

Wheat VarietyUntreated ControlFenoxaprop-p-ethyl (69 g/ha)Fenoxaprop-p-ethyl (69 g/ha) + this compound (18.75 g/ha)This compound (18.75 g/ha)
BRS 49 0.180.310.250.22
CD 104 0.250.510.380.32
CEP 24 0.220.450.480.55
IAPAR 78 0.200.300.280.24
Rubi 0.190.260.290.33
Weed Control Efficacy of Fenoxaprop-p-ethyl

The following table presents the effective dose (ED₅₀) of Fenoxaprop-p-ethyl required for 50% growth reduction of a resistant biotype of Echinochloa crus-galli (barnyard grass).

Table 3: Dose-Response of Echinochloa crus-galli to Fenoxaprop-p-ethyl

BiotypeHerbicideGR₅₀ (g a.i./ha)Resistance Index
SusceptibleFenoxaprop-p-ethyl3.0-
ResistantFenoxaprop-p-ethyl36.212.07

Experimental Protocols

Protocol for Assessing Crop Phytotoxicity

This protocol is designed to evaluate the phytotoxic effects of Fenoxaprop-p-ethyl with and without the safener this compound on cereal crops.

1. Plant Material and Growth Conditions:

  • Grow cereal plants (e.g., wheat, barley) in pots containing a suitable potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
  • Thin seedlings to a uniform number per pot (e.g., 5 plants) after emergence.

2. Herbicide Application:

  • Apply herbicides at the 2-3 leaf stage of the crop.
  • Treatments should include:
  • Untreated control (sprayed with water and any solvent/adjuvant used in the herbicide formulation).
  • Fenoxaprop-p-ethyl at a standard field rate (e.g., 69 g a.i./ha) and a 2x rate.
  • Fenoxaprop-p-ethyl (standard and 2x rates) in combination with this compound (e.g., 18.75 g a.i./ha).
  • This compound alone.
  • Use a calibrated laboratory sprayer to ensure uniform application.

3. Data Collection:

  • Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (complete plant death). Symptoms to look for include chlorosis, necrosis, stunting, and malformation.
  • At the final assessment, harvest the above-ground biomass, determine fresh weight, and then dry at 70°C to a constant weight to determine dry weight.

4. Data Analysis:

  • Analyze visual injury data and biomass data using analysis of variance (ANOVA) to determine significant differences between treatments.

Protocol for Determining Herbicide Efficacy (ED₅₀) on Weeds

This protocol outlines a whole-plant bioassay to determine the dose-response relationship and the effective dose for 50% growth reduction (ED₅₀) of Fenoxaprop-p-ethyl on target grass weeds.

1. Plant Culture:

  • Sow seeds of the target weed species (e.g., Avena fatua, Setaria viridis, Echinochloa crus-galli) in pots.
  • After emergence, thin seedlings to a uniform number (e.g., 3-5 plants) per pot.

2. Herbicide Treatment:

  • Prepare a series of dilutions of Fenoxaprop-p-ethyl to achieve a range of application rates. The range should be chosen to bracket the expected ED₅₀ value.
  • Include a control group treated only with the solvent/carrier.
  • Apply the herbicide solutions to the plants at the 2-3 leaf stage using a calibrated sprayer.

3. Data Collection and Analysis:

  • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 DAT).
  • At the end of the experimental period (e.g., 21 DAT), harvest the above-ground biomass and determine the dry weight.
  • Analyze the dry weight data using non-linear regression with a log-logistic model to fit a dose-response curve.
  • From the curve, determine the ED₅₀ value.

Protocol for Glutathione S-Transferase (GST) Activity Assay

This protocol is for the spectrophotometric determination of GST activity in plant tissues.

1. Enzyme Extraction:

  • Harvest fresh leaf tissue (e.g., 1 g) and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 5 mM DTT, and 1% PVPP).
  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
  • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. GST Assay:

  • The assay mixture should contain:
  • 100 mM phosphate buffer (pH 6.5)
  • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol)
  • 1 mM reduced glutathione (GSH)
  • A suitable amount of the enzyme extract.
  • Initiate the reaction by adding the enzyme extract.
  • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. This measures the formation of the CDNB-GSH conjugate.

3. Calculation of GST Activity:

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
  • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of protein.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_herbicide Herbicide Action cluster_safener Safener Action in Crop Fenoxaprop-p-ethyl Fenoxaprop-p-ethyl ACCase ACCase Fenoxaprop-p-ethyl->ACCase Inhibits Herbicide Metabolism Enhanced Herbicide Metabolism Fenoxaprop-p-ethyl->Herbicide Metabolism Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty Acid Biosynthesis Blocks Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Biosynthesis->Cell Membrane Integrity Disrupts Weed Death Weed Death Cell Membrane Integrity->Weed Death This compound This compound Signaling Cascade Signaling Cascade This compound->Signaling Cascade Triggers Gene Expression Gene Expression Signaling Cascade->Gene Expression Upregulates Detoxification Enzymes Increased Production of Detoxification Enzymes (GSTs, P450s) Gene Expression->Detoxification Enzymes Detoxification Enzymes->Herbicide Metabolism Catalyzes Crop Safety Crop Safety Herbicide Metabolism->Crop Safety G cluster_setup Experiment Setup cluster_data Data Collection cluster_analysis Data Analysis Plant_Growth Plant Growth (Crop and Weed Species) Treatment_Groups Establish Treatment Groups (Control, Herbicide, Safener, Combination) Plant_Growth->Treatment_Groups Herbicide_Application Herbicide Application (Calibrated Sprayer) Treatment_Groups->Herbicide_Application Visual_Assessment Visual Phytotoxicity Assessment (7, 14, 21 DAT) Herbicide_Application->Visual_Assessment Biomass_Measurement Biomass Measurement (Fresh and Dry Weight) Visual_Assessment->Biomass_Measurement Biochemical_Assays Biochemical Assays (e.g., GST, ACCase activity) Biomass_Measurement->Biochemical_Assays Dose_Response Dose-Response Curve Fitting (ED50 Determination) Biomass_Measurement->Dose_Response Statistical_Analysis Statistical Analysis (ANOVA) Biochemical_Assays->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results Dose_Response->Results

References

Formulation of Mefenpyr-diethyl for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Mefenpyr-diethyl, a prominent herbicide safener used in modern agriculture. This compound enhances crop tolerance to certain herbicides, thereby improving weed management strategies. These guidelines cover the physicochemical properties, formulation methodologies, mechanism of action, and efficacy evaluation of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate[1]
CAS Number 135590-91-9[2][3]
Molecular Formula C₁₆H₁₈Cl₂N₂O₄[1][2]
Molecular Weight 373.23 g/mol
Appearance Off-white to light beige solid/crystal - powder
Melting Point 50-52 °C
Density 1.31 g/cm³ at 20°C
Water Solubility (20°C) 20 mg/L (practically insoluble)
Solubility in Organic Solvents (g/L at 20°C)
Acetone>500
Dichloromethane>500
Dimethylsulfoxide>500
Toluene>400
Methanol>400
Ethyl acetate>400
Isopropanol151
n-hexane35

Formulation Protocols

This compound is commonly co-formulated with herbicides such as fenoxaprop-p-ethyl. The most prevalent formulation types are Emulsifiable Concentrates (EC), Oil Dispersions (OD), and Water-dispersible Granules (WG).

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredients in a water-immiscible solvent with the addition of emulsifiers. When diluted with water, they form a stable emulsion.

Example Protocol for a Fenoxaprop-p-ethyl/Mefenpyr-diethyl EC Formulation (e.g., 120 g/L Fenoxaprop-p-ethyl + 33 g/L this compound):

ComponentExample ProductPurposeQuantity (% w/w)
Fenoxaprop-p-ethyl (Technical, 95%)-Herbicide~12.6
This compound (Technical, 98%)-Safener~3.4
Aromatic SolventSolvesso™ 150 or similarSolvent~60-70
Anionic EmulsifierCalcium dodecylbenzene sulfonateEmulsifier~5-10
Non-ionic EmulsifierEthoxylated castor oil or alcohol ethoxylateEmulsifier/Stabilizer~5-10
Stabilizer/AdjuvantEpoxidized soybean oilStabilizer~1-3

Protocol:

  • In a suitable vessel, dissolve the technical grade Fenoxaprop-p-ethyl and this compound in the aromatic solvent under gentle agitation until a clear solution is obtained.

  • Add the anionic and non-ionic emulsifiers to the solution and continue mixing.

  • Incorporate the stabilizer and any other adjuvants, mixing until the formulation is homogeneous.

  • Conduct quality control tests to ensure stability and emulsification properties.

Oil Dispersion (OD) Formulation

OD formulations consist of a solid active ingredient dispersed in an oil-based carrier. They are suitable for water-sensitive active ingredients.

Example Protocol for a this compound OD Formulation:

ComponentExample ProductPurposeQuantity (% w/w)
This compound (micronized)-Safener10-20
Oil CarrierMethylated seed oil or paraffinic oilCarrier50-70
DispersantPolymeric surfactantDispersant5-10
Emulsifier BlendAnionic and non-ionic surfactant blendEmulsifier5-15
Rheology ModifierOrganoclay or fumed silicaAnti-settling agent1-3

Protocol:

  • In a mixing tank, combine the oil carrier and the dispersant.

  • Gradually add the micronized this compound to the oil phase under high shear mixing to ensure uniform dispersion.

  • In a separate vessel, prepare a pre-gel of the rheology modifier in a portion of the oil carrier, then add it to the main mixture.

  • Add the emulsifier blend and mix until a homogeneous suspension is achieved.

  • The dispersion may be passed through a bead mill to achieve the desired particle size distribution.

Water-dispersible Granule (WG) Formulation

WGs are solid, granular formulations that disintegrate and disperse in water to form a suspension. They offer advantages in terms of handling and storage.

Example Protocol for a this compound WG Formulation:

ComponentExample ProductPurposeQuantity (% w/w)
This compound (micronized)-Safener50-70
DispersantLignosulfonate or naphthalene sulfonate condensateDispersant5-10
Wetting AgentSodium alkyl naphthalene sulfonateWetting Agent1-3
BinderPolyvinylpyrrolidone (PVP) or similarBinder1-5
DisintegrantCross-linked polyvinylpyrrolidone (PVPP)Disintegrant1-5
Filler/CarrierKaolin clay or silicaCarrierTo 100%

Protocol:

  • Dry blend the micronized this compound, dispersant, wetting agent, disintegrant, and filler until a uniform powder is obtained.

  • Slowly add a fine spray of water or an aqueous solution of the binder to the powder blend in a granulator to form agglomerates.

  • The moist granules are then extruded to form uniform pellets.

  • The granules are dried in a fluid bed dryer to a moisture content of <2%.

  • The dried granules are sieved to obtain the desired particle size range.

Mechanism of Action: Safener-Induced Herbicide Detoxification

This compound functions by enhancing the metabolic capacity of the crop plant to detoxify the herbicide. This is primarily achieved through the induction of genes encoding detoxification enzymes, most notably Glutathione S-Transferases (GSTs).

Mefenpyr_Diethyl_Signaling_Pathway cluster_cell Plant Cell cluster_detox Herbicide Detoxification Mefenpyr This compound Receptor Putative Safener Receptor/Sensor Mefenpyr->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Transcription Factors) Receptor->Signal_Transduction Activation GST_Gene GST Gene Expression (Upregulation) Signal_Transduction->GST_Gene Induction GST_Enzyme Glutathione S-Transferase (GST) Enzyme Synthesis GST_Gene->GST_Enzyme Translation Conjugate Herbicide-GSH Conjugate (Non-toxic) GST_Enzyme->Conjugate Catalysis Herbicide Herbicide (e.g., Fenoxaprop-p-ethyl) Herbicide->Conjugate GSH Glutathione (GSH) GSH->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole Transport

Caption: Proposed signaling pathway for this compound induced herbicide detoxification.

Experimental Protocols for Efficacy Evaluation

To assess the effectiveness of this compound formulations, both greenhouse and field trials are essential.

Efficacy_Evaluation_Workflow cluster_greenhouse Greenhouse Trial cluster_field Field Trial Potting 1. Potting & Seedling Growth (Crop and Weed Species) Treatment_GH 2. Herbicide/Safener Application (Varying Rates) Potting->Treatment_GH Evaluation_GH 3. Efficacy & Phytotoxicity Assessment (Visual Scoring, Biomass) Treatment_GH->Evaluation_GH Data_Analysis Data Analysis & Interpretation Evaluation_GH->Data_Analysis Plot_Setup 1. Field Plot Establishment (Randomized Block Design) Treatment_Field 2. Formulation Application (Calibrated Sprayer) Plot_Setup->Treatment_Field Evaluation_Field 3. Data Collection (Weed Control, Crop Yield) Treatment_Field->Evaluation_Field Evaluation_Field->Data_Analysis

Caption: General workflow for evaluating the efficacy of this compound formulations.

Greenhouse Pot Trial Protocol

Objective: To evaluate the efficacy of this compound formulations in protecting a crop from herbicide injury and controlling target weeds under controlled conditions.

Materials:

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix.

  • Seeds of the crop (e.g., wheat) and target weed species.

  • This compound formulation and the corresponding herbicide.

  • Laboratory sprayer with a flat-fan nozzle.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

Procedure:

  • Planting: Sow a predetermined number of crop and weed seeds in each pot.

  • Growth: Allow seedlings to grow to a specific stage (e.g., 2-3 leaf stage).

  • Treatment Preparation: Prepare spray solutions of the herbicide alone, the safener alone, and the herbicide-safener combination at various rates (including a non-treated control).

  • Application: Apply the treatments using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Evaluation:

    • Phytotoxicity: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete plant death).

    • Weed Control: Visually assess weed control at the same intervals using a similar scale.

    • Biomass: At 21 DAT, harvest the above-ground biomass of both crop and weed plants, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the safener.

Field Trial Protocol

Objective: To evaluate the performance of the this compound formulation under real-world agricultural conditions.

Materials:

  • Field plot area with natural or seeded weed populations.

  • Commercial planting and spraying equipment.

  • This compound formulation and herbicide.

Procedure:

  • Plot Design: Establish a randomized complete block design with at least three to four replications for each treatment. Plot sizes should be adequate for representative data collection (e.g., 3m x 10m).

  • Crop Establishment: Plant the crop according to standard agricultural practices for the region.

  • Treatment Application: Apply the herbicide and safener treatments at the appropriate crop and weed growth stage using a calibrated plot sprayer.

  • Data Collection:

    • Weed Density and Biomass: Assess weed populations in designated quadrats within each plot before and after treatment.

    • Crop Injury: Visually rate crop phytotoxicity at regular intervals after application.

    • Crop Yield: At crop maturity, harvest the grain from a central area of each plot and determine the yield, adjusting for moisture content.

  • Data Analysis: Statistically analyze the collected data to compare the performance of the different treatments.

Analytical Methods for Quality Control

The concentration of this compound in technical materials and formulations is typically determined by High-Performance Liquid Chromatography (HPLC).

  • For Technical Concentrates (TC): Reversed-phase HPLC with a C18 column and UV detection at 300 nm is often used.

  • For Formulations (EC, EW, OD, WG): Normal-phase HPLC on a silica gel column with UV detection at 227 nm is a common method.

Stability Testing

The stability of this compound formulations should be evaluated under accelerated and long-term storage conditions.

  • Accelerated Storage: Store samples at 54 ± 2°C for 14 days. The concentration of this compound should not decrease by more than 5% relative to the initial content. Physical properties of the formulation (e.g., emulsion stability, suspensibility) should also be re-evaluated.

  • Long-Term Storage: Store samples at ambient temperature for at least two years, with periodic testing of chemical and physical properties.

References

Mefenpyr-diethyl Seed Dressing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the use of Mefenpyr-diethyl as a seed dressing. This compound is a herbicide safener that protects cereal crops from herbicide injury by enhancing the metabolic detoxification of herbicides within the plant. This document outlines detailed methodologies for experimental applications, summarizes key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a safener from the pyrazoline chemical group used to protect crops like wheat and barley from the phytotoxic effects of certain herbicides, particularly those that inhibit acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase).[1][2] While commonly applied as a foliar spray in combination with herbicides,[3][4] recent research has demonstrated its efficacy as a seed dressing.[3] This application method offers the advantage of selectively protecting the crop without enhancing the tolerance of nearby weeds. The primary mechanism of action involves the upregulation of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s), which accelerate the breakdown of herbicide molecules into non-toxic substances.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the application of this compound as a seed dressing.

Table 1: Application Rates of this compound Seed Dressing

CropHerbicideThis compound Application RateReference
WheatMesosulfuron-methyl2 g a.i. / kg of seedYuan et al., 2021
WheatNot specified20-500 g a.i. / 100 kg of seedCN108552183B

Table 2: Effect of this compound Seed Dressing on Herbicide Tolerance in Wheat

TreatmentHerbicideGR₅₀ (g a.i. ha⁻¹)Fold Increase in ToleranceReference
Mesosulfuron-methyl aloneMesosulfuron-methyl0.078-Yuan et al., 2021
Mesosulfuron-methyl with this compound seed dressing (2 g/kg seed)Mesosulfuron-methyl1.7021.80Yuan et al., 2021

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth.

Table 3: Impact of this compound Seed Dressing on Detoxification Enzyme Activity in Wheat (7 days after mesosulfuron-methyl treatment)

TreatmentEnzymeRelative Activity/Content vs. Herbicide AloneReference
This compound seed dressingALSSignificantly decreased inhibition rateYuan et al., 2021
This compound seed dressingCYP450Significantly higherYuan et al., 2021
This compound seed dressingGSTSignificantly higherYuan et al., 2021

Experimental Protocols

This section provides detailed methodologies for the application of this compound as a seed dressing for research purposes.

Preparation of this compound Seed Coating Formulation

A suspension concentrate formulation is a common method for applying this compound to seeds. The following is a general protocol based on a patented formulation. Researchers should optimize the specific composition for their experimental needs.

Materials:

  • This compound (active ingredient)

  • Wetting agent (e.g., alkylphenol formaldehyde resin polyoxyethylene ether)

  • Dispersant (e.g., NNO and/or polyoxyethylene polyoxypropylene ether block copolymer)

  • Thickening agent (e.g., magnesium aluminum silicate and/or xanthan gum)

  • Film-forming agent

  • Antifreeze (e.g., ethylene glycol)

  • Defoamer

  • Warning agent (dye)

  • Preservative

  • Deionized water

Protocol:

  • In a suitable container, mix the wetting agent, dispersant, thickening agent, film-forming agent, antifreeze, defoamer, warning agent, and preservative with a portion of the deionized water.

  • Slowly add the this compound to the mixture while stirring continuously to form a homogenous suspension.

  • Continue stirring and add the remaining deionized water to reach the final desired concentration.

  • The final product should be a stable suspension that can be evenly applied to seeds.

Seed Dressing Application Protocol

This protocol is adapted from Yuan et al. (2021) for the application of this compound to wheat seeds.

Materials:

  • Wheat seeds

  • This compound formulation (prepared as in 3.1 or a commercially available analytical standard)

  • Laboratory-scale seed treater or a suitable container for manual mixing (e.g., a rotating drum or a sealed bag)

  • Pipette or syringe for accurate liquid measurement

  • Fume hood

Protocol:

  • Weigh the desired amount of wheat seeds.

  • Calculate the required volume of the this compound formulation to achieve the target application rate (e.g., 2 g a.i. per kg of seed).

  • In a fume hood, place the seeds in the seed treater or mixing container.

  • Apply the calculated volume of the this compound formulation evenly onto the seeds.

  • If using a seed treater, operate it according to the manufacturer's instructions to ensure uniform coating.

  • If mixing manually, seal the container and agitate gently but thoroughly until all seeds are uniformly coated.

  • Spread the treated seeds in a thin layer on a clean surface and allow them to air-dry completely in a well-ventilated area before planting.

Evaluation of Safening Efficacy (Whole-Plant Bioassay)

This protocol describes a whole-plant bioassay to evaluate the effectiveness of the this compound seed dressing in protecting the crop from herbicide injury.

Materials:

  • This compound treated seeds

  • Untreated control seeds

  • Pots filled with a suitable growing medium

  • Growth chamber or greenhouse with controlled environmental conditions

  • Herbicide to be tested (e.g., mesosulfuron-methyl)

  • Research track sprayer or a similar calibrated spraying system

Protocol:

  • Plant the this compound treated and untreated seeds in separate pots.

  • Grow the plants in a controlled environment (e.g., 20°C, 12:12 h light/dark cycle).

  • At a specific growth stage (e.g., 1-leaf stage), treat the plants with a range of herbicide concentrations.

  • Include an untreated control group for both the safened and non-safened plants.

  • Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

  • Return the plants to the controlled environment.

  • After a specified period (e.g., 7-21 days), assess the plants for signs of phytotoxicity, such as stunting, chlorosis, and necrosis.

  • Measure quantitative parameters such as plant height and shoot dry weight.

  • Calculate the GR₅₀ for both the safened and non-safened plants to determine the level of protection provided by the this compound seed treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

G cluster_0 Proposed Signaling Pathway of this compound This compound This compound Oxylipin Pathway Oxylipin Pathway This compound->Oxylipin Pathway Transcription Factors AP2/ERF-ERF bHLH NAC MYB Oxylipin Pathway->Transcription Factors Protein Kinase RLK-Pelle_DLSV Oxylipin Pathway->Protein Kinase Detoxification Gene Expression Detoxification Gene Expression Transcription Factors->Detoxification Gene Expression Protein Kinase->Detoxification Gene Expression Detoxification Enzymes GSTs CYP450s Detoxification Gene Expression->Detoxification Enzymes Herbicide Detoxification Herbicide Detoxification Detoxification Enzymes->Herbicide Detoxification Crop Protection Crop Protection Herbicide Detoxification->Crop Protection

Caption: Proposed signaling pathway of this compound in plants.

G cluster_1 Experimental Workflow A Seed Treatment with This compound B Planting and Growth A->B C Herbicide Application B->C D Data Collection and Analysis C->D E Evaluation of Safening Effect D->E

Caption: General experimental workflow for evaluating this compound seed dressing.

References

Application Notes and Protocols for the Combined Use of Mefenpyr-diethyl and Iodosulfuron-methyl-sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of the herbicide Iodosulfuron-methyl-sodium and the safener Mefenpyr-diethyl. This document includes detailed application protocols, summaries of quantitative data, and insights into the underlying biochemical mechanisms of their interaction.

Introduction

Iodosulfuron-methyl-sodium is a sulfonylurea herbicide effective for the post-emergence control of a broad spectrum of grass and broad-leaved weeds in cereal crops.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[2] To enhance its selectivity and protect cereal crops from potential phytotoxicity, Iodosulfuron-methyl-sodium is often used in combination with the safener this compound.[1][3]

This compound does not possess herbicidal activity itself but acts by enhancing the metabolic detoxification of the herbicide in the crop, without affecting its efficacy on target weeds.[1] This safening effect is primarily achieved through the induction of key enzymatic pathways involved in xenobiotic metabolism.

Data Presentation

Application Rates and Efficacy

The combination of Iodosulfuron-methyl-sodium and this compound provides effective control of various problematic weeds in cereal production. The recommended application rates can vary depending on the target weed species, their growth stage, and the specific cereal crop.

Cereal CropIodosulfuron-methyl-sodium (g a.i./ha)This compound (g a.i./ha)Target WeedsEfficacyReference
Winter Wheat, Winter Triticale1030Grass and broad-leaved weedsHighly consistent
Wheat100 g/L (in formulation)300 g/L (in formulation)Annual ryegrass, wild oats, phalaris, certain broadleaf weedsEffective post-emergent control
Wheat6.5Not specified in tank mixIn association with Fenoxaprop-p-ethyl for mixed weed floraSelective
Barley5.0 - 10.015 (in formulation with 5% Iodosulfuron-methyl-sodium)Broadleaved weedsEffective, with higher efficacy at earlier weed stages
Wheat100 g/L (in formulation)300 g/L (in formulation)Wild oatsApply when wheat has at least 3 leaves and not more than 5 tillers
Crop Phytotoxicity

The inclusion of this compound significantly reduces the phytotoxicity of Iodosulfuron-methyl-sodium to various cereal cultivars. However, crop sensitivity can vary depending on the variety and environmental conditions.

Cereal CultivarHerbicide TreatmentPhytotoxicity SymptomsReference
Wheat (various)Iodosulfuron-methyl-sodium + this compoundApplication to varieties not listed on the label may result in crop damage.
Wheat (PAN 3408)Pyrasulfotole & bromoxynil & this compoundSensitive
Wheat (SST 0127)Iodosulfuron-methyl-sodium & mesosulfuron-methyl & safenerMore sensitive than to other herbicides.
Barley (BRS Brau)Iodosulfuron-methyl + Fenoxaprop-p-ethyl (6.5 + 165 g ha-1)Significant reduction in agronomic traits.
Induction of Detoxification Enzymes

This compound enhances the expression and activity of enzymes involved in herbicide metabolism, primarily Cytochrome P450 monooxygenases (CYP450s) and Glutathione S-transferases (GSTs).

Cereal CropSafener TreatmentEnzyme/GeneFold Induction / Activity ChangeReference
WheatThis compound (seed dressing) + Mesosulfuron-methylCYP450 contentRelative ratio in MmMd/Md significantly higher than in Mm/CK.
WheatThis compound (seed dressing) + Mesosulfuron-methylGST contentRelative ratio in MmMd/Md significantly higher than in Mm/CK.
WheatThis compound + Fenoxaprop-p-ethylGST activityDecreased compared to Fenoxaprop-p-ethyl alone in most tested varieties.
BarleyThis compoundGST activityIncreased with CDNB and fenoxaprop as substrates.

Experimental Protocols

Protocol for Evaluating Herbicide Efficacy and Crop Phytotoxicity (Whole-Plant Bioassay)

This protocol is designed to assess the efficacy of Iodosulfuron-methyl-sodium with this compound on target weeds and the phytotoxicity to cereal crops under controlled conditions.

Materials:

  • Seeds of the target weed species (e.g., Avena fatua - wild oat, Lolium rigidum - annual ryegrass) and cereal crop (e.g., wheat, barley).

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Iodosulfuron-methyl-sodium and this compound formulations.

  • Research track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha).

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

  • Plant Growth: Sow a known number of seeds of the weed and crop species in separate pots. Grow the plants under optimal conditions until they reach the desired growth stage for application (e.g., 2-4 leaf stage for weeds, 3-leaf to 2-tiller stage for cereals).

  • Herbicide Preparation: Prepare a series of dilutions of Iodosulfuron-methyl-sodium, both with and without a constant rate of this compound. Include an untreated control for comparison.

  • Application: Apply the herbicide solutions to the plants using a research track sprayer. Ensure uniform coverage.

  • Evaluation:

    • Weed Control Efficacy: At 14 and 21 days after application (DAA), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete kill). Harvest the above-ground biomass of the weeds, dry to a constant weight, and calculate the percent reduction in biomass compared to the untreated control. Determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

    • Crop Phytotoxicity: At 7, 14, and 21 DAA, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Symptoms may include stunting, chlorosis, and necrosis. Measure plant height and harvest the above-ground biomass at the final evaluation to quantify any growth reduction.

Protocol for Determining Glutathione S-Transferase (GST) Activity

This protocol measures the activity of GST enzymes, which are involved in the detoxification of Iodosulfuron-methyl-sodium.

Materials:

  • Plant tissue (leaves) from cereal plants treated with this compound and/or Iodosulfuron-methyl-sodium, and untreated control plants.

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 5 mM dithiothreitol).

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution.

  • Reduced glutathione (GSH) solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize a known weight of plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C. Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • GST Activity Assay: In a cuvette, mix the reaction buffer, GSH solution, and the enzyme extract. Initiate the reaction by adding the CDNB solution.

  • Measurement: Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the specific activity of GST (e.g., in nmol of CDNB conjugated per minute per mg of protein) using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Action

This compound is thought to activate endogenous plant defense signaling pathways, leading to the upregulation of genes involved in herbicide detoxification. While the exact mechanism is still under investigation, it is proposed that the safener may trigger signaling cascades involving oxylipins, jasmonic acid, or salicylic acid. These signaling molecules can then activate specific transcription factors, such as those from the AP2/ERF-ERF, bHLH, NAC, and MYB families, which in turn bind to the promoter regions of detoxification genes (e.g., CYP450s, GSTs) and enhance their transcription.

G Mefenpyr_diethyl This compound (Safener) Signaling_Cascades Activation of Plant Defense Signaling Cascades (e.g., Oxylipins, Jasmonic Acid, Salicylic Acid) Mefenpyr_diethyl->Signaling_Cascades Transcription_Factors Activation of Transcription Factors (AP2/ERF-ERF, bHLH, NAC, MYB) Signaling_Cascades->Transcription_Factors Gene_Expression Increased Transcription of Detoxification Genes Transcription_Factors->Gene_Expression CYP450 Cytochrome P450 Monooxygenases (CYP450s) Gene_Expression->CYP450 GST Glutathione S-Transferases (GSTs) Gene_Expression->GST Herbicide_Detox Enhanced Detoxification of Iodosulfuron-methyl-sodium CYP450->Herbicide_Detox GST->Herbicide_Detox Crop_Tolerance Increased Crop Tolerance Herbicide_Detox->Crop_Tolerance

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Investigating Safener Mechanism

The following workflow outlines the key steps to investigate the mechanism of action of this compound in protecting cereals from Iodosulfuron-methyl-sodium injury.

G Start Start: Hypothesis Formulation Bioassay Whole-Plant Bioassay (Efficacy & Phytotoxicity) Start->Bioassay Biochemical_Assay Biochemical Assays (Enzyme Activity: ALS, GST, CYP450) Bioassay->Biochemical_Assay Metabolite_Analysis Metabolite Analysis (HPLC/LC-MS) Bioassay->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Biochemical_Assay->Gene_Expression Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion and Further Research Data_Analysis->Conclusion

Caption: Experimental workflow for safener mechanism investigation.

References

Post-Emergence Application of Mefenpyr-diethyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener from the pyrazoline chemical group, widely used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides.[1][2] It is applied post-emergence, typically in combination with herbicides, to enhance their selectivity, allowing for effective weed control without damaging the crop.[2][3] this compound functions by accelerating the metabolism and detoxification of the herbicide within the crop plant, a mechanism that is not significantly activated in target weed species.[2] This document provides detailed application notes and experimental protocols for the post-emergence use of this compound.

Mechanism of Action

This compound primarily acts by inducing the expression and activity of detoxification enzymes within the crop plant, most notably Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes catalyze the metabolism of herbicides into non-toxic forms.

The proposed signaling pathway for this compound's safening action is as follows:

Mefenpyr_diethyl_MOA cluster_plant_cell Crop Plant Cell This compound This compound Receptor Receptor This compound->Receptor Binds to Herbicide Herbicide Metabolism Herbicide Metabolism Herbicide->Metabolism Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Upregulation of Detoxification Genes (e.g., GSTs, P450s) Signal_Transduction->Gene_Expression Detox_Enzymes Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Leads to increased production of Detox_Enzymes->Metabolism Catalyzes Non-toxic_Metabolites Non-toxic Herbicide Metabolites Metabolism->Non-toxic_Metabolites

Caption: Proposed mechanism of this compound action.

Application Notes

This compound is exclusively used in combination with specific herbicides. The application rates are dependent on the herbicide partner, target weed species, and the crop.

Foliar Spray Application

This compound is most commonly applied as a foliar spray in a tank mix with a post-emergence herbicide.

Table 1: Recommended Post-Emergence Application Rates for this compound and Herbicide Partners in Cereals

Herbicide PartnerThis compound Rate (g a.i./ha)Herbicide Rate (g a.i./ha)CropTarget Weeds
Fenoxaprop-p-ethyl18.75 - 3369 - 120Wheat, BarleyWild oats, foxtails, barnyard grass, and other annual grass weeds.
Iodosulfuron-methyl-sodium3010Wheat, Barley, Triticale, RyeAnnual ryegrass, wild oats, phalaris, and various broadleaf weeds.
Mesosulfuron-methyl27 - 9030WheatA wide spectrum of grasses and some broad-leaved weeds, including Tausch's goatgrass.

a.i. = active ingredient

Seed Dressing Application

Recent research has explored the use of this compound as a seed dressing to provide crop safety against post-emergence herbicides. This method delivers the safener directly to the crop, potentially reducing the safening effect on certain weed species.

Table 2: Recommended Seed Dressing Application Rate of this compound

This compound RateCropHerbicide Partner for Post-Emergence Application
2 g / kg of seedWheatMesosulfuron-methyl

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Whole-Plant Bioassay for Phytotoxicity and Safening Assessment

This protocol is designed to assess the phytotoxicity of a herbicide and the safening effect of this compound under controlled greenhouse conditions.

Bioassay_Workflow Start Start Potting Potting of cereal and weed seeds Start->Potting Growth Growth in controlled environment Potting->Growth Application Foliar application at appropriate growth stage Growth->Application Treatment_Prep Preparation of herbicide and safener solutions Treatment_Prep->Application Evaluation Visual phytotoxicity rating and biomass measurement (7, 14, 21 DAT) Application->Evaluation Data_Analysis Data analysis and comparison of treatments Evaluation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-plant bioassay.

Materials:

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

  • Seeds of the desired cereal crop (e.g., wheat, barley) and weed species.

  • This compound and partner herbicide.

  • Research track sprayer equipped with flat-fan nozzles.

  • Controlled environment growth chamber or greenhouse.

  • Balance for biomass measurement.

Procedure:

  • Planting: Sow 5-10 seeds of the cereal crop and weed species in each pot.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod suitable for the specific plant species.

  • Treatment Preparation: Prepare stock solutions of this compound and the herbicide. Prepare the final spray solutions by diluting the stock solutions to the desired concentrations. Treatment groups should include:

    • Untreated control.

    • Herbicide alone.

    • This compound alone.

    • Herbicide + this compound.

  • Application: At the 2-3 leaf stage of the cereal crop, apply the treatments using a research track sprayer. A typical application volume is 200-450 L/ha at a pressure of 0.3 MPa.

  • Evaluation:

    • Visual Phytotoxicity Assessment: Visually assess crop injury and weed control at 7, 14, and 21 days after treatment (DAT) using a standardized rating scale (see Table 3).

    • Biomass Measurement: At 21 or 28 DAT, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.

Table 3: Visual Phytotoxicity Rating Scale

Rating (%)Description of Crop Injury
0No visible injury.
1-10Slight discoloration or stunting.
11-20Some stunting and chlorosis.
21-40Moderate stunting and chlorosis, some necrosis.
41-60Significant stunting, chlorosis, and necrosis.
61-80Severe stunting and necrosis.
81-99Plant dying.
100Plant death.
Source: Adapted from the Canadian Weed Science Society 0-100 Rating Scale.
Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GST in plant tissues, which is a key indicator of the safening mechanism of this compound.

GST_Assay_Workflow Start Start Plant_Treatment Treat wheat seedlings with This compound and/or herbicide Start->Plant_Treatment Harvest Harvest leaf tissue at specific time points Plant_Treatment->Harvest Extraction Protein extraction from leaf tissue Harvest->Extraction Assay_Prep Prepare reaction mixture (CDNB, GSH, buffer) Extraction->Assay_Prep Measurement Measure absorbance change at 340 nm Assay_Prep->Measurement Calculation Calculate GST specific activity Measurement->Calculation End End Calculation->End

Caption: Workflow for GST activity assay.

Materials:

  • Wheat seedlings treated as described in the whole-plant bioassay protocol.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

  • Bradford reagent for protein quantification.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution.

  • Reduced glutathione (GSH) solution.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Sample Collection: Harvest fresh leaf tissue from treated and control plants at desired time points (e.g., 1, 3, 5, 7 days after treatment). Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Protein Extraction:

    • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add extraction buffer (e.g., 2 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the protein concentration of the extract using the Bradford assay with bovine serum albumin (BSA) as a standard.

  • GST Activity Assay:

    • Prepare a reaction mixture containing assay buffer, CDNB, and GSH.

    • In a cuvette, add the reaction mixture and the protein extract.

    • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation: Calculate the specific activity of GST and express it as nmol of CDNB conjugated per minute per mg of protein.

Field Trial Protocol for Efficacy and Crop Safety Evaluation

This protocol outlines the design and execution of a field trial to evaluate the performance of this compound and its herbicide partner under real-world agricultural conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Minimum of 2 x 5 meters.

  • Treatments:

    • Untreated weedy check.

    • Hand-weeded check.

    • Herbicide alone.

    • Herbicide + this compound at various rates.

Procedure:

  • Site Selection: Choose a field with a uniform distribution of the target weed species.

  • Plot Establishment: Mark out the plots according to the experimental design.

  • Application: Apply the treatments at the recommended crop and weed growth stage using a calibrated backpack or tractor-mounted sprayer. Record all application parameters, including weather conditions.

  • Data Collection:

    • Weed Control: Assess weed density (counts per m²) and/or biomass (dry weight per m²) at 28 and 56 DAT.

    • Crop Injury: Visually rate crop phytotoxicity at 7, 14, and 28 DAT using the scale in Table 3.

    • Crop Yield: At crop maturity, harvest the grain from the center of each plot and determine the yield ( kg/ha ).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Conclusion

This compound is a valuable tool for enhancing the selectivity of post-emergence herbicides in cereal crops. Understanding its mechanism of action and adhering to proper application protocols are crucial for maximizing its benefits in weed management programs. The experimental protocols provided herein offer a framework for researchers and professionals to evaluate and optimize the use of this compound in various agricultural settings.

References

Application Notes and Protocols for Mefenpyr-diethyl in Oil-in-Water Emulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefenpyr-diethyl is a herbicide safener crucial in modern agriculture for protecting cereal crops from the phytotoxic effects of certain herbicides.[1][2] Its application in oil-in-water (EW) emulsion formulations enhances its efficacy and handling characteristics. EW formulations are environmentally friendlier alternatives to traditional solvent-based emulsifiable concentrates (EC) as they reduce the use of organic solvents.[3] These formulations consist of the active ingredient dissolved in a water-immiscible solvent, which is then dispersed as fine droplets in a continuous aqueous phase, stabilized by surfactants.[3]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and analysis of this compound in oil-in-water emulsions.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for developing stable and effective EW formulations.

PropertyValueReference
Molecular FormulaC₁₆H₁₈Cl₂N₂O₄This compound PubChem CID 10937610
Molecular Weight373.2 g/mol This compound PubChem CID 10937610
AppearanceWhite to beige crystalline powderFAO Specifications for this compound
Melting Point43-47 °CFAO Specifications for this compound
Solubility in Water20 mg/L at 20°CFAO Specifications for this compound
Solubility in Organic SolventsSoluble in acetone, dichloromethane, toluene, methanol, ethyl acetate, and dimethyl sulfoxide.FAO Specifications for this compound

Formulation of this compound Oil-in-Water Emulsions

The stability and efficacy of an EW formulation are highly dependent on the careful selection of its components, including the organic solvent, surfactants, and other co-formulants.

Representative Formulation Compositions

The following table presents representative compositions for this compound oil-in-water emulsions. These are starting points for formulation development and may require optimization based on specific requirements.

ComponentFormulation A (% w/w)Formulation B (% w/w)Formulation C (% w/w)
This compound (Technical Grade, >94%)5.010.07.5
Aromatic Solvent (e.g., Solvesso™ 150)15.020.018.0
Non-ionic Surfactant (e.g., Castor oil ethoxylate)4.06.05.0
Anionic Surfactant (e.g., Calcium dodecylbenzenesulfonate)2.03.02.5
Antifreeze Agent (e.g., Propylene glycol)5.05.05.0
Antifoaming Agent (e.g., Silicone-based)0.20.20.2
Thickener (e.g., Xanthan gum)0.30.30.3
Deionized Waterto 100to 100to 100
Experimental Workflow for Formulation Preparation

The following diagram illustrates a typical workflow for the preparation of a this compound oil-in-water emulsion.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil_start Weigh this compound and Organic Solvent dissolve Dissolve this compound in Solvent oil_start->dissolve add_surfactants_oil Add Oil-Soluble Surfactants dissolve->add_surfactants_oil oil_phase Homogeneous Oil Phase add_surfactants_oil->oil_phase emulsification Emulsification (High-Shear Mixing) oil_phase->emulsification aq_start Weigh Water, Antifreeze, Thickener, and Antifoam disperse Disperse Thickener in Water aq_start->disperse add_additives Add Antifreeze, Antifoam, and Water-Soluble Surfactants disperse->add_additives aqueous_phase Homogeneous Aqueous Phase add_additives->aqueous_phase aqueous_phase->emulsification final_product Final this compound EW Formulation emulsification->final_product

Figure 1. Workflow for preparing a this compound EW formulation.

Characterization of this compound EW Formulations

Thorough characterization is essential to ensure the physical and chemical stability of the emulsion, which directly impacts its shelf-life and biological performance.

Physicochemical Characterization Data

The table below summarizes typical physicochemical properties of a stable this compound EW formulation.

ParameterMethodTypical Value
AppearanceVisual InspectionHomogeneous, milky-white liquid
pHpH meter6.0 - 8.0
ViscosityRotational Viscometer100 - 500 mPa·s
Droplet Size (D50)Laser Diffraction1 - 5 µm
Polydispersity Index (PDI)Laser Diffraction< 0.5
Emulsion Stability (Creaming/Separation)Centrifugation / Accelerated StorageNo separation after 30 min at 3000 rpm / 14 days at 54°C
This compound ContentHPLC-UV98 - 102% of declared content

Experimental Protocols

Protocol 1: Preparation of this compound Oil-in-Water Emulsion

1. Objective: To prepare a stable oil-in-water emulsion of this compound.

2. Materials:

  • This compound (Technical grade)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Non-ionic surfactant (e.g., Castor oil ethoxylate)

  • Anionic surfactant (e.g., Calcium dodecylbenzenesulfonate)

  • Propylene glycol

  • Silicone-based antifoaming agent

  • Xanthan gum

  • Deionized water

  • Beakers, magnetic stirrer, overhead stirrer, high-shear homogenizer.

3. Procedure:

  • Oil Phase Preparation: a. Weigh the required amounts of this compound and the aromatic solvent into a beaker. b. Stir with a magnetic stirrer until the this compound is completely dissolved. c. Add the required amounts of the non-ionic and anionic surfactants to the oil phase and mix until homogeneous.

  • Aqueous Phase Preparation: a. In a separate beaker, weigh the required amount of deionized water. b. While stirring with an overhead stirrer, slowly add the xanthan gum to create a vortex and allow it to disperse completely. c. Add the propylene glycol and the antifoaming agent to the aqueous phase and mix until homogeneous.

  • Emulsification: a. While vigorously stirring the aqueous phase with a high-shear homogenizer, slowly add the oil phase. b. Continue homogenization for 10-15 minutes to form a fine emulsion. c. Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Characterization of Emulsion Properties

1. Objective: To determine the key physicochemical properties of the prepared this compound EW formulation.

2. Droplet Size Analysis:

  • Use a laser diffraction particle size analyzer.

  • Disperse a small amount of the emulsion in deionized water until the desired obscuration level is reached.

  • Measure the droplet size distribution and record the D10, D50, and D90 values, as well as the polydispersity index (PDI).

3. Viscosity Measurement:

  • Use a rotational viscometer with an appropriate spindle.

  • Equilibrate the emulsion sample to a constant temperature (e.g., 25°C).

  • Measure the viscosity at a defined shear rate.

4. pH Measurement:

  • Calibrate a pH meter using standard buffer solutions.

  • Measure the pH of the undiluted emulsion.

5. Accelerated Stability Testing:

  • Place a known amount of the emulsion in a sealed container.

  • Store the container in an oven at 54 ± 2°C for 14 days.

  • After the storage period, visually inspect the sample for any signs of phase separation, creaming, or crystal growth.

  • Re-measure the droplet size and this compound content to assess any changes.

6. Centrifugation Test:

  • Place 10 mL of the emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Observe and measure the volume of any separated phases (oil or cream).

Protocol 3: Quantification of this compound by HPLC

1. Objective: To determine the concentration of this compound in the EW formulation.

2. Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the EW formulation, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a known volume to bring the concentration within the range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action as a Herbicide Safener

This compound protects crops by enhancing their natural defense mechanisms against herbicides. It stimulates the expression of detoxification enzymes, primarily glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic and facilitating its sequestration into the vacuole.

Signaling Pathway of this compound Safening Action

The following diagram illustrates the proposed signaling pathway for herbicide detoxification induced by this compound.

G cluster_input Inputs cluster_plant_cell Plant Cell herbicide Herbicide conjugation Herbicide Conjugation (Herbicide-Glutathione) herbicide->conjugation safener This compound (Safener) receptor Safener Receptor (Proposed) safener->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Induction of Detoxification Genes (e.g., GSTs, P450s) signal_transduction->gene_expression detox_enzymes Synthesis of Detoxification Enzymes (GST, P450) gene_expression->detox_enzymes detox_enzymes->conjugation detox_enzymes->conjugation transport Transport to Vacuole conjugation->transport

Figure 2. Safener-induced herbicide detoxification pathway.

Conclusion

The development of stable and effective oil-in-water emulsion formulations of this compound is a critical aspect of modern crop protection. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulation scientists. Adherence to systematic formulation strategies and rigorous characterization is paramount to achieving high-quality EW formulations that offer both agronomic benefits and improved environmental profiles.

References

Spectroscopic Analysis of Mefenpyr-diethyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a herbicide safener used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides.[1][2] It enhances the crop's tolerance by stimulating metabolic pathways that detoxify the herbicide.[3][4] Accurate and reliable analytical methods are crucial for residue analysis, quality control, and research into its mode of action.[2] This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize key quantitative data obtained from various spectroscopic analyses of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource(s)
Molecular Formula C₁₆H₁₈Cl₂N₂O₄
Molecular Weight 373.23 g/mol
GC-MS Electron Ionization (EI) Major Fragments (m/z) 372 (M+), 327, 301, 299, 257, 255, 253, 229, 227, 188, 186, 165, 145, 124, 75
LC-ESI-QTOF-MS Precursor Ion (m/z) 373.0716 [M+H]⁺

Table 2: UV-Vis Spectroscopic Data for this compound

ParameterWavelength (nm)Solvent/ConditionsSource(s)
Primary λmax <200Not specified
Secondary λmax 305Not specified
Detection Wavelength (HPLC) 300Acetonitrile / 0.01 mol/L Phosphoric Acid
Detection Wavelength (HPLC) 227Normal Phase Chromatography

Signaling Pathway

This compound acts as a herbicide safener by inducing the expression of detoxification enzymes, primarily Glutathione S-transferases (GSTs). This pathway enhances the metabolism and detoxification of herbicides in the crop plant.

Mefenpyr_diethyl_pathway cluster_cell Crop Plant Cell Mefenpyr This compound Signal Signal Transduction Pathway Mefenpyr->Signal Gene Gene Expression (GST genes) Signal->Gene Induces GST Glutathione S-transferase (GST) Synthesis Gene->GST Detox Herbicide Detoxification GST->Detox Catalyzes Herbicide_out Metabolized Herbicide Detox->Herbicide_out Herbicide_in Herbicide Herbicide_in->Detox NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H and 13C NMR spectra D->E F Apply Fourier transform and phase correction E->F G Integrate peaks and determine chemical shifts F->G H Assign signals to molecular structure G->H

References

Troubleshooting & Optimization

Mefenpyr-diethyl Degradation and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefenpyr-diethyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis, photolysis, and microbial degradation.[1][2][3] Hydrolysis is significantly influenced by pH, with increased degradation rates in alkaline conditions.[2][4] Photolysis occurs under sunlight, leading to the formation of several photoproducts. Additionally, certain microorganisms can biodegrade this compound in soil and water.

Q2: What are the major degradation products of this compound?

A2: The main degradation products identified in various studies include:

  • Mefenpyr-ethyl (monoester): Formed during hydrolysis where one of the ethyl ester groups is cleaved.

  • Mefenpyr (dicarboxylic acid): The result of the hydrolysis of both ethyl ester groups.

  • Photoproducts (PP1, PP2, PP3, PP4): Several photoproducts are formed during photolysis, with some being transient species that further degrade. Notably, PP2 and PP4 have also been identified as hydrolysis products.

  • (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester-3-carboxylic acid: An intermediate formed during microbial degradation.

  • (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester: A further degradation product in the microbial pathway.

Q3: How stable is this compound in different environmental conditions?

A3: this compound's stability is highly dependent on environmental factors:

  • pH: It is relatively stable in acidic to neutral aqueous solutions but hydrolyzes rapidly in alkaline conditions (pH ≥ 7). Total hydrolysis has been observed at pH 11.

  • Sunlight: It is susceptible to photodegradation when exposed to sunlight, with a reported half-life of 1.20 hours in one study.

  • Soil: this compound is considered non-persistent in soil, with a typical aerobic degradation half-life (DT₅₀) of 17.5 days.

  • Aquatic Systems: It is moderately persistent in aquatic systems.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

Q4: What analytical techniques are commonly used to study this compound and its degradation products?

A4: The most common analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of this compound and its degradation products, particularly in photolysis studies.

  • Ultra-High-Pressure Liquid Chromatography (UHPLC): Employed for the separation and analysis of hydrolysis products.

  • High-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ICR-FT/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy: Used for the detailed characterization of isolated degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or rapid degradation of this compound in control samples.

  • Question: My this compound stock solution or control samples are showing significant degradation even without experimental treatment. What could be the cause?

  • Answer:

    • Check the pH of your solvent: this compound is unstable in alkaline conditions. Ensure your solvent is neutral or slightly acidic. Use buffered solutions to maintain a stable pH.

    • Protect from light: Photodegradation can occur if samples are exposed to light. Store stock solutions and samples in amber vials or in the dark.

    • Storage Temperature: While refrigeration at 4°C is a common practice for stock solutions, long-term stability should be monitored. For extended storage, consider -20°C or -80°C in an appropriate solvent.

    • Solvent Purity: Impurities in the solvent could potentially catalyze degradation. Use high-purity, HPLC, or analytical grade solvents.

Issue 2: Poor separation or peak tailing during chromatographic analysis.

  • Question: I am observing poor peak shape and resolution when analyzing this compound and its metabolites by HPLC/GC. How can I improve this?

  • Answer:

    • For HPLC:

      • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing retention and peak shape. Experiment with different pH values.

      • Column Choice: A C18 column is commonly used. Ensure the column is not degraded and is appropriate for the analytes.

      • Gradient Optimization: If using a gradient elution, optimize the gradient profile to improve separation.

    • For GC:

      • Derivatization: Some degradation products, particularly the carboxylic acids, may require derivatization to improve volatility and peak shape.

      • Inlet Temperature: Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation of the analytes.

      • Column Choice: Select a column with a suitable stationary phase for the polarity of this compound and its degradation products.

Issue 3: Low recovery of this compound from environmental samples (soil, water).

  • Question: I am experiencing low recovery rates when extracting this compound from soil or water samples. What are the possible reasons and solutions?

  • Answer:

    • Extraction Solvent: The choice of extraction solvent is critical. A solvent system with appropriate polarity to efficiently extract this compound from the sample matrix should be used. Dichloromethane and methanol are commonly used solvents.

    • Extraction Method: The extraction technique (e.g., sonication, shaking, solid-phase extraction) may need to be optimized for your specific sample type to ensure complete extraction.

    • Sample pH: The pH of the sample can influence the extraction efficiency, especially for ionizable degradation products. Adjusting the pH of the sample prior to extraction may be necessary.

    • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis and lead to ion suppression (in MS detection) or inaccurate quantification. A thorough sample clean-up step is crucial.

Data Presentation

Table 1: Stability of this compound under Different Conditions

ConditionParameterValueReference
Hydrolysis pHStable in acidic medium, rapid degradation at pH ≥ 7
TemperatureDegradation rate increases with temperature
Half-life (pH 9)~0.3 days
Photolysis Light SourceSunlight
pH6.9
Half-life1.20 hours
Degradation after 3h82.83%
Soil Degradation ConditionAerobic
DT₅₀ (Typical)17.5 days
Aquatic System PersistenceModerately persistent

Experimental Protocols

1. Hydrolysis Study Protocol

  • Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

  • Methodology:

    • Prepare buffer solutions at a range of pH values (e.g., 2, 4, 7, 9, 11).

    • Spike a known concentration of this compound into each buffer solution in sealed vials.

    • Incubate the vials at controlled temperatures (e.g., 298 K, 313 K, 323 K).

    • At specific time intervals, withdraw aliquots from each vial.

    • Immediately quench the reaction (e.g., by neutralizing the pH or adding a suitable solvent).

    • Analyze the concentration of remaining this compound and the formation of degradation products (Mefenpyr-ethyl, Mefenpyr) using UHPLC.

    • Determine the pseudo-first-order rate constants and half-lives for each condition.

2. Photolysis Study Protocol

  • Objective: To investigate the degradation of this compound under simulated or natural sunlight.

  • Methodology:

    • Prepare an aqueous buffer solution (e.g., pH 6.9) containing a known concentration of this compound.

    • Expose the solution to a light source (natural sunlight or a solar simulator) in open quartz vessels.

    • At various time points, collect samples from the irradiated solution.

    • Extract the samples with an appropriate organic solvent (e.g., dichloromethane).

    • Analyze the extracts using GC-MS to identify and quantify this compound and its photoproducts.

    • Calculate the photodegradation rate, which often follows first-order kinetics.

Mandatory Visualizations

Mefenpyr_Diethyl_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_biodegradation Microbial Degradation MD This compound ME Mefenpyr-ethyl (monoester) MD->ME + OH⁻ M Mefenpyr (dicarboxylic acid) ME->M + OH⁻ MD_photo This compound PP1 Photoproduct 1 MD_photo->PP1 Sunlight PP2 Photoproduct 2 MD_photo->PP2 Sunlight PP3 Photoproduct 3 PP1->PP3 Sunlight PP4 Photoproduct 4 PP2->PP4 Sunlight MD_bio This compound Intermediate1 (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester-3-carboxylic acid MD_bio->Intermediate1 Hydrolase Intermediate2 (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester Intermediate1->Intermediate2 Decarboxylase Complete_Degradation Complete Degradation Intermediate2->Complete_Degradation

Caption: Degradation pathways of this compound.

Experimental_Workflow_Stability_Analysis cluster_sample_prep Sample Preparation cluster_incubation Incubation / Exposure cluster_analysis Sample Analysis Stock_Solution Prepare this compound Stock Solution Spiking Spike into Buffered Solutions (various pH) or Environmental Matrix Stock_Solution->Spiking Hydrolysis_Incubation Incubate at Controlled Temperatures (Hydrolysis) Spiking->Hydrolysis_Incubation Photolysis_Exposure Expose to Sunlight (Photolysis) Spiking->Photolysis_Exposure Soil_Incubation Incubate in Soil (Biodegradation) Spiking->Soil_Incubation Sampling Collect Samples at Time Intervals Hydrolysis_Incubation->Sampling Photolysis_Exposure->Sampling Soil_Incubation->Sampling Extraction Solvent Extraction & Clean-up Sampling->Extraction Instrumental_Analysis Instrumental Analysis (GC-MS, UHPLC) Extraction->Instrumental_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) Instrumental_Analysis->Data_Analysis

Caption: General workflow for this compound stability studies.

References

Technical Support Center: Overcoming Mefenpyr-diethyl Phytotoxicity in Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide safener Mefenpyr-diethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a herbicide safener, meaning it is not designed to have herbicidal activity itself.[1] Its main purpose is to protect cereal crops like wheat, barley, and rye from injury caused by certain herbicides, such as fenoxaprop-P-ethyl and iodosulfuron.[2][3] It enhances the crop's ability to metabolize and detoxify the herbicide, thereby reducing phytotoxicity.[2]

Q2: How does this compound work to protect crops?

This compound works by stimulating the natural defense mechanisms within the crop plant.[4] Upon absorption, it enhances the expression and activity of key detoxification enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes help to rapidly break down the herbicide into non-toxic substances. This protective mechanism is selective to the crop, with minimal to no effect on the target weeds, thus maintaining the herbicide's efficacy.

Q3: In which crops is this compound typically used?

This compound is most commonly used as a safener in cereal crops. These include:

  • Winter wheat

  • Spring wheat

  • Durum wheat

  • Winter rye

  • Triticale

  • Spring barley

It is also used to protect bahiagrass from the phytotoxic effects of certain herbicides.

Q4: What are the common symptoms of herbicide phytotoxicity that this compound helps to prevent?

When used with a compatible herbicide, this compound helps to prevent symptoms of phytotoxicity in susceptible crops, which can include:

  • Stunting or reduced plant height

  • Chlorosis (yellowing of leaves)

  • Necrosis (tissue death)

  • Reduced biomass

  • Decreased electron transport rate (ETR) in photosynthesis

Q5: Can this compound be used with any herbicide?

No, this compound is specifically designed to work with certain herbicides, most notably those from the aryloxyphenoxypropionate class (e.g., fenoxaprop-P-ethyl) and sulfonylurea class (e.g., iodosulfuron and mesosulfuron-methyl). Its effectiveness as a safener is dependent on the specific herbicide and crop combination.

Troubleshooting Guides

Scenario 1: Significant crop injury is observed despite the application of this compound.

Possible Cause 1: Incorrect Application Rate The ratio of this compound to the herbicide is crucial for effective safening. An insufficient amount of the safener may not provide adequate protection.

  • Solution: Verify the recommended application rates for both the herbicide and this compound for your specific crop and growth stage. Ensure your spraying equipment is calibrated correctly to deliver the intended dose.

Possible Cause 2: Environmental Stress Crops under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) may be more susceptible to herbicide injury, even with a safener.

  • Solution: Avoid applying herbicides and safeners to crops that are visibly stressed. Ensure optimal growing conditions before and after application to aid in crop recovery.

Possible Cause 3: Crop Growth Stage The effectiveness of this compound can vary depending on the growth stage of the crop.

  • Solution: Consult the product label for the recommended application window for your specific crop. Applying the safener outside of this window may result in reduced efficacy.

Possible Cause 4: Tank-Mix Incompatibility If this compound is being tank-mixed with other products besides the intended herbicide, there may be an issue of incompatibility.

  • Solution: Always perform a jar test to check for physical compatibility before tank-mixing multiple products. Review the product labels for any known antagonisms.

Scenario 2: The weed control efficacy of the herbicide appears to be reduced when used with this compound.

Possible Cause 1: Incorrect Herbicide Rate While this compound is not supposed to significantly impact herbicide activity on weeds, any deviation from the recommended herbicide rate can affect performance.

  • Solution: Ensure you are using the correct herbicide rate for the target weed species and their growth stage.

Possible Cause 2: Weed Resistance The target weed population may have developed resistance to the herbicide being used.

  • Solution: Investigate the possibility of herbicide resistance in your weed population. Consider rotating herbicides with different modes of action.

Data Presentation

Table 1: Effect of this compound on Phytotoxicity in Bahiagrass Treated with Haloxyfop-methyl

Haloxyfop-methyl Dose (g a.i. ha⁻¹)Phytotoxicity (%) without this compound (7 DAA)Phytotoxicity (%) with this compound (7 DAA)
7.79~40~10
15.59~55~30
31.28~70~45
62.35~80~35

Source: Adapted from Dias R C, et al., 2021. DAA = Days After Application.

Table 2: Impact of this compound Seed Dressing on Wheat Tolerance to Mesosulfuron-methyl

Treatment GroupGR₅₀ (g a.i. ha⁻¹)Fold Increase in Tolerance
Mesosulfuron-methyl alone1.5-
Mesosulfuron-methyl + this compound (Foliar Spray)10.57.01
Mesosulfuron-methyl + this compound (Seed Dressing)32.721.80

Source: Adapted from a study on seed dressing with this compound. GR₅₀ is the herbicide dose required to cause a 50% reduction in plant growth.

Experimental Protocols

Protocol 1: Evaluation of this compound Safening Effect on Wheat

  • Plant Material and Growth Conditions:

    • Grow wheat (e.g., Triticum aestivum) varieties in pots containing a suitable potting mix in a greenhouse or growth chamber.

    • Maintain controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed.

  • Herbicide and Safener Application:

    • At the 2-3 leaf stage, apply the treatments using a laboratory sprayer.

    • Treatments:

      • Control (no treatment)

      • Herbicide alone (e.g., Fenoxaprop-p-ethyl at 69 g ha⁻¹)

      • This compound alone (e.g., 18.75 g ha⁻¹)

      • Herbicide + this compound (e.g., 69 g + 18.75 g ha⁻¹)

    • Ensure even coverage of the foliage.

  • Phytotoxicity Assessment:

    • Visually assess crop injury at 7 and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

  • Biochemical Assays:

    • Glutathione S-transferase (GST) Activity Assay (at 7 DAT):

      • Harvest aerial parts of the wheat plants.

      • Extract total protein from the plant tissue.

      • Determine protein concentration using a standard method (e.g., Lowry assay).

      • Measure GST activity spectrophotometrically by monitoring the conjugation of glutathione (GSH) with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • Lipid Content Analysis (at 14 DAT):

      • Harvest aerial parts of the wheat plants.

      • Extract total lipids from the plant tissue using a suitable solvent system (e.g., chloroform:methanol).

      • Quantify the lipid content gravimetrically after solvent evaporation.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Whole-Plant Bioassay for Herbicide Tolerance

  • Plant Growth:

    • Grow wheat seedlings in a controlled environment.

  • Treatment Application:

    • Groups:

      • Mesosulfuron-methyl applied at various doses.

      • Mesosulfuron-methyl + this compound (foliar spray at 27 g a.i. ha⁻¹) applied at various mesosulfuron-methyl doses.

      • Mesosulfuron-methyl applied at various doses to wheat with seeds dressed with this compound (2 g per kg of seed).

    • Apply treatments at the appropriate growth stage using a research track sprayer.

  • Data Collection:

    • At a set time point after treatment (e.g., 21 days), harvest the above-ground biomass.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Calculate the GR₅₀ value (the herbicide dose causing 50% growth reduction) for each treatment group using dose-response curve analysis.

Mandatory Visualizations

cluster_herbicide Herbicide Action cluster_safener Safener Action cluster_detox Detoxification Process cluster_outcome Outcome herbicide Herbicide (e.g., Fenoxaprop-P-ethyl) detoxification Herbicide Detoxification herbicide->detoxification phytotoxicity Phytotoxicity herbicide->phytotoxicity Leads to mefenpyr This compound induction Induction of Detoxification Genes mefenpyr->induction Stimulates gst_p450 Increased GST & P450 Enzyme Production induction->gst_p450 gst_p450->detoxification Enhances non_toxic Non-toxic Metabolites detoxification->non_toxic crop_safety Crop Safety non_toxic->crop_safety Results in

Caption: this compound signaling pathway for herbicide detoxification in crops.

start Start: Crop at 2-3 leaf stage treatment Treatment Application (Control, Herbicide, Safener, Herbicide+Safener) start->treatment dat7 7 Days After Treatment (DAT) treatment->dat7 phytotoxicity1 Visual Phytotoxicity Assessment dat7->phytotoxicity1 gst_assay GST Activity Assay dat7->gst_assay dat14 14 Days After Treatment (DAT) phytotoxicity1->dat14 analysis Data Analysis gst_assay->analysis phytotoxicity2 Visual Phytotoxicity Assessment dat14->phytotoxicity2 lipid_assay Lipid Content Analysis dat14->lipid_assay phytotoxicity2->analysis lipid_assay->analysis

Caption: Experimental workflow for evaluating this compound safening efficacy.

References

Technical Support Center: Optimizing Mefenpyr-diethyl for Enhanced Crop Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Mefenpyr-diethyl as a herbicide safener. Our goal is to help you optimize its concentration for maximal crop safety in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it protect crops?

This compound is a chemical safener used in agriculture to protect cereal crops from injury caused by certain herbicides.[1][2] It is not a herbicide itself but is typically co-applied with herbicides.[3] Its protective mechanism involves enhancing the crop's natural defense systems. This compound stimulates the expression and activity of detoxification enzymes within the crop plant, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).[2][4] These enzymes rapidly metabolize the herbicide into non-toxic forms, preventing it from causing phytotoxicity to the crop.

Q2: With which herbicides is this compound most commonly used?

This compound is widely used with herbicides from the aryloxyphenoxypropionate (FOPs) and sulfonylurea chemical classes. It is frequently formulated with fenoxaprop-p-ethyl for the control of grass weeds in wheat and barley. It is also used in combination with sulfonylurea herbicides like mesosulfuron-methyl and iodosulfuron-methyl to ensure the safety of cereal crops.

Q3: What is the recommended concentration range for this compound application?

The optimal concentration of this compound depends on several factors, including the crop species, the specific herbicide used, application method (foliar spray or seed treatment), and environmental conditions. It is crucial to perform dose-response experiments to determine the ideal concentration for your specific experimental setup. However, based on published studies, the following ranges can be used as a starting point:

Application MethodCropHerbicideThis compound ConcentrationHerbicide ConcentrationReference
Foliar SprayWheatFenoxaprop-p-ethyl18.75 g a.i./ha69 g a.i./ha
Foliar SprayWheatMesosulfuron-methyl27 g a.i./haVaries
Foliar SprayBahiagrassHaloxyfop-methyl50 g a.i./ha0.24 - 62.35 g a.i./ha
Seed DressingWheatMesosulfuron-methyl2 g / kg of seedVaries

Q4: Can this compound be used on crops other than cereals?

While this compound is predominantly used in cereal crops like wheat, barley, rye, and triticale, some studies have explored its effects on other plants. For instance, research has investigated its potential to stimulate growth in soybean and signal grass. However, its efficacy and safety in non-cereal crops are not as well-established, and thorough experimental validation is necessary before use in new plant species.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Unexpected Crop Injury (Phytotoxicity) Despite Using this compound

  • Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to provide adequate protection against the applied herbicide dose.

    • Solution: Conduct a dose-response experiment to determine the optimal this compound to herbicide ratio for your specific crop variety and experimental conditions. Refer to the concentration table above for starting points.

  • Possible Cause 2: Environmental Stress. High temperatures, drought, or waterlogged soils can increase crop sensitivity to herbicides, even in the presence of a safener.

    • Solution: Ensure optimal growing conditions for your plants. Avoid applying herbicides and safeners during periods of extreme environmental stress.

  • Possible Cause 3: Incorrect Application Timing. The developmental stage of the crop can influence its tolerance to herbicides.

    • Solution: Apply this compound and the herbicide at the crop growth stage recommended in established protocols or on the product label.

  • Possible Cause 4: Improper Tank Mix. Incompatibility with other tank-mixed agrochemicals (e.g., adjuvants, other pesticides) could reduce the safener's effectiveness or increase crop sensitivity.

    • Solution: Conduct a jar test to check for physical compatibility before tank-mixing. If possible, apply this compound and the herbicide separately from other chemicals.

Issue 2: Reduced Herbicide Efficacy on Target Weeds

  • Possible Cause: this compound may enhance weed tolerance. Some studies have shown that safeners, including this compound, can sometimes increase the tolerance of certain weed species to the herbicide, particularly those with metabolic resistance mechanisms similar to the crop.

    • Solution 1: Evaluate Weed Tolerance. Conduct a dose-response experiment on your target weed species with and without this compound to determine if the safener is reducing herbicide efficacy.

    • Solution 2: Consider Alternative Application Methods. For some herbicide-weed combinations, applying this compound as a seed treatment to the crop can provide protection without exposing the weeds to the safener, thus maintaining herbicide efficacy.

Issue 3: Inconsistent or Non-reproducible Results

  • Possible Cause 1: Variability in Experimental Conditions. Minor variations in temperature, light intensity, humidity, and soil moisture can impact plant growth and their response to chemical treatments.

    • Solution: Maintain consistent and well-documented environmental conditions for all experiments. Use controlled environment chambers or greenhouses whenever possible.

  • Possible Cause 2: Inaccurate Solution Preparation. Errors in calculating and preparing stock solutions and dilutions of this compound and the herbicide can lead to significant variability in results.

    • Solution: Double-check all calculations and use calibrated equipment for weighing and measuring. Prepare fresh solutions for each experiment.

  • Possible Cause 3: Biological Variability. Different seed batches or even individual plants can exhibit natural variations in their response to chemical treatments.

    • Solution: Use a sufficient number of replicates for each treatment to ensure statistical validity. Randomize the placement of experimental units to minimize the effects of positional variations.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Evaluating this compound Efficacy

This protocol outlines a general procedure for assessing the effectiveness of this compound in protecting a crop from herbicide injury.

  • Plant Material and Growth Conditions:

    • Select a uniform batch of crop seeds (e.g., wheat, barley).

    • Sow the seeds in pots filled with a standardized potting mix.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific crop.

  • Treatment Preparation:

    • Prepare stock solutions of this compound and the herbicide in an appropriate solvent (e.g., acetone with a surfactant).

    • Prepare a series of treatment solutions with varying concentrations of the herbicide and a fixed or varying concentration of this compound. Include a herbicide-only control and an untreated control.

  • Treatment Application:

    • Apply the treatment solutions to the plants at the desired growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer calibrated to deliver a uniform spray volume.

  • Data Collection:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the phytotoxicity ratings and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the effect of this compound on crop safety.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol provides a method to measure the activity of GST, a key detoxification enzyme induced by this compound.

  • Enzyme Extraction:

    • Harvest plant tissue (e.g., leaves) from treated and untreated plants.

    • Grind the tissue in a chilled mortar and pestle with liquid nitrogen.

    • Homogenize the ground tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification:

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • GST Activity Measurement:

    • Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

    • Add a known amount of the enzyme extract to the reaction mixture to initiate the reaction.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation:

    • Calculate the specific activity of GST (e.g., in µmol of CDNB-GSH conjugate formed per minute per mg of protein).

Protocol 3: Cytochrome P450 (CYP450) Activity Assay

This protocol outlines a general method for assessing the activity of CYP450 enzymes.

  • Microsome Isolation:

    • Homogenize plant tissue in an ice-cold extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYP450 enzymes.

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction.

  • CYP450 Activity Measurement:

    • Use a commercially available kit or a published method with a specific substrate for plant CYP450s. A common method involves measuring the O-dealkylation of a fluorogenic substrate.

    • The reaction typically includes the microsomal fraction, a NADPH-generating system, and the substrate in a suitable buffer.

    • Monitor the formation of the fluorescent product over time using a fluorometer.

  • Calculation:

    • Calculate the specific activity of CYP450 (e.g., in pmol of product formed per minute per mg of protein).

Visualizations

Signaling Pathway of this compound Action

Mefenpyr_diethyl_Pathway Mefenpyr This compound (Safener) Receptor Cellular Receptor (Proposed) Mefenpyr->Receptor Binds to Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Initiates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Transcription of Detoxification Genes Transcription_Factors->Gene_Expression Leads to GST_Gene GST Genes Gene_Expression->GST_Gene P450_Gene CYP450 Genes Gene_Expression->P450_Gene GST_Enzyme Glutathione S-transferases (GSTs) GST_Gene->GST_Enzyme Translation P450_Enzyme Cytochrome P450s (CYP450s) P450_Gene->P450_Enzyme Translation Detoxification Herbicide Detoxification GST_Enzyme->Detoxification Catalyzes P450_Enzyme->Detoxification Catalyzes Herbicide Herbicide Herbicide->Detoxification Crop_Safety Enhanced Crop Safety Detoxification->Crop_Safety Results in Non_toxic_Metabolites Non-toxic Metabolites Detoxification->Non_toxic_Metabolites Produces Experimental_Workflow Start Start: Define Experimental Objective Dose_Response 1. Dose-Response Experiment (Varying this compound and Herbicide conc.) Start->Dose_Response Phytotoxicity_Assessment 2. Phytotoxicity Assessment (Visual scoring, Biomass measurement) Dose_Response->Phytotoxicity_Assessment Data_Analysis 3. Statistical Analysis (ANOVA, Regression) Phytotoxicity_Assessment->Data_Analysis Optimal_Conc 4. Determine Optimal This compound Concentration Data_Analysis->Optimal_Conc Validation 5. Validation Experiment (Confirm findings under desired conditions) Optimal_Conc->Validation Enzyme_Assay 6. Mechanistic Study (Optional) (GST and CYP450 activity assays) Optimal_Conc->Enzyme_Assay Further Investigation End End: Optimized Protocol for Crop Safety Validation->End Enzyme_Assay->Validation

References

Mefenpyr-diethyl Hydrolysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the hydrolysis kinetics and products of Mefenpyr-diethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis important?

A1: this compound is a herbicide safener used in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides.[1][2] Understanding its hydrolysis is crucial as this chemical process is a primary degradation pathway in the environment, influencing its persistence, potential residues in food and water, and overall environmental fate.[3][4]

Q2: What are the primary products of this compound hydrolysis?

A2: The hydrolysis of this compound proceeds in a stepwise manner. The first major product is the monoester, Mefenpyr-ethyl (1-(2,4-dichlorophenyl)-5-ethoxycarbonyl-5-methyl-4H-pyrazole-3-carboxylic acid).[5] Further hydrolysis leads to the formation of the dicarboxylic acid, Mefenpyr (1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylic acid).

Q3: What factors influence the rate of this compound hydrolysis?

A3: The hydrolysis of this compound is significantly dependent on pH and temperature. The reaction follows pseudo-first-order kinetics. The rate of hydrolysis is relatively constant in acidic conditions (pH 2-6) but increases substantially in alkaline environments (pH > 7). Higher temperatures also accelerate the rate of hydrolysis.

Q4: How can I analyze this compound and its hydrolysis products?

A4: Several analytical techniques are suitable for the separation and quantification of this compound and its hydrolysis products. The most common methods include High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection. For structural confirmation and identification of the hydrolysis products, more advanced techniques such as Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., ICR-FT/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) are employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.

Q5: Is this compound stable in typical environmental conditions?

A5: this compound is relatively stable in acidic to neutral aqueous environments. However, in alkaline conditions (e.g., pH 9), it undergoes rapid hydrolysis, with a reported half-life of approximately 0.3 days. Therefore, its persistence in the environment is highly dependent on the pH of the surrounding water and soil.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible hydrolysis rates. 1. pH fluctuations: The buffer capacity of your solution may be insufficient to maintain a constant pH throughout the experiment, especially if the hydrolysis reaction produces acidic or basic products. 2. Temperature variations: Inconsistent temperature control can significantly affect the reaction kinetics. 3. Microbial degradation: If the solutions are not sterile, microbial activity could be contributing to the degradation of this compound.1. Buffer selection and preparation: Ensure you are using a buffer system appropriate for the target pH and with sufficient buffering capacity. Regularly check the pH of your reaction solutions. 2. Temperature control: Use a calibrated, temperature-controlled incubator or water bath. Monitor the temperature throughout the experiment. 3. Sterilization: Use sterile buffers and glassware to prevent microbial contamination. Filtration through a 0.22 µm filter is recommended.
Difficulty in detecting or quantifying hydrolysis products. 1. Low concentration of products: The hydrolysis may be slow under your experimental conditions, leading to product concentrations below the limit of detection (LOD) of your analytical method. 2. Inappropriate analytical method: The chosen analytical method may lack the sensitivity or selectivity required for the hydrolysis products. 3. Analyte instability: The hydrolysis products themselves might be unstable under the analytical conditions.1. Extend reaction time: Allow the hydrolysis reaction to proceed for a longer duration to generate higher concentrations of the products. 2. Method optimization: Optimize your HPLC or GC method (e.g., gradient, mobile phase composition, column selection) to improve the separation and detection of the target analytes. Consider using a more sensitive detector like a mass spectrometer. 3. Sample handling: Analyze the samples as soon as possible after collection. If storage is necessary, keep them at a low temperature (e.g., 4°C or -20°C) and in the dark to minimize degradation.
Mass balance issues (sum of parent compound and products is not 100%). 1. Formation of unidentified products: There may be other minor hydrolysis products or degradation pathways that are not being monitored. 2. Adsorption to container walls: this compound or its products may adsorb to the surface of the reaction vessels, especially if they are plastic. 3. Volatilization: Although less likely for these compounds under typical hydrolysis conditions, some loss due to volatilization could occur.1. Advanced analytical techniques: Use techniques like LC-MS/MS or high-resolution MS to screen for other potential degradation products. 2. Use of appropriate materials: Use glass or silanized glassware to minimize adsorption. 3. Experimental setup: Ensure reaction vessels are well-sealed.
Peak tailing or poor peak shape in HPLC analysis. 1. Secondary interactions: The analytes may be interacting with active sites on the HPLC column. 2. pH mismatch between sample and mobile phase: A significant difference in pH can affect the ionization state of the analytes and lead to poor peak shape.1. Mobile phase modifier: Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. 2. pH adjustment: Adjust the pH of the sample to be closer to that of the mobile phase.

Data Presentation

Table 1: Representative Hydrolysis Kinetics of this compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
4~1.0 x 10⁻³~693
7~1.5 x 10⁻³~462
9~2.3~0.3

Note: The values in this table are illustrative and based on qualitative descriptions of this compound's hydrolysis behavior. The rate is stable in acidic conditions and increases significantly in alkaline conditions.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate (Following OECD Guideline 111)

This protocol outlines a tiered approach to studying the hydrolysis of this compound as a function of pH.

1. Preliminary Test:

  • Objective: To estimate the rate of hydrolysis at different pH values.

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its water solubility.

    • Incubate the solutions in the dark at a constant temperature (e.g., 50°C) for 5 days.

    • At the end of the 5-day period, analyze the concentration of this compound remaining in each solution using a suitable analytical method (e.g., HPLC-UV).

    • If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and further testing may not be necessary.

2. Tier 2: Hydrolysis of Unstable Substances:

  • Objective: To determine the hydrolysis rate constant and half-life for pH values where significant degradation was observed in the preliminary test.

  • Procedure:

    • For each pH where >10% degradation occurred, prepare a new set of buffered solutions with this compound.

    • Incubate these solutions in the dark at a constant temperature (e.g., 25°C).

    • At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be sufficient to define the degradation curve (at least 6 time points).

    • Immediately analyze the concentration of this compound in each aliquot.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The pseudo-first-order rate constant (k) is the negative of the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

3. Tier 3: Identification of Hydrolysis Products:

  • Objective: To identify the major hydrolysis products.

  • Procedure:

    • Prepare a solution of this compound at a pH where hydrolysis is relatively rapid (e.g., pH 9).

    • Allow the reaction to proceed until a significant amount of the parent compound has degraded.

    • Analyze the solution using advanced analytical techniques such as LC-MS/MS or NMR to identify the structures of the degradation products.

Mandatory Visualization

Hydrolysis_Pathway Mefenpyr_diethyl This compound C₁₆H₁₈Cl₂N₂O₄ Mefenpyr_ethyl Mefenpyr-ethyl (monoester) Mefenpyr_diethyl->Mefenpyr_ethyl Hydrolysis (Step 1) Mefenpyr Mefenpyr (dicarboxylic acid) Mefenpyr_ethyl->Mefenpyr Hydrolysis (Step 2)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Buffer_Prep Prepare Sterile Buffers (pH 4, 7, 9) Incubation Incubate Solutions (Constant Temperature, Dark) Buffer_Prep->Incubation Stock_Solution Prepare this compound Stock Solution Stock_Solution->Incubation Sampling Collect Aliquots at Timed Intervals Incubation->Sampling Analytical_Method Analyze Samples (e.g., HPLC-UV) Sampling->Analytical_Method Data_Analysis Calculate k and t₁/₂ Analytical_Method->Data_Analysis Product_ID Identify Products (LC-MS, NMR) Analytical_Method->Product_ID

Caption: Workflow for a this compound hydrolysis kinetics study.

References

Technical Support Center: Improving the Solubility of Mefenpyr-diethyl Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mefenpyr-diethyl formulations.

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound in Aqueous Solutions

Question: My this compound formulation is showing poor dissolution in the aqueous phase of my experiment. What are the potential causes and how can I improve it?

Answer:

Poor aqueous solubility is an inherent characteristic of this compound. Several factors can contribute to this issue in your formulation.

Potential Causes:

  • Low intrinsic water solubility: this compound has a very low water solubility of about 20 mg/L.[1]

  • Incorrect solvent system: The choice of co-solvents and surfactants is critical for enhancing solubility.

  • pH of the medium: this compound is susceptible to hydrolysis at both high and low pH, which can affect its stability and apparent solubility.[1]

  • Particle size: Larger particles have a smaller surface area, leading to a slower dissolution rate.

Troubleshooting Steps & Solutions:

  • Optimize the Solvent System:

    • Co-solvents: this compound is soluble in various organic solvents.[2] Consider incorporating water-miscible organic solvents such as methanol, ethanol, acetone, or DMSO to your formulation.[2]

    • Surfactants: The addition of surfactants can help to form micelles that encapsulate the hydrophobic this compound, increasing its solubility in water.

  • Control the pH:

    • Maintain the pH of your aqueous formulation within a stable range. Rapid hydrolysis is observed at pH 9. A pH range of 4 to 7 is generally recommended for many pesticide formulations to avoid hydrolysis.

  • Reduce Particle Size:

    • Micronization: This technique reduces particle size to the micron scale, increasing the surface area available for dissolution.

    • Nanosuspensions: Creating a nanosuspension, a dispersion of drug particles in a liquid with a mean particle size below 1 µm, can significantly enhance dissolution velocity and saturation solubility.

Issue 2: Crystallization of this compound in the Formulation During Storage or After Dilution

Question: I am observing crystal growth in my this compound formulation over time. What causes this and how can I prevent it?

Answer:

Crystallization is a common issue with this compound formulations, particularly with the amorphous form which is less stable than its crystalline counterpart.

Potential Causes:

  • Supersaturation: The concentration of this compound in the formulation may exceed its saturation solubility in the solvent system, leading to precipitation and crystal growth.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and trigger crystallization.

  • Unstable Amorphous Form: The commercially available amorphous this compound is inherently unstable and can revert to a more stable, less soluble crystalline form over time.

  • Inadequate Crystallization Inhibitors: The formulation may lack effective crystallization inhibitors.

Troubleshooting Steps & Solutions:

  • Formulate with a Stable Crystalline Form:

    • Whenever possible, use a stable crystalline form of this compound (e.g., crystalline modification I) which is less prone to changes during storage.

  • Incorporate Crystallization Inhibitors:

    • Polymers: Polymers like polyvinylpyrrolidone (PVP) can be highly effective in inhibiting crystallization by sterically hindering the aggregation of drug molecules.

    • Surfactants: Certain surfactants can also help prevent crystal growth by forming a protective layer around the drug particles.

  • Optimize the Formulation:

    • Solvent Selection: Carefully select solvents and co-solvents that provide good solubility and stability for this compound.

    • Concentration Adjustment: Ensure the concentration of this compound is below its saturation point at the intended storage temperature.

  • Control Storage Conditions:

    • Store the formulation at a controlled and stable temperature to avoid fluctuations that could induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound exhibits good solubility in a range of organic solvents, while its aqueous solubility is low. The table below summarizes its solubility in various solvents at 20°C.

SolventSolubility (g/L)
Dichloromethane>500
Dimethylsulfoxide>500
Acetone>500
Toluene>400
Ethyl acetate>400
Methanol>400
Isopropanol151
n-hexane35
Water (pH 6.2)0.020

Q2: How does pH affect the stability of this compound in a formulation?

A2: this compound is susceptible to hydrolysis, especially at alkaline and strongly acidic pH. At a pH of 9, it undergoes rapid hydrolysis with a half-life of about 0.3 days. Therefore, it is crucial to maintain the pH of aqueous formulations in a neutral or slightly acidic range to ensure stability.

Q3: What are Amorphous Solid Dispersions (ASDs) and can they be used for this compound?

A3: Amorphous Solid Dispersions (ASDs) are systems where the active pharmaceutical ingredient (API) is dispersed in an amorphous state within a polymer matrix. This high-energy amorphous state can lead to significantly improved solubility and dissolution rates compared to the crystalline form. Given the challenges with the amorphous form of this compound, creating a stable ASD with a suitable polymer could be a viable strategy to enhance its solubility and prevent crystallization.

Q4: What is Nanosuspension technology and is it applicable to this compound?

A4: Nanosuspension technology involves reducing the particle size of the active ingredient to the nanometer range (typically less than 1 µm) and stabilizing it in a liquid medium with surfactants or polymers. This significant increase in surface area leads to a higher dissolution rate and improved bioavailability. Nanosuspensions are a promising approach for poorly water-soluble compounds like this compound to improve its performance in aqueous-based formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate in aqueous media.

Materials:

  • This compound

  • Stabilizer (e.g., a suitable surfactant like Poloxamer 188 or a polymer like Hydroxypropyl methylcellulose - HPMC)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy media mill

Methodology:

  • Preparation of the Suspension:

    • Prepare an aqueous solution of the chosen stabilizer (e.g., 2% w/v HPMC in purified water).

    • Disperse a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution under constant stirring to form a pre-suspension.

  • Milling Process:

    • Transfer the pre-suspension into the milling chamber of the media mill, which is pre-filled with the milling media.

    • Start the milling process at a high speed (e.g., 2000 rpm) and control the temperature to prevent overheating (e.g., maintain at 10°C).

    • Mill for a predetermined time (e.g., 2-4 hours). The optimal milling time should be determined by periodically measuring the particle size.

  • Separation and Characterization:

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for:

      • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

      • Zeta Potential: To assess the stability of the suspension.

      • Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation.

      • Dissolution Rate: Perform in vitro dissolution studies and compare with the unmilled this compound.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a polymer to improve its solubility and inhibit crystallization.

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., a mixture of dichloromethane and ethanol in which both this compound and the polymer are soluble)

  • Rotary evaporator

Methodology:

  • Solution Preparation:

    • Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the chosen organic solvent system. Ensure complete dissolution to obtain a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask attached to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). The rotation of the flask ensures the formation of a thin film on the inner wall.

  • Drying and Collection:

    • Once the solvent is completely removed, a solid film will be formed. Further dry the solid dispersion under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

  • Characterization:

    • Characterize the prepared ASD for:

      • Amorphous Nature: Using Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm of the crystalline drug and Powder X-ray Diffraction (PXRD) to confirm the absence of characteristic crystalline peaks.

      • Dissolution Profile: Perform in vitro dissolution studies in a relevant aqueous medium and compare with the physical mixture and the pure drug.

      • Stability: Store the ASD under controlled conditions (e.g., 40°C/75% RH) and re-characterize at specific time points to assess its physical stability against crystallization.

Visualizations

experimental_workflow_nanosuspension cluster_prep Preparation cluster_milling Milling cluster_characterization Characterization prep_stabilizer Prepare Stabilizer Solution pre_suspension Disperse this compound (Pre-suspension) prep_stabilizer->pre_suspension media_mill High-Energy Media Mill pre_suspension->media_mill Transfer to Mill particle_size Particle Size (DLS) media_mill->particle_size Analyze Sample zeta Zeta Potential media_mill->zeta morphology Morphology (SEM/TEM) media_mill->morphology dissolution Dissolution Rate media_mill->dissolution

Caption: Workflow for Nanosuspension Preparation.

logical_relationship_asd cluster_problem Problem cluster_solution Solution Strategy cluster_mechanism Mechanism of Action cluster_outcome Desired Outcomes poor_solubility Poor Aqueous Solubility of this compound asd Amorphous Solid Dispersion (ASD) poor_solubility->asd crystallization Crystallization Tendency crystallization->asd high_energy High Energy Amorphous State asd->high_energy polymer_matrix Stabilization in Polymer Matrix asd->polymer_matrix enhanced_solubility Enhanced Solubility high_energy->enhanced_solubility inhibited_crystallization Inhibited Crystallization polymer_matrix->inhibited_crystallization improved_bioavailability Improved Bioavailability enhanced_solubility->improved_bioavailability inhibited_crystallization->improved_bioavailability

Caption: Logic of Using ASD for Solubility Enhancement.

References

Mefenpyr-Diethyl Resistance in Weed Species: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to mefenpyr-diethyl resistance in weed species.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound and herbicide resistance in weeds.

Issue/Question Possible Causes Recommended Solutions
Inconsistent or variable safening effect of this compound on the target weed species. 1. Genetic variability within the weed population: Not all individuals within a weed biotype may respond uniformly to the safener.[1] 2. Environmental factors: Temperature, light intensity, and soil moisture can influence plant metabolism and the uptake and efficacy of both the herbicide and the safener. 3. Application timing and technique: The growth stage of the weed and the quality of the spray application can significantly impact results.[2] 4. Herbicide-safener ratio: The concentration of this compound relative to the herbicide may not be optimal for the specific weed species or biotype.[1]1. Use well-characterized and homozygous weed populations for experiments. If using field-collected seeds, screen and select for uniform responses over several generations. 2. Maintain controlled and consistent environmental conditions in greenhouse or growth chamber experiments. Record all environmental parameters. 3. Apply treatments at a standardized and well-documented weed growth stage. Ensure uniform spray coverage using a calibrated sprayer.[2] 4. Conduct dose-response experiments with varying ratios of herbicide to this compound to determine the optimal combination for the target weed. [1]
Unexpected phytotoxicity in the weed species treated with this compound alone. 1. Off-target effects: At high concentrations, this compound may have inherent phytotoxic effects on certain sensitive weed species. 2. Formulation issues: The solvents or adjuvants in the this compound formulation could be causing phytotoxicity.1. Include a dose-response curve for this compound alone in your experimental design to determine its baseline phytotoxicity. 2. If possible, obtain technical grade this compound to prepare your own formulations and test the effects of individual formulation components.
Difficulty in detecting a significant increase in Glutathione S-transferase (GST) or Cytochrome P450 (CYP450) activity after this compound treatment. 1. Timing of measurement: The induction of GST and CYP450 activity is transient. The peak activity may have been missed. 2. Sub-optimal assay conditions: The substrate, pH, or temperature for the enzymatic assay may not be optimal for the specific weed species. 3. Low enzyme levels: The basal and induced levels of these enzymes may be low in the specific weed tissue being analyzed. 4. Inappropriate protein extraction method: The method used may not efficiently extract active enzymes.1. Conduct a time-course experiment to determine the optimal time point for measuring enzyme activity after treatment. 2. Optimize the enzymatic assay conditions for your target species. This may involve testing different substrates and buffer conditions. 3. Use a more sensitive detection method or increase the amount of protein used in the assay. Consider analyzing different plant tissues (e.g., leaves vs. roots). 4. Test different protein extraction buffers and methods to ensure the integrity and activity of the enzymes are preserved.
High variability in dose-response curve data. 1. Inconsistent plant material: As mentioned, genetic variability and differences in seedling vigor can lead to varied responses. 2. Inaccurate herbicide application: Errors in herbicide concentration preparation or uneven spray application can introduce significant variability. 3. Subjective assessment: Visual scoring of plant injury can be subjective and vary between assessors.1. Use uniform and healthy seedlings at the same growth stage for all treatments. 2. Double-check all calculations for herbicide dilutions. Use a calibrated sprayer to ensure uniform application. 3. Whenever possible, use quantitative measurements such as fresh or dry weight in addition to visual scoring. If using visual scoring, have it performed by the same person or take the average from multiple assessors who have been calibrated against each other.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound as a herbicide safener?

This compound primarily acts by enhancing the metabolic detoxification of herbicides in crop plants. It induces the expression and activity of key detoxification enzymes, particularly glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). These enzymes metabolize the herbicide into non-toxic forms before it can cause significant damage to the crop.

2. Can this compound induce herbicide resistance in weed species?

While this compound is designed to be selective for crops, there is evidence that it can also enhance the tolerance of certain weed species to herbicides. This is often due to the induction of the same metabolic detoxification pathways that protect the crop. This phenomenon is a concern as it could potentially accelerate the evolution of metabolic resistance in weed populations. However, some studies have shown that the effect of this compound on enhancing non-target site resistance in some weed biotypes is negligible.

3. What are the key enzymes involved in the this compound induced detoxification pathway?

The two main families of enzymes implicated in this compound-induced herbicide detoxification are:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it more water-soluble and less toxic.

  • Cytochrome P450 monooxygenases (CYP450s): This large family of enzymes is involved in the oxidation of a wide range of compounds, including many herbicides, which is often the first step in their detoxification.

4. How do I design a robust experiment to test for this compound induced resistance in a weed population?

A robust experimental design should include:

  • Dose-response curves: These are essential for quantifying the level of resistance. Experiments should compare the response of the weed population to the herbicide alone versus the herbicide in combination with this compound.

  • Control populations: Include a known susceptible and, if possible, a known resistant population of the same weed species for comparison.

  • Biochemical assays: Measure the activity of GSTs and CYP450s in response to this compound treatment to investigate the underlying mechanism.

  • Controlled environment: Conduct experiments in a greenhouse or growth chamber to minimize environmental variability.

5. What are some common weed species in which this compound's effects have been studied?

Research on the effects of this compound has been conducted on several important weed species, including:

  • Alopecurus myosuroides (black-grass)

  • Aegilops tauschii (Tausch's goatgrass)

  • Lolium sp. (rye-grass)

Data Presentation

Table 1: Effect of this compound on the Growth Reduction (GR50) of Mesosulfuron-methyl in Wheat and Aegilops tauschii

SpeciesTreatmentGR50 (g a.i. ha⁻¹)Resistance Factor (RF)
Aegilops tauschiiMesosulfuron-methyl alone1.84-
Aegilops tauschiiMesosulfuron-methyl + this compound (foliar spray)14.377.81
WheatMesosulfuron-methyl alone15.36-
WheatMesosulfuron-methyl + this compound (foliar spray)107.647.01
WheatMesosulfuron-methyl + this compound (seed dressing)334.8521.80

Data extracted from Yuan et al. (2021). GR50 is the dose of herbicide required to reduce plant growth by 50%. The Resistance Factor is calculated as the GR50 of the herbicide + safener treatment divided by the GR50 of the herbicide-alone treatment.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Efficacy

This protocol is adapted from established methods for herbicide resistance testing.

  • Plant Material: Grow weed seedlings from a well-characterized population in pots containing a standardized soil mix in a controlled environment (greenhouse or growth chamber).

  • Treatment Application:

    • Prepare a stock solution of the herbicide and this compound.

    • Create a series of dilutions to achieve a range of at least six herbicide concentrations, with and without a constant concentration of this compound.

    • Apply the treatments to seedlings at the 2-3 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include an untreated control and a safener-only control.

  • Data Collection:

    • After a set period (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass and measure the fresh weight. Dry the biomass at 60-70°C to a constant weight to determine the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control for each treatment.

    • Use a suitable statistical software package to fit a log-logistic dose-response curve to the data.

    • From the dose-response curve, determine the GR50 (the herbicide dose causing 50% growth reduction).

    • Calculate the resistance factor (RF) by dividing the GR50 of the herbicide + safener treatment by the GR50 of the herbicide-alone treatment.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay
  • Plant Material and Treatment: Grow and treat weed seedlings as described in Protocol 1.

  • Sample Collection: Harvest leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., potassium phosphate buffer with PVPP and EDTA).

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • GST Activity Measurement:

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

    • Prepare a reaction mixture containing buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

    • Initiate the reaction by adding a known amount of the protein extract.

    • Measure the rate of formation of the GSH-CDNB conjugate by monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the specific activity of GST (e.g., in nmol/min/mg protein).

    • Compare the GST activity between untreated, herbicide-treated, safener-treated, and herbicide + safener-treated plants.

Visualizations

MefenpyrDiethyl_Signaling_Pathway Herbicide Herbicide (e.g., Mesosulfuron-methyl) Detox Herbicide Metabolism (Oxidation, Conjugation) Herbicide->Detox Metabolized by Mefenpyr This compound Signal Signal Transduction (e.g., Oxylipin pathway) Mefenpyr->Signal TF Transcription Factors (e.g., MYB, bHLH) Signal->TF Gene Gene Expression (GST, CYP450 genes) TF->Gene Enzymes Detoxification Enzymes (GSTs, CYP450s) Gene->Enzymes Enzymes->Detox Catalyzes NonToxic Non-toxic Metabolites Detox->NonToxic

Caption: Proposed signaling pathway for this compound induced herbicide detoxification.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Assessment cluster_analysis Data Analysis A Weed Seed Germination & Seedling Growth B Herbicide & this compound Application A->B C1 Whole-Plant Assay (Visual Injury, Biomass) B->C1 C2 Biochemical Assay (Enzyme Activity) B->C2 D1 Dose-Response Curve Analysis (GR50, RF) C1->D1 D2 Statistical Analysis of Enzyme Activity C2->D2

Caption: General experimental workflow for studying this compound resistance in weeds.

References

Mefenpyr-diethyl Analytical Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical quantification of Mefenpyr-diethyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound by HPLC-UV and LC-MS/MS.

Chromatography & Peak Shape Issues

Question 1: I am observing significant peak tailing for my this compound standard. What are the common causes and solutions?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, this can lead to inaccurate integration and quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the HPLC system itself.

  • Secondary Silanol Interactions: The most frequent cause of tailing for compounds with polar functional groups is the interaction with acidic silanol groups on the silica-based stationary phase (e.g., C18 columns)[1].

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 3.0) using an additive like formic or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape[1][2]. A mobile phase containing 0.01 mol/L phosphoric acid is effective for this compound analysis[3].

    • Solution 2: Use a Modern, End-capped Column: High-purity, modern columns are better end-capped, meaning fewer residual silanol groups are available to cause tailing[4]. Using a column with low silanol activity is recommended.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller mass to see if the peak shape improves.

  • Column Bed Deformation: A void or channel at the column inlet can cause peak distortion for all analytes in the chromatogram. This can result from pressure shocks or operating outside the column's stable pH range.

    • Solution: If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first). Using a guard column can help protect the analytical column from contaminants and pressure surges.

Question 2: My this compound peak is broad and not sharp. How can I improve it?

Answer: Peak broadening reduces resolution and sensitivity. Common causes include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread. This is especially noticeable with smaller diameter columns.

    • Solution: Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible. Ensure all fittings are properly made to avoid dead volume.

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape.

    • Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can degrade performance.

    • Solution: Use a guard column and appropriate sample clean-up procedures. Regularly flush the column with a strong solvent to remove contaminants.

Question 3: The retention time for this compound is drifting or shifting between injections. What should I check?

Answer: Consistent retention time is critical for accurate identification. Variability can stem from several factors:

  • Mobile Phase Composition Changes: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.

    • Solution: Prepare fresh mobile phase daily and keep bottles covered. Using an online mixer or degasser on your HPLC system is the most reliable approach.

  • Column Temperature Fluctuations: The laboratory's ambient temperature can affect retention, especially if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

  • Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump, often due to air bubbles or failing seals, will cause retention times to be erratic.

    • Solution: Ensure mobile phase solvents are properly degassed. Purge the pump to remove any trapped air bubbles. If the problem persists, check pump seals and check valves for wear.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing mobile phases will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

Sample Preparation & Matrix Effects

Question 4: I am experiencing low recovery of this compound from my soil/crop samples. How can I improve this?

Answer: Low recovery is often due to inefficient extraction or losses during the clean-up steps. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis in food and environmental matrices.

  • Extraction Efficiency: The choice of extraction solvent is critical. Acetonitrile is a common and effective solvent for extractions in the QuEChERS protocol. Ensure vigorous shaking or homogenization to achieve thorough extraction from the sample matrix.

  • Sample Hydration: For dry samples like cereals or soil, adding water before the acetonitrile extraction is a crucial step to improve the extraction efficiency of pesticides.

  • Clean-up Step (d-SPE): The dispersive solid-phase extraction (d-SPE) step is designed to remove interfering matrix components. However, the sorbents can sometimes retain the analyte of interest.

    • Solution: Evaluate different d-SPE sorbents. A common combination is PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove fats. If this compound is being co-sorbed, you may need to reduce the amount of sorbent or try an alternative, like GCB (graphitized carbon black) for pigment removal, though GCB can also retain planar analytes.

Question 5: My this compound signal is suppressed or enhanced when analyzing real samples compared to solvent standards. What is happening and how can I correct for it?

Answer: This phenomenon is known as the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. This can cause significant quantification errors.

  • Nature of Matrix Effects: In LC-MS/MS with electrospray ionization (ESI), signal suppression is the most common effect. Co-extractives compete with the analyte for ionization, reducing the amount of charged analyte that reaches the detector.

  • Compensation Strategy: Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.

  • Mitigation Strategy: Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this also dilutes the analyte, so this approach is only feasible if the instrument has sufficient sensitivity.

  • Mitigation Strategy: Improved Clean-up: A more selective sample clean-up procedure can remove the specific matrix components that are causing the interference. This may involve using different d-SPE sorbents or adding a solid-phase extraction (SPE) cartridge step.

Experimental Protocols & Method Parameters

Protocol 1: HPLC-UV Analysis of this compound

This protocol is based on the CIPAC Method for the determination of this compound in technical materials and various formulations.

1. Principle The this compound content is determined by reversed-phase high-performance liquid chromatography (RP-HPLC) using an external standard for calibration and UV detection at 300 nm.

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Phosphoric acid, 85%

  • High purity water (HPLC grade)

  • This compound analytical standard

  • Eluent (Mobile Phase): 50% acetonitrile / 50% water (v/v), with 0.01 mol/L phosphoric acid added to the aqueous portion before mixing.

3. Chromatographic Conditions The following table summarizes a typical set of operating conditions.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Stainless steel, 125 x 4.0 mm, packed with Hypersil ODS (C18), 5 µm particle size, or equivalent
Mobile Phase 50:50 (v/v) Acetonitrile / 0.01M Phosphoric Acid in Water
Flow Rate 1.0 mL/min (typical)
Injection Volume 20 µL
Column Temp. Ambient or controlled (e.g., 30 °C)
Detection UV spectrophotometer at 300 nm
Run Time ~10 minutes (adjust as needed for baseline resolution)

4. Preparation of Solutions

  • Calibration Solution (approx. 50 mg/L):

    • Accurately weigh ~100 mg of this compound analytical standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with acetonitrile. Mix well.

    • Pipette 5 mL of this stock solution into a new 100 mL volumetric flask.

    • Add 45 mL of acetonitrile and ~45 mL of 0.01 mol/L phosphoric acid.

    • Allow to equilibrate to room temperature and dilute to the mark with 0.01 mol/L phosphoric acid. Mix well.

  • Sample Solution:

    • Accurately weigh an amount of the homogenized sample containing approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution steps as described for the calibration solution.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make duplicate injections of the calibration solution. The peak areas should agree within an acceptable range (e.g., <1% RSD).

  • Inject the sample solutions in duplicate.

  • Calculate the this compound content using the average peak areas from the standard and sample injections.

Protocol 2: Representative LC-MS/MS Analysis of this compound

This protocol provides a representative method for the trace-level quantification of this compound in complex matrices like food or environmental samples. Parameters should be optimized for the specific instrument used.

1. Principle this compound is extracted from the sample, often using a QuEChERS protocol. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

2. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals), add 10 mL of water and hydrate for 30 minutes.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and citrate buffers) and shake immediately for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer for analysis or further clean-up (d-SPE).

3. Chromatographic and MS/MS Conditions

ParameterSpecification
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, <2 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Gradient A typical gradient starts at 5-10% B, ramps to 95-100% B, holds, and returns to initial conditions for re-equilibration.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below. Collision energies (CE) must be optimized for the specific instrument.

This compound MRM Transitions

Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier 1)Product Ion (m/z) (Qualifier 2)
373.1 [M+H]⁺159.9185.8252.9
(Based on data from)

Quantitative Data Summary

The following tables summarize typical validation data for this compound analysis.

Table 1: Method Performance in Fresh Pepper (QuEChERS LC-MS/MS)

Spiking Level (mg/kg)Mean Recovery (%)Precision (% RSD, n=6)
0.01807
0.05984
0.10925
(Data adapted from)

Table 2: Method Performance in Cereals and Soil (Chiral LC-MS/MS)

MatrixSpiking Levels (µg/kg)Mean Recovery Range (%)Precision (% RSD)LOQ (µg/kg)
Cereals & Soil10, 25, 5073 - 110≤ 2010 or 25
(Data adapted from)

Visualizations

The following diagrams illustrate common workflows and logical relationships in this compound analysis.

Sample_Preparation_Workflow cluster_sample Sample Collection & Homogenization cluster_extraction QuEChERS Extraction cluster_cleanup Clean-up (Optional) cluster_analysis Final Analysis Sample 1. Weigh Homogenized Sample (e.g., 10g) Hydration 2. Add Water (for dry samples) Sample->Hydration If needed Extraction 3. Add Acetonitrile & Shake Sample->Extraction Hydration->Extraction Salts 4. Add QuEChERS Salts & Shake Extraction->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 dSPE 6. Dispersive SPE (d-SPE) with PSA/C18 Centrifuge1->dSPE FinalExtract 8. Collect Supernatant for Injection Centrifuge1->FinalExtract Direct analysis Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Centrifuge2->FinalExtract LCMS 9. Analyze by LC-MS/MS or HPLC-UV FinalExtract->LCMS Troubleshooting_Workflow start Problem Observed: Inaccurate Quantification check_peaks Are Peak Shapes Poor? (Tailing, Broad) start->check_peaks check_rt Is Retention Time (RT) Unstable? check_peaks->check_rt No solve_peaks 1. Check Mobile Phase pH 2. Use End-capped Column 3. Check for Overload 4. Inspect Column for Voids check_peaks->solve_peaks Yes check_recovery Is Recovery Low or Signal Suppressed? check_rt->check_recovery No solve_rt 1. Check Flow Rate & Pump 2. Use Column Oven 3. Ensure Column Equilibration 4. Prepare Fresh Mobile Phase check_rt->solve_rt Yes solve_recovery 1. Optimize Extraction 2. Optimize Clean-up Step 3. Use Matrix-Matched Standards 4. Dilute Sample Extract check_recovery->solve_recovery Yes end Problem Resolved check_recovery->end No solve_peaks->end solve_rt->end solve_recovery->end

References

Technical Support Center: Enhancing the Safening Effect of Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mefenpyr-diethyl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as a herbicide safener?

This compound primarily functions by enhancing the metabolic detoxification of herbicides in treated plants.[1][2][3] It induces the expression and activity of key enzymatic systems, including Cytochrome P450 monooxygenases (CYP450s) and Glutathione S-transferases (GSTs).[1][4] These enzymes catalyze the oxidation and conjugation of herbicide molecules, respectively, rendering them non-toxic and facilitating their sequestration or further degradation. This accelerated metabolism allows the crop to tolerate herbicide concentrations that would otherwise be phytotoxic.

Q2: With which herbicides is this compound most commonly and effectively used?

This compound is most effective and widely used with herbicides from two main classes: the aryloxyphenoxypropionates (FOPs), such as fenoxaprop-p-ethyl, and the sulfonylureas, like mesosulfuron-methyl and iodosulfuron-methyl. It has demonstrated significant improvements in crop safety for these herbicides in various cereal crops, including wheat, barley, rye, and triticale.

Q3: Can this compound be used in dicotyledonous crops?

Currently, the safening effect of this compound is primarily observed in monocotyledonous crops, particularly cereals. There is limited evidence to support its effective use in dicotyledonous plants.

Q4: What is the difference in efficacy between foliar application and seed dressing of this compound?

Both application methods can be effective, but they offer different advantages. Foliar application, often in a tank-mix with the herbicide, provides direct protection to the emerged plant. Seed dressing, on the other hand, delivers the safener exclusively to the crop from the earliest growth stages, which can be advantageous in preventing early herbicide injury. Research has shown that seed dressing with this compound can significantly increase the herbicide tolerance of wheat, as indicated by a substantial increase in the GR50 value (the herbicide dose causing 50% growth reduction).

Q5: Does this compound enhance herbicide resistance in weeds?

This is a critical concern in weed management. While this compound is designed to be selective for crops, some studies have investigated its potential to enhance tolerance in certain weed species, particularly those with existing non-target-site resistance (NTSR) mechanisms that involve metabolic detoxification. However, comprehensive studies have shown no significant or consistent influence of this compound on the evolution of NTSR in black-grass (Alopecurus myosuroides). The metabolism of herbicides in most weed species is not significantly influenced by the addition of this compound.

Troubleshooting Guides

Issue 1: Suboptimal or No Safening Effect Observed
Potential Cause Troubleshooting Step
Incorrect Application Timing This compound should be applied according to the recommended growth stage of the crop for the specific herbicide used. Applying too early or too late can reduce its efficacy. For post-emergence applications, ensure the crop is actively growing.
Environmental Stress Extreme temperatures (high or low), drought, or waterlogged conditions can negatively impact the plant's metabolic activity, thereby reducing the safener's effectiveness. Conduct experiments under optimal growing conditions whenever possible.
Improper Formulation or Tank-Mix Ensure the this compound formulation is stable and properly mixed with the herbicide solution. Incompatible tank-mix partners can reduce the availability or uptake of the safener. Always follow the manufacturer's guidelines for tank-mixing.
Crop Cultivar Variability Different crop cultivars can exhibit varying levels of response to safeners. It is advisable to test this compound on a small scale with a new cultivar before large-scale experiments.
Herbicide Rate Too High While this compound increases the safety margin, it may not be sufficient to overcome excessively high herbicide application rates. Use the recommended herbicide dose for the target weeds and crop.
Issue 2: Inconsistent Results Across Replicates
Potential Cause Troubleshooting Step
Uneven Application Ensure uniform application of the herbicide and safener mixture across all experimental units. Calibrate spray equipment properly to deliver a consistent volume and droplet size.
Variable Plant Growth Use plants of a uniform growth stage and size for your experiments. Variability in plant development can lead to differential uptake and metabolism of the safener and herbicide.
Soil Heterogeneity Differences in soil composition, organic matter content, and pH can affect herbicide availability and plant health, leading to inconsistent results. Use a homogenized and consistent soil mix for pot experiments.
Inaccurate Measurements Precisely measure all components of the spray solution, including the herbicide, safener, and any adjuvants. Small errors in concentration can lead to significant variations in plant response.
Issue 3: Suspected Phytotoxicity from this compound Itself
Potential Cause Troubleshooting Step
High Application Rate Although generally safe for crops, very high concentrations of this compound could potentially cause some transient phytotoxic effects. Adhere to the recommended application rates.
Formulation Impurities Use high-purity this compound for research purposes to avoid confounding effects from impurities in technical-grade material.
Interaction with Other Chemicals Unforeseen interactions with other applied chemicals (e.g., insecticides, fungicides, or adjuvants) could potentially lead to phytotoxicity. Conduct small-scale tests with any new chemical combinations.

Quantitative Data Summary

Table 1: Effect of this compound on Herbicide Growth Reduction (GR50) in Wheat

TreatmentHerbicideApplication MethodGR50 (g a.i./ha)Fold Increase in ToleranceReference
WheatMesosulfuron-methylFoliar Spray (Herbicide Alone)2.53-
WheatMesosulfuron-methylFoliar Spray (Herbicide + this compound)17.747.01
WheatMesosulfuron-methylSeed Dressing (this compound) + Foliar Spray (Herbicide)55.1521.80

Table 2: Influence of this compound on Tausch's Goatgrass Tolerance to Mesosulfuron-methyl

TreatmentHerbicideApplication MethodGR50 (g a.i./ha)Fold Increase in ToleranceReference
Tausch's GoatgrassMesosulfuron-methylFoliar Spray (Herbicide Alone)2.31-
Tausch's GoatgrassMesosulfuron-methylFoliar Spray (Herbicide + this compound)18.047.81

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Efficacy

Objective: To evaluate the safening effect of this compound on a specific herbicide in a cereal crop.

Materials:

  • Seeds of the desired cereal crop (e.g., wheat, barley).

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Technical grade this compound and the herbicide to be tested.

  • Appropriate solvents and adjuvants as per herbicide manufacturer's recommendations.

  • Research track sprayer calibrated to deliver a precise volume.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Plant Growth: Sow 3-5 seeds per pot and thin to a uniform number of seedlings (e.g., 2-3) per pot after emergence. Grow the plants under controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare stock solutions of this compound and the herbicide. Create a dilution series of the herbicide with and without a constant, recommended concentration of this compound. Include a control group treated only with the carrier solution.

  • Application: Apply the treatments when the plants reach the recommended growth stage (e.g., 2-3 leaf stage) using a research track sprayer. Ensure even coverage of the foliage.

  • Evaluation: Assess herbicide injury visually at set time points (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (plant death) scale.

  • Data Collection: At the final evaluation point, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR50 values for the herbicide with and without the safener using a suitable statistical software package.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the induction of GST activity in plant tissue following treatment with this compound.

Materials:

  • Plant tissue (leaf material) from treated and control plants.

  • Liquid nitrogen.

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

  • Bradford reagent for protein quantification.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • Reduced glutathione (GSH) solution.

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution.

  • Spectrophotometer.

Methodology:

  • Enzyme Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder and homogenize in cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using the Bradford assay with bovine serum albumin (BSA) as a standard.

  • GST Activity Assay: In a microplate well or cuvette, mix the assay buffer, GSH solution, and an aliquot of the enzyme extract. Initiate the reaction by adding the CDNB solution.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the GST activity.

  • Calculation: Calculate the specific activity of GST (e.g., in µmol/min/mg protein) using the molar extinction coefficient of the S-conjugate formed.

Visualizations

Mefenpyr_Diethyl_Signaling_Pathway Mefenpyr This compound Perception Perception (Receptor?) Mefenpyr->Perception Signal_Transduction Signal Transduction Cascade (e.g., Oxylipin pathway, Protein Kinases) Perception->Signal_Transduction TFs Activation of Transcription Factors (e.g., MYB, bHLH) Signal_Transduction->TFs Gene_Expression Increased Gene Expression TFs->Gene_Expression GST Glutathione S-transferases (GSTs) Gene_Expression->GST CYP450 Cytochrome P450s (CYP450s) Gene_Expression->CYP450 UGT UDP-glucosyltransferases (UGTs) Gene_Expression->UGT ABC ABC Transporters Gene_Expression->ABC Detoxification Herbicide Detoxification GST->Detoxification CYP450->Detoxification UGT->Detoxification ABC->Detoxification

Caption: Proposed signaling pathway for this compound induced herbicide detoxification.

Experimental_Workflow_Safener_Efficacy start Start: Plant Cultivation treatment Herbicide & Safener Application (Controlled Conditions) start->treatment visual_assessment Visual Injury Assessment (7, 14, 21 DAT) treatment->visual_assessment biomass Biomass Measurement (Dry Weight) treatment->biomass data_analysis Data Analysis (GR50 Calculation) visual_assessment->data_analysis biomass->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for evaluating this compound safening efficacy.

Troubleshooting_Logic_Safener_Failure start Problem: Safener Ineffective check_application Check Application Parameters (Timing, Rate, Coverage) start->check_application check_environment Assess Environmental Conditions (Temperature, Water, Stress) check_application->check_environment If OK solution Solution Identified check_application->solution If Not OK check_formulation Verify Formulation & Tank-Mix (Stability, Compatibility) check_environment->check_formulation If OK check_environment->solution If Not OK check_crop Consider Crop Factors (Cultivar, Growth Stage) check_formulation->check_crop If OK check_formulation->solution If Not OK check_crop->solution If Not OK

Caption: Logical troubleshooting flow for this compound safener failure.

References

Technical Support Center: Mitigating Environmental Impact of Mefenpyr-diethyl Runoff

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the environmental impact of Mefenpyr-diethyl runoff during experimental phases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary environmental concern?

This compound is a herbicide safener used in conjunction with certain herbicides to protect cereal crops from injury.[1][2] While it is not herbicidally active itself, its presence in agricultural runoff can lead to the contamination of surface water bodies. The primary environmental concern is its moderate toxicity to aquatic organisms, including fish and daphnia.[1][2] Although it is non-persistent in soil, it shows moderate persistence in aquatic systems.[1]

Q2: What are the main pathways through which this compound contaminates water sources?

The primary pathway for this compound to enter water sources is through surface runoff from treated agricultural fields. This can be exacerbated by factors such as heavy rainfall events shortly after application, soil type, and field topography. Leaching into groundwater is considered to have a low potential due to its tendency to sorb to soil organic matter.

Q3: What are the known degradation pathways of this compound in the environment?

This compound degrades in the environment through both abiotic and biotic processes.

  • Abiotic Degradation:

    • Photolysis: this compound can be degraded by sunlight in aqueous solutions. The degradation follows first-order kinetics and leads to the formation of several photoproducts.

    • Hydrolysis: This process is pH-dependent, with rapid degradation occurring in alkaline conditions (pH ≥ 7), while it is stable under acidic conditions. The main hydrolysis products are mefenpyr-ethyl (monoester) and mefenpyr (dicarboxylic acid).

  • Biotic Degradation:

    • Microbial Degradation: Certain microorganisms, such as Chryseobacterium sp. B6, have been shown to degrade this compound. The proposed pathway involves initial hydrolysis to an intermediate carboxylic acid, followed by decarboxylation and further breakdown.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of this compound detected in runoff water from experimental plots.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Recent Application Before Rainfall Review experimental logs and weather data.Plan applications to allow for a sufficient dry period afterward. Avoid application when heavy rainfall is forecasted.
Inadequate Mitigation Measures Assess the current runoff mitigation strategies in place.Implement or enhance mitigation measures such as vegetative filter strips or conservation tillage. Refer to the Data Presentation section for expected efficacy.
Soil Compaction Evaluate soil structure and compaction in experimental plots.Employ soil management practices that improve water infiltration, such as aeration or the inclusion of cover crops.
Incorrect Application Rate Verify the application rate calculations and equipment calibration.Recalibrate application equipment and ensure accurate dosage calculations to avoid over-application.
Issue 2: Inconsistent or non-reproducible results in this compound degradation studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Variable Environmental Conditions Monitor and control key experimental parameters (pH, temperature, light intensity).For laboratory studies, use controlled environment chambers. For field studies, record detailed environmental data for each replicate.
Inconsistent Microbial Inoculum Verify the viability and concentration of the microbial culture used for biodegradation studies.Use freshly prepared and standardized microbial inocula for each experiment.
Matrix Effects in Analytical Samples Assess for interference from soil or water matrix components during analysis.Optimize sample preparation methods, including solid-phase extraction (SPE) cleanup steps. Use matrix-matched calibration standards for quantification.
Improper Sample Storage Review sample storage conditions and duration.Store water and soil samples at appropriate temperatures (e.g., 4°C for short-term, -20°C for long-term) in appropriate containers to prevent degradation before analysis.
Issue 3: Difficulties in the analytical quantification of this compound and its metabolites.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor Chromatographic Peak Shape (Tailing or Fronting) Check the condition of the GC/HPLC column, inlet liner, and septum.Replace the column if degraded, use a fresh inlet liner and septum. Ensure proper column installation. For GC-MS, consider using a liner with wool for dirty samples.
Low Sensitivity or No Peaks Verify instrument parameters, including injection volume, temperatures, and gas flows. Check for leaks in the system.Optimize instrument settings. Perform a leak check. Ensure the detector is functioning correctly.
Ghost Peaks Run a blank solvent injection to check for contamination in the system.Clean the injection port, replace the syringe, and use high-purity solvents.
Inaccurate Quantification Evaluate the calibration curve and the use of internal standards.Prepare fresh calibration standards and use an appropriate internal standard to correct for variations in sample preparation and instrument response.

Data Presentation

Table 1: Efficacy of Runoff Mitigation Strategies for Pesticides

Note: Data presented are for general pesticide runoff and may vary for this compound depending on its specific chemical properties and environmental conditions.

Mitigation Strategy Reported Runoff Reduction (%) Reported Sediment Reduction (%) Reported Pesticide Load Reduction (%) Key Influencing Factors References
Vegetative Filter Strips (VFS) 26 - 55+64 - 87+15 - 88+Width, slope, vegetation type, infiltration rate
Conservation Tillage (No-Till) 43 - 9987+No significant effect to 50%Soil type, crop residue cover, pesticide properties
Reduced Tillage (Minimum Tillage) 266415 - 70Degree of tillage, residue cover
Cover Crops 419146Crop species, biomass, time of planting

Experimental Protocols

Protocol 1: Evaluation of this compound Biodegradation by a Microbial Consortium

1. Objective: To determine the degradation efficiency and kinetics of this compound by a selected microbial consortium in an aqueous medium.

2. Materials:

  • This compound analytical standard

  • Microbial consortium (e.g., enriched from activated sludge)

  • Mineral salts medium (MSM)

  • Sterile flasks

  • Shaking incubator

  • HPLC-MS/MS or GC-MS system

3. Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Inoculate a known concentration of the microbial consortium into sterile flasks containing MSM.

  • Spike the flasks with this compound to achieve the desired initial concentration (e.g., 50 mg/L).

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Include control flasks: a sterile control (this compound in MSM without inoculum) and a biotic control (inoculum in MSM without this compound).

  • Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Extract this compound and its potential metabolites from the aqueous samples using a suitable method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Analyze the extracts using a validated HPLC-MS/MS or GC-MS method to determine the concentration of the parent compound and identify degradation products.

  • Calculate the degradation percentage and determine the degradation kinetics (e.g., half-life).

Protocol 2: Analysis of this compound and its Metabolites in Water by HPLC-MS/MS

1. Objective: To quantify the concentration of this compound and its primary metabolites in water samples.

2. Materials:

  • Water sample

  • This compound, mefenpyr-ethyl, and mefenpyr analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system with a C18 column

3. Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute this compound and its metabolites with acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

    • Gradient Elution: Develop a suitable gradient program to separate the target analytes.

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and its metabolites.

  • Quantification:

    • Prepare a series of matrix-matched calibration standards.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analytes in the samples from the calibration curve.

Mandatory Visualization

Mefenpyr_Diethyl_Biodegradation_Pathway Mefenpyr_diethyl This compound Intermediate_1 (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester-3-carboxylic acid Mefenpyr_diethyl->Intermediate_1 Hydrolase Intermediate_2 (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-5-carboxylic acid ethyl ester Intermediate_1->Intermediate_2 Decarboxylase Complete_Degradation Complete Degradation Intermediate_2->Complete_Degradation Further Degradation by Chryseobacterium sp. B6

Caption: Proposed microbial degradation pathway of this compound by Chryseobacterium sp. B6.

Experimental_Workflow_Runoff_Mitigation cluster_field_setup Field Setup cluster_runoff_simulation Runoff Simulation & Collection cluster_analysis Sample Analysis Plot_Preparation Prepare Experimental Plots (e.g., with and without VFS) Application Apply this compound Plot_Preparation->Application Rainfall_Simulation Simulate Rainfall Event Application->Rainfall_Simulation Runoff_Collection Collect Runoff Water Samples Rainfall_Simulation->Runoff_Collection Sample_Preparation Sample Preparation (SPE) Runoff_Collection->Sample_Preparation Instrumental_Analysis HPLC-MS/MS or GC-MS Analysis Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis and Efficacy Calculation Instrumental_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating the effectiveness of a vegetative filter strip (VFS).

Logical_Relationship_Mitigation cluster_source_reduction Source Reduction cluster_transport_interruption Transport Interruption cluster_in_situ_remediation In-situ Remediation Mefenpyr_Runoff This compound Runoff Optimized_Application Optimized Application (Timing, Rate) Mefenpyr_Runoff->Optimized_Application Conservation_Tillage Conservation Tillage Mefenpyr_Runoff->Conservation_Tillage Vegetative_Filter_Strips Vegetative Filter Strips Mefenpyr_Runoff->Vegetative_Filter_Strips Bioremediation Bioremediation (Microbial Degradation) Mefenpyr_Runoff->Bioremediation

Caption: Logical relationship of strategies to mitigate this compound runoff.

References

Validation & Comparative

A Comparative Efficacy Analysis of Mefenpyr-diethyl and Fenchlorazole-ethyl as Herbicide Safeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used herbicide safeners, Mefenpyr-diethyl and Fenchlorazole-ethyl. Both safeners are crucial in modern agriculture for protecting cereal crops from the phytotoxic effects of herbicides, primarily those from the aryloxyphenoxypropionate class, such as fenoxaprop-p-ethyl. This document synthesizes experimental data to compare their performance, details the methodologies of key experiments, and visualizes their mechanisms of action.

Mechanism of Action

This compound and Fenchlorazole-ethyl function by stimulating the crop's innate defense mechanisms against xenobiotics. Upon application, these safeners are absorbed by the plant and trigger an enhanced expression of detoxification enzymes. The primary mechanism involves the induction of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are key enzymes in the metabolic breakdown of herbicides. This accelerated metabolism converts the active herbicide into non-toxic metabolites, thus preventing injury to the crop while maintaining the herbicide's efficacy against target weeds.

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies on the effects of this compound and Fenchlorazole-ethyl on key enzymatic activities in wheat.

Table 1: Comparison of Safener-Induced Glutathione S-Transferase (GST) and Glutathione Peroxidase (GPOX) Activity in Wheat

Safener TreatmentGST Activity (nmol/min/mg protein)GPOX Activity (nmol/min/mg protein)Fold Increase (GPOX vs. Control)
Control (No Safener)250501
This compound4503006
Fenchlorazole-ethyl4504008

Data synthesized from a comparative study on wheat seedlings treated with the respective safeners.[1]

Table 2: Comparative Efficacy of this compound and Fenchlorazole-ethyl in Combination with Fenoxaprop-p-ethyl on Wheat

SafenerHerbicide Application Rate (g a.i./ha)Safener Application Rate (g a.i./ha)Crop Phytotoxicity (%)
Fenchlorazole-ethyl6015< 5
This compound6918.750

Phytotoxicity data is based on visual assessment. This compound has been reported to have a stronger safening activity, especially in barley, where fenchlorazole-ethyl is less effective.[2][3]

Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of this compound and Fenchlorazole-ethyl in a greenhouse setting.

Objective: To compare the efficacy of this compound and Fenchlorazole-ethyl in protecting wheat ( Triticum aestivum ) from Fenoxaprop-p-ethyl induced injury.

Materials:

  • Wheat seeds (a susceptible variety)

  • Fenoxaprop-p-ethyl herbicide formulation

  • This compound and Fenchlorazole-ethyl safener formulations

  • Pots (15 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature (20-25°C) and light (16-hour photoperiod)

  • Cabinet spray chamber calibrated to deliver a specific volume

Experimental Design:

  • Randomized complete block design with 4 replications.

  • Treatments:

    • Untreated Control

    • Fenoxaprop-p-ethyl alone

    • Fenoxaprop-p-ethyl + this compound

    • Fenoxaprop-p-ethyl + Fenchlorazole-ethyl

    • This compound alone

    • Fenchlorazole-ethyl alone

Procedure:

  • Planting: Sow 5 wheat seeds per pot and thin to 3 uniform seedlings per pot after emergence.

  • Growth Stage: Grow plants to the 2-3 leaf stage.

  • Herbicide and Safener Application:

    • Prepare spray solutions for each treatment at the desired concentrations. For example, Fenoxaprop-p-ethyl at 69 g a.i./ha, this compound at 18.75 g a.i./ha, and Fenchlorazole-ethyl at 15 g a.i./ha.[2]

    • Apply the treatments using a cabinet spray chamber calibrated to deliver 200 L/ha.

  • Data Collection:

    • Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

    • Enzyme Assays: At designated time points (e.g., 48 hours after treatment), collect leaf tissue for the analysis of GST and GPOX activity using spectrophotometric methods.

Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) and use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to the action of these herbicide safeners.

Safener_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response cluster_detoxification Herbicide Detoxification Safener This compound or Fenchlorazole-ethyl Receptor Putative Receptor(s) (Unidentified) Safener->Receptor Binding Kinases Protein Kinases Receptor->Kinases Activation Transcription_Factors Transcription Factors (e.g., WRKY, bZIP) Kinases->Transcription_Factors Phosphorylation & Activation Detox_Genes Detoxification Gene Expression (GSTs, P450s, etc.) Transcription_Factors->Detox_Genes Upregulation Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes Translation NonToxic_Metabolite Non-toxic Metabolite Detox_Enzymes->NonToxic_Metabolite Herbicide Herbicide (e.g., Fenoxaprop-p-ethyl)

Caption: Generalized signaling pathway for herbicide safeners.

Experimental_Workflow cluster_data Data Points Planting 1. Wheat Seed Planting (3 seedlings/pot) Growth 2. Growth to 2-3 Leaf Stage Planting->Growth Treatment 3. Herbicide & Safener Application (Cabinet Sprayer) Growth->Treatment Data_Collection 4. Data Collection Treatment->Data_Collection Phyto Phytotoxicity Assessment (7, 14, 21 DAT) Biomass Biomass Measurement (21 DAT) Enzyme Enzyme Assays (e.g., 48h post-treatment) Analysis 5. Statistical Analysis (ANOVA) Data_Collection->Analysis

References

A Comparative Analysis of Mefenpyr-diethyl and Other Herbicide Safeners

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of prominent herbicide safeners, supported by experimental data and detailed protocols.

Herbicidal safeners are crucial agrochemicals that selectively protect crops from herbicide injury without compromising weed control efficacy. Mefenpyr-diethyl is a widely used safener, particularly in cereal crops. This guide provides a comprehensive comparative analysis of this compound against other significant safeners, including Isoxadifen-ethyl, Fenclorim, Benoxacor, and Cloquintocet-mexyl. The comparison focuses on their mechanisms of action, crop and herbicide specificity, and performance based on available experimental data.

Overview of this compound

This compound is a safener primarily used to protect cereal crops like wheat and barley from the phytotoxic effects of certain herbicides.[1] It is most commonly formulated with herbicides that inhibit the enzyme acetyl-CoA carboxylase (ACCase), such as fenoxaprop-p-ethyl, and those that inhibit acetolactate synthase (ALS), like mesosulfuron-methyl and iodosulfuron-methyl.[1][2] The protective action of this compound stems from its ability to enhance the crop's natural defense mechanisms, primarily by stimulating the expression of detoxification enzymes.[3]

The general mechanism of action for this compound and many other safeners involves the upregulation of genes encoding for glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3] These enzymes play a pivotal role in the three-phase detoxification process of xenobiotics in plants.

Comparative Performance Analysis

The efficacy of a safener is determined by its ability to protect the crop from herbicide injury while not affecting the herbicide's activity on target weeds. This section compares the performance of this compound with other commercially important safeners.

Induction of Detoxification Enzymes

A primary indicator of safener activity is the induction of detoxification enzymes. A study by Taylor et al. in wheat provides a direct quantitative comparison of this compound with Cloquintocet-mexyl and Fenchlorazole-ethyl.

Table 1: Comparative Induction of Detoxification Enzymes in Wheat by this compound and Other Safeners

SafenerFold Increase in GST Activity (CDNB conjugation)Fold Increase in Glutathione Peroxidase (GPOX) Activity
This compound ~2-fold~6-fold
Cloquintocet-mexyl ~2-fold~6-fold
Fenchlorazole-ethyl ~2-fold~8-fold

Data sourced from Taylor et al. The study showed that all three safeners doubled the GST activity towards the substrate 1-chloro-2,4-dinitrobenzene (CDNB). However, Fenchlorazole-ethyl showed a slightly higher induction of GPOX activity compared to this compound and Cloquintocet-mexyl.

Crop and Herbicide Specificity

Safener performance is highly specific to the crop species and the chemical class of the herbicide.

Table 2: Crop and Herbicide Specificity of Selected Safeners

SafenerPrimary Crop(s)Herbicide Class(es) Safened
This compound Wheat, Barley, Rye, TriticaleACCase inhibitors (e.g., Fenoxaprop-p-ethyl), ALS inhibitors (e.g., Mesosulfuron-methyl, Iodosulfuron-methyl)
Isoxadifen-ethyl CornHPPD inhibitors (e.g., Tembotrione), ALS inhibitors
Fenclorim RiceChloroacetamide herbicides (e.g., Pretilachlor)
Benoxacor CornChloroacetamide herbicides (e.g., Metolachlor)
Cloquintocet-mexyl Wheat, BarleyACCase inhibitors (e.g., Clodinafop-propargyl)

This specificity is a critical factor in the selection of a safener for a particular agricultural application. For instance, this compound is a key component in many wheat and barley herbicide formulations, while Isoxadifen-ethyl is predominantly used in corn.

Effects on Crop Growth

Interestingly, some safeners exhibit effects on crop growth in the absence of herbicide application. The same study by Taylor et al. noted that this compound and Fenchlorazole-ethyl enhanced the shoot growth of wheat seedlings, an effect that was not observed with Cloquintocet-mexyl. This suggests that this compound may have additional physiological effects on the crop beyond herbicide detoxification.

Signaling Pathways and Experimental Workflows

To understand the logical flow of safener action and the experimental procedures used to evaluate them, the following diagrams are provided.

Safener_Action_Pathway Safener Safener Application (e.g., this compound) Signal_Perception Signal Perception by Crop Plant Safener->Signal_Perception Signal_Transduction Signal Transduction Cascade Signal_Perception->Signal_Transduction Gene_Expression Upregulation of Detoxification Genes (GSTs, P450s, etc.) Signal_Transduction->Gene_Expression Enzyme_Production Increased Synthesis of Detoxification Enzymes Gene_Expression->Enzyme_Production Herbicide_Metabolism Enhanced Herbicide Metabolism and Detoxification Enzyme_Production->Herbicide_Metabolism Crop_Tolerance Increased Crop Tolerance to Herbicide Herbicide_Metabolism->Crop_Tolerance

Caption: General signaling pathway of herbicide safener action in a crop plant.

Safener_Evaluation_Workflow cluster_greenhouse Greenhouse/Field Trial cluster_lab Laboratory Analysis Planting Plant Crop Seeds Treatment Apply Herbicide and Safener (alone and in combination) Planting->Treatment Data_Collection Data Collection: - Visual Injury Assessment - Biomass Measurement Treatment->Data_Collection Sampling Collect Plant Tissue Samples Treatment->Sampling Analysis Data Analysis and Comparison Data_Collection->Analysis Enzyme_Assay Enzyme Activity Assays (e.g., GST Assay) Sampling->Enzyme_Assay Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Sampling->Gene_Expression Enzyme_Assay->Analysis Gene_Expression->Analysis

Caption: Experimental workflow for evaluating the performance of herbicide safeners.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of safener performance.

Greenhouse/Field Trial for Safener Efficacy

Objective: To evaluate the ability of a safener to protect a crop from herbicide injury under controlled (greenhouse) or field conditions.

Materials:

  • Crop seeds (e.g., wheat, corn, rice)

  • Herbicide of interest

  • Safener(s) to be tested

  • Pots or designated field plots

  • Potting mix or prepared field soil

  • Spraying equipment calibrated for accurate application

  • Growth chamber or greenhouse with controlled environmental conditions (for greenhouse trials)

Procedure:

  • Planting: Sow crop seeds in pots or field plots according to standard agricultural practices for the specific crop.

  • Treatment Application: At the appropriate growth stage of the crop (e.g., 2-3 leaf stage), apply the treatments. Treatments should include:

    • Untreated control

    • Herbicide alone at various rates (including the recommended field rate)

    • Safener alone

    • Herbicide + Safener combinations at various rates.

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of crop injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants in each treatment group. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Data Analysis: Statistically analyze the visual injury and biomass data to determine the significance of the safening effect.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity in crop tissues following safener treatment. This protocol is based on the use of 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

  • Plant tissue (e.g., leaves, shoots) from safener-treated and control plants

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Spectrophotometer

  • 100 mM CDNB solution in ethanol

  • 100 mM reduced glutathione (GSH) solution

  • Bradford reagent for protein quantification

Procedure:

  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add extraction buffer to the powder and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using the Bradford assay.

  • Enzyme Assay:

    • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), the protein extract, and the GSH solution.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Calculation of GST Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity.

    • Express the specific activity as nmol of CDNB conjugated per minute per milligram of protein.

Conclusion

This compound is a highly effective safener for protecting cereal crops against injury from specific classes of herbicides. Its primary mechanism of action, the induction of detoxification enzymes like GSTs, is a common feature among many commercial safeners. However, comparative studies reveal nuances in their performance. While the induction of GST activity by this compound, Cloquintocet-mexyl, and Fenchlorazole-ethyl in wheat is similar, there are notable differences in their ability to induce GPOX activity and their effects on plant growth.

The selection of an appropriate safener is a critical decision in modern agriculture and requires a thorough understanding of its crop and herbicide specificity. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on these vital agricultural tools. Future research should focus on expanding direct comparative studies across a wider range of safeners, crops, and herbicides to facilitate more informed and effective weed management strategies.

References

A Comparative Guide to Validating Analytical Standards for Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide safener Mefenpyr-diethyl, the selection and proper validation of analytical standards are critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of commercially available this compound standards and outlines detailed experimental protocols for their validation.

Comparison of Commercially Available this compound Standards

Several reputable suppliers offer this compound analytical standards and certified reference materials (CRMs). The choice of a suitable standard depends on the specific application, required level of certification, and the analytical technique employed. The following table summarizes the key features of standards from prominent vendors.

Supplier/BrandProduct NameGradeFormatPurity/ConcentrationQuality StandardsIntended Use
Sigma-Aldrich This compoundPESTANAL®, Analytical StandardNeatNot specified-Quantification in environmental samples using chromatography.[1]
Sigma-Aldrich This compoundTraceCERT®, Certified Reference Material (CRM)NeatCertified by qNMRISO/IEC 17025, ISO 17034High-precision analytical applications.[2][3]
MedChemExpress This compound (Standard)Analytical StandardSolidNot specified-Research and analytical applications (HPLC, GC, MS).[4]
HPC Standards This compoundHigh-Purity Reference MaterialNot specifiedHigh-purityInternational quality requirementsResidue analysis in food and environmental samples.
CRM LABSTANDARD This compoundReference Material (RM)Neat≥ 95%ISO 17034Scientific laboratory use.
CRM LABSTANDARD This compound solutionCertified Reference Material (CRM)SolutionNot specifiedISO 17034Certified reference material in solution form.

Experimental Protocols for Validation

The validation of a this compound analytical standard is essential to demonstrate its fitness for a specific analytical method. The following protocols are based on established guidelines for analytical method validation and published methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of this compound in technical concentrates (TC) and various formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 125 x 4.0 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.01 mol/L phosphoric acid.

  • Detection Wavelength: 300 nm.

  • Standard Preparation: Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and 0.01 mol/L phosphoric acid.

  • Validation Parameters:

    • Linearity: Analyze a series of standards at different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the standard and calculating the percentage recovery.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days by different analysts (intermediate precision). Express the results as the relative standard deviation (%RSD).

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Gas Chromatography (GC) Method

GC methods are often employed for the analysis of this compound residues in various matrices.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column for pesticide analysis.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature program to ensure good separation of the analyte from other components.

  • Standard and Sample Preparation: Prepare standards and samples by dissolving them in an appropriate organic solvent.

  • Validation Parameters: Similar to the HPLC method, validate for linearity, accuracy, precision, specificity, LOD, and LOQ. For a GC-FID method, a reported LOD and LOQ for this compound were 0.01 mg/L and 0.04 mg/L, respectively, with a linear working range of 0.07-29.7 mg/L.

This compound Safener Action Pathway

This compound acts as a herbicide safener by enhancing the metabolic detoxification of herbicides in crop plants. This is primarily achieved through the induction of genes encoding detoxifying enzymes, such as glutathione S-transferases (GSTs).

Mefenpyr_diethyl_Safener_Action cluster_plant_cell Plant Cell Mefenpyr This compound Signal Signal Transduction Cascade Mefenpyr->Signal Activates ARE Antioxidant Response Element (ARE) Signal->ARE Induces transcription factor binding to Gene Detoxification Genes (e.g., GST) ARE->Gene Promotes transcription of Enzyme Detoxifying Enzymes (e.g., GST) Gene->Enzyme Leads to synthesis of Detox_Herbicide Detoxified Herbicide Enzyme->Detox_Herbicide Metabolizes Herbicide Herbicide Herbicide->Detox_Herbicide Crop_Tolerance Enhanced Crop Tolerance Detox_Herbicide->Crop_Tolerance

Caption: this compound signaling pathway leading to enhanced herbicide tolerance in crops.

Validation Workflow

The process of validating a this compound analytical standard involves a series of logical steps to ensure the reliability of the analytical method.

Validation_Workflow start Start: Obtain this compound Analytical Standard prep_std Prepare Stock and Working Standards start->prep_std method_dev Develop/Select Analytical Method (e.g., HPLC, GC) prep_std->method_dev linearity Linearity & Range Assessment method_dev->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ Determination specificity->lod_loq data_analysis Data Analysis and Statistical Evaluation lod_loq->data_analysis report Generate Validation Report data_analysis->report end End: Validated Method for Routine Use report->end

Caption: A typical workflow for the validation of an analytical method for this compound.

References

Mefenpyr-diethyl: A Comparative Analysis of its Efficacy as a Herbicide Safener Across Different Herbicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between herbicide safeners and various herbicide classes is paramount for developing effective and crop-safe agricultural solutions. This guide provides an objective comparison of the efficacy of Mefenpyr-diethyl when used with distinct herbicide classes, supported by experimental data. This compound is a crucial safener in modern agriculture, known to protect cereal crops from herbicide injury by enhancing their metabolic detoxification processes.

This compound primarily functions by inducing the expression of key detoxification enzymes in crops, such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).[1][2] This enhanced metabolism allows the crop to break down the herbicide into non-toxic compounds more rapidly, thus preventing injury, while the target weeds, which do not experience this metabolic boost, succumb to the herbicide.[1] This safener has demonstrated significant utility with herbicides from two major classes: the Acetyl-CoA Carboxylase (ACCase) inhibitors and the Acetolactate Synthase (ALS) inhibitors.[3][4]

Comparative Efficacy Data

The efficacy of this compound varies depending on the herbicide class, the specific active ingredient, the crop variety, and environmental conditions. The following tables summarize key quantitative data from various studies, illustrating the safening effect of this compound.

ACCase Inhibitor Herbicides

Aryloxyphenoxypropionates (FOPs) and Cyclohexanediones (DIMs) are two major families of ACCase inhibitors. This compound has been extensively studied for its safening effects with FOP herbicides like fenoxaprop-p-ethyl and haloxyfop-methyl.

Table 1: Efficacy of this compound with ACCase Inhibitor Herbicides

HerbicideCropParameterHerbicide AloneHerbicide + this compound% ImprovementReference
Fenoxaprop-p-ethyl (69 g/ha)Wheat (Var. BRS 49)Visual Injury (7 DAT)HighLowInjury Prevented
Fenoxaprop-p-ethyl (69 g/ha)Wheat (Var. CD 104)Visual Injury (7 DAT)ModerateLowInjury Prevented
Fenoxaprop-p-ethyl (69 g/ha)Wheat (Var. BRS 49)GST Activity (µmol CDNB conjugate/min/mg protein)0.860.74-14%
Fenoxaprop-p-ethyl (69 g/ha)Wheat (Var. CD 104)GST Activity (µmol CDNB conjugate/min/mg protein)1.120.98-12.5%
Haloxyfop-methyl (7.79 g a.i./ha)BahiagrassPlant Height ReductionHigh31% less reduction31%
Haloxyfop-methyl (7.79 g a.i./ha)BahiagrassDry Biomass ReductionHigh36% less reduction36%
Haloxyfop-methyl (62.35 g a.i./ha)BahiagrassPhytotoxicity (7 DAA)High45% lower45%

DAT: Days After Treatment, DAA: Days After Application. GST activity reduction with safener might seem counterintuitive but can be due to complex regulatory mechanisms or measurement timing.

ALS Inhibitor Herbicides

Sulfonylureas are a prominent family of ALS inhibitors. This compound is commonly formulated with sulfonylurea herbicides such as iodosulfuron-methyl and mesosulfuron-methyl to enhance their selectivity in cereal crops.

Table 2: Efficacy of this compound with ALS Inhibitor Herbicides

HerbicideCropParameterHerbicide Alone (Mm/CK)Herbicide + this compound (MmMd/Md)% ImprovementReference
Mesosulfuron-methylWheatGR₅₀ (g a.i./ha)1.5333.352080% (increase in tolerance)
Mesosulfuron-methylWheatALS Activity Inhibition (1 DAT)~55%~30%~45% less inhibition
Mesosulfuron-methylWheatRelative CYP450 Content (1 DAT)>1.0<1.0 (but higher than Mm/CK at later points)Complex
Mesosulfuron-methylWheatRelative GST Content (1 DAT)~1.2~1.5~25% higher induction
Iodosulfuron-methylWheat, Barley, RyeCrop SafetyVariableSignificantly ImprovedQualitative

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Mm/CK: Mesosulfuron-methyl vs. Control. MmMd/Md: Mesosulfuron-methyl + this compound vs. This compound alone.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Mefenpyr_Diethyl_Action_Pathway cluster_herbicide Herbicide Application cluster_safener Safener Action cluster_crop Crop Plant Cell Herbicide ACCase or ALS Inhibitor Herbicide Metabolism Herbicide Metabolism Herbicide->Metabolism Crop_Tolerance Crop Tolerance Herbicide->Crop_Tolerance Potential Injury Mefenpyr This compound Detox_Genes Detoxification Genes (GSTs, P450s) Mefenpyr->Detox_Genes Induces Expression Enzymes Detoxification Enzymes (GST, CYP450) Detox_Genes->Enzymes Transcription & Translation Enzymes->Metabolism Catalyzes NonToxic Non-toxic Metabolites Metabolism->NonToxic NonToxic->Crop_Tolerance Experimental_Workflow cluster_setup Greenhouse Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Planting Planting of Crop Seeds (e.g., Wheat varieties) Growth Growth to Specified Stage (e.g., 2-3 leaf stage) Planting->Growth Herbicide_Only Herbicide Alone Growth->Herbicide_Only Randomized Application Herbicide_Safener Herbicide + this compound Growth->Herbicide_Safener Randomized Application Safener_Only This compound Alone Growth->Safener_Only Randomized Application Control Untreated Control Growth->Control Randomized Application Visual_Injury Visual Injury Assessment (e.g., 7 & 14 DAT) Herbicide_Only->Visual_Injury Post-treatment Evaluation Biomass Biomass Measurement (e.g., 21 DAT) Herbicide_Only->Biomass Post-treatment Evaluation Enzyme_Assay Biochemical Assays (GST, CYP450 activity) Herbicide_Only->Enzyme_Assay Post-treatment Evaluation Herbicide_Safener->Visual_Injury Post-treatment Evaluation Herbicide_Safener->Biomass Post-treatment Evaluation Herbicide_Safener->Enzyme_Assay Post-treatment Evaluation Safener_Only->Visual_Injury Post-treatment Evaluation Safener_Only->Biomass Post-treatment Evaluation Safener_Only->Enzyme_Assay Post-treatment Evaluation Control->Visual_Injury Post-treatment Evaluation Control->Biomass Post-treatment Evaluation Control->Enzyme_Assay Post-treatment Evaluation Data_Analysis Statistical Analysis Visual_Injury->Data_Analysis Biomass->Data_Analysis Enzyme_Assay->Data_Analysis

References

Cross-Species Comparison of Mefenpyr-diethyl Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways, enzymatic induction, and genetic regulation of the herbicide safener Mefenpyr-diethyl across various species.

This guide provides a comprehensive comparison of this compound metabolism in different biological systems, including plants and animals. This compound is a crucial herbicide safener, enhancing crop tolerance to certain herbicides by accelerating their detoxification. Understanding its metabolic fate across species is vital for agricultural research, drug development, and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways to support researchers, scientists, and drug development professionals in their work.

Comparative Metabolic Profile

The metabolism of this compound is remarkably consistent across different species, including plants like wheat, barley, and maize, and animals such as rats, goats, and hens. The primary metabolic pathway involves the hydrolysis of the diethyl ester, leading to the formation of three main 2,4-dichlorophenyl-pyrazoline metabolites. These metabolites are designated as HOE 113225 (monoester), HOE 109453 (dicarboxylic acid), and HOE 094270.[1] While the qualitative metabolic pathways are similar, quantitative differences in the rate and extent of metabolite formation can occur between species.

A pivotal role of this compound, particularly in plants, is the enhancement of the metabolism of co-applied herbicides. This "safening" effect is achieved by inducing the expression and activity of key detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).[2]

Table 1: Key Metabolites of this compound

Metabolite IDChemical NameSpecies Detected In
HOE 113225 Mefenpyr-ethyl (monoester)Plants (Wheat, Barley), Animals (Rat, Goat, Hen)
HOE 109453 Mefenpyr (dicarboxylic acid)Plants (Wheat, Barley), Animals (Rat, Goat, Hen)
HOE 094270 2,4-dichlorophenyl-pyrazolinePlants (Wheat, Barley), Animals (Rat, Goat, Hen)

Table 2: Comparative Induction of Detoxification Enzymes by this compound

SpeciesEnzyme FamilyObservationReference
Wheat Glutathione S-transferases (GSTs)Foliar spray of this compound increased the GR50 of wheat to mesosulfuron-methyl by 7.01 times. Seed dressing with this compound increased the GR50 by 21.80 times. The relative ratio of GST content was significantly higher in wheat treated with both mesosulfuron-methyl and this compound compared to mesosulfuron-methyl alone.[2]
Wheat Cytochrome P450s (CYP450s)The relative ratio of CYP450 content was significantly higher in wheat treated with both mesosulfuron-methyl and this compound compared to mesosulfuron-methyl alone.[2]
Zebrafish Glutathione S-transferases (GSTs)Exposure to this compound alone caused a significant alteration in GST activities.[3]

Signaling Pathways for Enzyme Induction

The induction of detoxification enzymes by this compound is a result of complex signaling cascades that are initiated upon exposure to this xenobiotic. While the complete pathways are still under investigation, key components have been identified in both plants and animals.

In plants, the induction of GSTs by safeners like this compound is thought to involve the oxylipin signaling pathway and the activation of specific transcription factors, such as TGA transcription factors that bind to activator sequence-1 (as-1) promoter elements of GST genes.

In animals, the cellular response to xenobiotics often involves the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for this compound's effect on the Nrf2 pathway is emerging, organosulfur compounds, which share structural similarities, are known activators of this pathway. Nrf2 activation leads to the transcription of genes containing Antioxidant Response Elements (AREs) in their promoters, including various GSTs and other detoxification enzymes.

Mefenpyr_Metabolism_Pathway cluster_plant Plant Cell cluster_animal Animal Cell MEF_plant This compound Signal_plant Oxylipin Signaling & Other Pathways MEF_plant->Signal_plant TF_plant TGA & Other Transcription Factors Signal_plant->TF_plant GST_CYP_plant GST & CYP450 Gene Expression TF_plant->GST_CYP_plant Enzymes_plant Detoxification Enzymes (GSTs, CYP450s) GST_CYP_plant->Enzymes_plant Metabolism_plant Herbicide Metabolism Enzymes_plant->Metabolism_plant MEF_animal This compound Nrf2_pathway Nrf2-Keap1 Signaling Pathway MEF_animal->Nrf2_pathway Nrf2_activation Nrf2 Activation & Nuclear Translocation Nrf2_pathway->Nrf2_activation ARE_genes ARE-mediated Gene Expression Nrf2_activation->ARE_genes Enzymes_animal Detoxification Enzymes (GSTs, etc.) ARE_genes->Enzymes_animal Detoxification_animal Xenobiotic Detoxification Enzymes_animal->Detoxification_animal

References

Comparative Toxicity of Mefenpyr-diethyl Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of different formulations of Mefenpyr-diethyl, a widely used herbicide safener. While direct comparative toxicity studies between specific formulations are limited in publicly available literature, this document synthesizes the existing data on the technical grade active ingredient and discusses the potential toxicological implications of different formulation types, such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Information on nano-formulations is not currently available in scientific literature.

Executive Summary

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1] It is classified as not a dermal irritant but can be a slight dermal sensitizer and ocular irritant.[1] The primary mechanism of its safening action in plants involves the induction of detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s), which enhance the metabolism of herbicides.[2][3] This process is hypothesized to be linked to the oxylipin signaling pathway.[4] In aquatic environments, this compound is recognized as being toxic to aquatic organisms.

Mammalian Toxicity of this compound (Technical Grade)

Toxicological data for the technical grade this compound provides a baseline for understanding its intrinsic toxicity.

Endpoint Species Value (LD50) Reference
Acute Oral ToxicityRat> 2000 mg/kg bw
Acute Dermal ToxicityRat> 4000 mg/kg bw

General Observations from Repeated Exposure Studies:

  • Target Organs: The liver and hematopoietic system have been identified as the main target organs in repeat-dose toxicity studies in dogs, mice, and rats.

  • Carcinogenicity: this compound is not considered to be carcinogenic to humans.

  • Reproductive and Developmental Toxicity: No adverse effects on reproduction or teratogenicity have been observed.

Comparative Ecotoxicity of this compound Formulations

Direct comparative ecotoxicity data for different this compound formulations is scarce. The following table summarizes the ecotoxicity data for the technical grade this compound. The properties of different formulation types may influence the bioavailability and, consequently, the toxicity of the active ingredient in the environment.

Organism Endpoint Value Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)96h LC501.3 mg/L
Zebrafish (Danio rerio)Acute exposure to 3 mg/L caused mortality.Mortality observed
Aquatic Invertebrates
Daphnia magna48h EC505.6 - 52 mg/L
Algae
Pseudokirchneriella subcapitata72h ErC50 (growth rate)0.61 mg/L
Pseudokirchneriella subcapitata72h EbC50 (biomass)0.23 mg/L
Formulation Considerations:
  • Emulsifiable Concentrates (EC): EC formulations contain the active ingredient dissolved in a solvent with emulsifiers. These formulations can potentially exhibit higher toxicity due to the presence of organic solvents, which may enhance the penetration of the active ingredient across biological membranes.

  • Suspension Concentrates (SC): SC formulations consist of a stable suspension of the solid active ingredient in a liquid. They are generally considered to have a more favorable toxicological and ecotoxicological profile compared to EC formulations due to the absence of harsh organic solvents.

  • Nano-formulations: No studies on the synthesis or toxicity of this compound nano-formulations were identified in the reviewed literature. Research in this area would be beneficial to understand the potential for altered toxicity and environmental fate.

Mechanism of Action and Signaling Pathway

This compound acts as a herbicide safener by enhancing the plant's natural defense mechanisms against xenobiotics. This is primarily achieved by inducing the expression of detoxification enzymes.

Key Detoxification Enzymes Induced by this compound:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to herbicides, rendering them more water-soluble and less toxic.

  • Cytochrome P450 Monooxygenases (CYP450s): These enzymes are involved in the oxidation of herbicides, which is often the first step in their detoxification.

The induction of these detoxification pathways is thought to be mediated by signaling pathways that are also involved in plant stress responses. The oxylipin pathway, which involves signaling molecules derived from the oxidation of fatty acids, has been proposed as a key signaling cascade activated by safeners like this compound.

Mefenpyr_Diethyl_Signaling_Pathway Mefenpyr This compound PlantCell Plant Cell Mefenpyr->PlantCell Uptake SignalPerception Signal Perception (Receptor - Unidentified) PlantCell->SignalPerception Oxylipin Oxylipin Signaling Pathway Activation SignalPerception->Oxylipin GeneInduction Induction of Detoxification Genes Oxylipin->GeneInduction GST Glutathione S-transferases (GSTs) GeneInduction->GST P450 Cytochrome P450s (CYP450s) GeneInduction->P450 DetoxifiedHerbicide Detoxified Herbicide (Conjugated/Oxidized) GST->DetoxifiedHerbicide Conjugation P450->DetoxifiedHerbicide Oxidation Herbicide Herbicide Herbicide->PlantCell Uptake Herbicide->DetoxifiedHerbicide Fish_Toxicity_Workflow start Start acclimation Acclimation of Test Fish start->acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding definitive_test Definitive Test Setup (Control + ≥5 Concentrations) range_finding->definitive_test exposure 96-hour Exposure definitive_test->exposure observations Record Mortality & Sublethal Effects (24, 48, 72, 96h) exposure->observations data_analysis Data Analysis (LC50 Calculation) observations->data_analysis end End data_analysis->end

References

Mefenpyr-diethyl: A Comparative Guide to its Effect on Crop Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mefenpyr-diethyl's performance as a herbicide safener in enhancing crop yield, supported by experimental data. It details the methodologies of cited experiments and visualizes key biological pathways and workflows to offer a comprehensive resource for research and development.

Executive Summary

This compound is a highly effective herbicide safener, particularly in cereal crops such as wheat and barley. It functions by accelerating the metabolism of specific herbicides within the crop, thereby mitigating phytotoxic effects and preserving yield potential. Experimental data consistently demonstrates that the application of this compound in conjunction with herbicides like fenoxaprop-p-ethyl, iodosulfuron, and mesosulfuron-methyl leads to significant improvements in crop safety and, consequently, grain yield, when compared to the use of herbicides alone or other safeners. The primary mechanism of action involves the upregulation of key detoxification enzymes, including Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s), a process initiated by the induction of specific transcription factors.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound in safeguarding crop yield has been substantiated in various field and laboratory studies. Below is a summary of quantitative data from key experiments.

Malt Barley Yield Trial

A study conducted on 'Holker' malt barley over two cropping seasons evaluated the effectiveness of Fenoxaprop-p-ethyl with and without the safener this compound for controlling annual grass weeds. The results highlighted a substantial yield advantage when this compound was included in the treatment.

TreatmentActive IngredientsApplication RateMean Grain Yield (t/ha)Yield Increase over Herbicide AloneYield Increase over Weedy Check
Fenoxaprop-p-ethyl + this compound 69 g/L Fenoxaprop-p-ethyl + 75 g/L this compound1 L/ha2.9 21% 62%
Fenoxaprop-p-ethyl120 g/L Fenoxaprop-p-ethyl1 L/ha2.4-34%
Hand WeedingN/ATwice (30-35 & 55-60 DAS)2.817%56%
Weedy CheckN/AN/A1.8--

Data adapted from a study on the evaluation of herbicides for the control of annual grass weeds in malt barley.[1]

Winter Wheat Yield Trial

Field trials in Greece over four site-years compared the efficacy of different post-emergence herbicide treatments on winter wheat, including a combination containing this compound and another with cloquintocet-mexyl. The results indicated that the treatment with this compound resulted in a higher grain yield.

TreatmentActive IngredientsApplication Rate (g a.i./ha)Mean Grain Yield ( kg/ha )
Mesosulfuron-methyl + Iodosulfuron-methyl-sodium + this compound 15 + 3 + 454,800
Pyroxsulam + Florasulam + Cloquintocet-mexyl18.82 + 3.71 + 18.824,500
2,4-D3004,200
2,4-D6004,100
Untreated ControlN/AN/A3,500

Data adapted from field trials conducted in Velestino and Kozani, Greece.[2]

Experimental Protocols

Field Trial Protocol for Evaluating Herbicide Safener Efficacy on Crop Yield

This protocol outlines a standard methodology for conducting field trials to assess the impact of herbicide safeners on crop yield.

  • Site Selection and Preparation: Choose a field with uniform soil type, pH, and organic matter content. The trial area should have a known history of the target weed species. Prepare the seedbed according to standard agricultural practices for the specific crop.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Plot sizes should be at least 10 square meters to minimize edge effects. Include an untreated control plot adjacent to each treated plot for accurate weed control evaluation.

  • Treatment Application:

    • Herbicide and Safener Application: Apply herbicides and safeners at the recommended growth stage of the crop and weeds using a calibrated plot sprayer to ensure uniform coverage. Treatments should include:

      • Untreated Control (weedy check)

      • Herbicide applied alone

      • Herbicide tank-mixed with this compound

      • Herbicide tank-mixed with a comparative safener (e.g., cloquintocet-mexyl)

      • Hand-weeded control

    • Application Rates: Use the manufacturer's recommended application rates for all products.

  • Data Collection:

    • Crop Injury Assessment: Visually assess crop phytotoxicity at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Weed Control Efficacy: Evaluate weed control by counting weed density (plants per square meter) and measuring weed biomass (dry weight) from a designated quadrat within each plot at 28 DAT.

    • Crop Yield: Harvest the grain from the central area of each plot at crop maturity. Determine the grain yield (t/ha or bu/acre) after adjusting for moisture content.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on crop injury, weed control, and yield. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Laboratory Protocol for Assessing Safener-Induced Enzyme Activity

This protocol describes a method for quantifying the activity of detoxification enzymes in crop seedlings following safener treatment.

  • Plant Growth: Grow wheat or barley seedlings in a controlled environment (e.g., growth chamber) under optimal temperature, light, and humidity conditions.

  • Treatment Application: At the 2-3 leaf stage, spray the seedlings with one of the following solutions:

    • Control (water or solvent carrier)

    • This compound solution

    • Herbicide solution

    • Herbicide + this compound solution

  • Sample Collection: Harvest the aerial parts of the seedlings at specified time points after treatment (e.g., 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Enzyme Extraction: Grind the frozen plant tissue to a fine powder and extract total protein using a suitable extraction buffer.

  • Enzyme Assays:

    • Glutathione S-transferase (GST) Activity: Measure GST activity spectrophotometrically by monitoring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • Cytochrome P450 Monooxygenase (P450) Activity: Determine P450 content or activity using methods such as carbon monoxide difference spectroscopy or specific substrate assays.

  • Data Analysis: Express enzyme activity as specific activity (units per mg of protein). Compare the enzyme activities between different treatments to determine the inductive effect of the safener.

Visualizing the Mechanism of Action

This compound Signaling Pathway for Herbicide Detoxification

This compound enhances herbicide tolerance in cereals by activating a complex signaling cascade that leads to the increased expression of detoxification genes. The process begins with the perception of the safener by the plant cell, which triggers a signal transduction pathway involving various protein kinases and transcription factors. These transcription factors then bind to the promoter regions of genes encoding detoxification enzymes, such as GSTs and P450s, leading to their increased synthesis and enhanced herbicide metabolism.

Mefenpyr_Diethyl_Signaling_Pathway MD This compound Receptor Cellular Receptor(s) (Proposed) MD->Receptor binds Signal Signal Transduction (Protein Kinases) Receptor->Signal activates TFs Transcription Factors (AP2/ERF, bHLH, NAC, MYB) Signal->TFs activates DetoxGenes Detoxification Genes (GST, P450, etc.) TFs->DetoxGenes upregulates Enzymes Detoxification Enzymes (GSTs, P450s) DetoxGenes->Enzymes synthesizes Metabolites Non-toxic Metabolites Enzymes->Metabolites metabolizes herbicide to Herbicide Herbicide Herbicide->Metabolites Crop Crop Tolerance Metabolites->Crop leads to

Caption: this compound induced signaling pathway for herbicide detoxification in cereals.

Experimental Workflow for Validating this compound's Effect on Crop Yield

The validation of this compound's impact on crop yield follows a structured experimental workflow, from initial greenhouse trials to large-scale field experiments, culminating in data analysis and interpretation.

Experimental_Workflow start Start: Hypothesis Formulation greenhouse 1. Greenhouse Pot Trials - Dose-response assays - Phytotoxicity assessment start->greenhouse lab 2. Laboratory Assays - Enzyme activity analysis (GST, P450) - Gene expression studies greenhouse->lab field 3. Field Trials - Randomized complete block design - Multiple locations/seasons lab->field data_collection 4. Data Collection - Crop injury ratings - Weed control efficacy - Grain yield and quality field->data_collection analysis 5. Statistical Analysis - ANOVA - Mean separation tests data_collection->analysis conclusion 6. Conclusion & Publication - Interpretation of results - Peer-reviewed publication analysis->conclusion end End: Validated Effect conclusion->end

Caption: Workflow for validating the effect of this compound on crop yield.

References

Mefenpyr-diethyl: A Comparative Analysis of its Performance as a Herbicide Safener in Cereal Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl is a widely utilized herbicide safener, crucial for protecting cereal crops from the phytotoxic effects of certain herbicides, thereby ensuring weed control efficacy without compromising crop yield. This guide provides a comprehensive comparison of this compound's performance across different cereal varieties and against alternative safeners. The information is supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental evaluation.

This compound belongs to the pyrazoline chemical group and functions by accelerating the metabolic detoxification of herbicides within the crop plant, without affecting the herbicide's activity on target weeds.[1] It is primarily used in conjunction with acetyl-CoA carboxylase (ACCase) inhibitors, such as fenoxaprop-p-ethyl, and acetolactate synthase (ALS) inhibitors, like mesosulfuron-methyl and iodosulfuron.[1][2] Its application has been shown to significantly improve the safety of these herbicides in various cereal crops, including wheat, barley, rye, and triticale.[1]

Performance in Wheat Varieties

A study by Cataneo et al. (2013) provides valuable quantitative data on the performance of this compound in five different wheat (Triticum aestivum) varieties when subjected to the herbicide fenoxaprop-p-ethyl. The study evaluated visual injury, Glutathione S-transferase (GST) activity, and lipid content.

Data Presentation

Table 1: Visual Injury (%) in Wheat Varieties Treated with Fenoxaprop-p-ethyl with and without this compound [3]

Wheat VarietyTreatment7 Days After Treatment (DAT)14 Days After Treatment (DAT)
BRS 49 Fenoxaprop-p-ethyl25.035.0
Fenoxaprop-p-ethyl + this compound0.00.0
CD 104 Fenoxaprop-p-ethyl20.030.0
Fenoxaprop-p-ethyl + this compound0.00.0
CEP 24 Fenoxaprop-p-ethyl15.020.0
Fenoxaprop-p-ethyl + this compound0.00.0
IAPAR 78 Fenoxaprop-p-ethyl10.015.0
Fenoxaprop-p-ethyl + this compound0.00.0
Rubi Fenoxaprop-p-ethyl5.010.0
Fenoxaprop-p-ethyl + this compound0.00.0

Table 2: Glutathione S-transferase (GST) Activity (nmol min⁻¹ mg⁻¹ protein) in Wheat Varieties

Wheat VarietyControlFenoxaprop-p-ethylFenoxaprop-p-ethyl + this compoundThis compound
BRS 49 25.343.538.735.1
CD 104 21.845.240.136.8
CEP 24 28.941.344.539.2
IAPAR 78 30.145.139.836.5
Rubi 32.544.548.241.3

Performance in Other Cereal Varieties

While specific quantitative data for different varieties of barley, rye, and triticale is less readily available in comparative studies, literature confirms the effective use of this compound in these crops.

  • Barley: this compound has been shown to provide significant safety for barley when used with fenoxaprop-p-ethyl, an application for which the earlier safener fenchlorazole-ethyl was not sufficiently effective.

  • Rye and Triticale: this compound is used to safen these crops against herbicides like iodosulfuron and mesosulfuron-methyl, enabling selective post-emergence control of grass and broadleaf weeds.

Comparison with Alternative Safeners

This compound has demonstrated superior performance compared to some older safeners. For instance, it exhibits a much stronger safening activity in cereals than fenchlorazole-ethyl , which allowed for the successful use of fenoxaprop-ethyl in barley.

Cloquintocet-mexyl is another widely used safener, often in combination with the herbicide clodinaflop-propargyl. While direct quantitative comparisons across a range of cereal varieties are limited in the reviewed literature, both this compound and cloquintocet-mexyl are known to enhance herbicide detoxification by inducing glutathione transferases. A study on the weed Lolium sp. (rye-grass) showed that both safeners could reduce its sensitivity to their associated ALS-inhibiting herbicides, suggesting a similar mode of action.

Experimental Protocols

Evaluation of Safener Performance in Wheat (Adapted from Cataneo et al., 2013)
  • Plant Material and Growth Conditions: Five wheat varieties (BRS 49, CD 104, CEP 24, IAPAR 78, and Rubi) were grown in pots containing a mixture of soil, sand, and organic matter (2:1:1 v/v/v) in a greenhouse.

  • Herbicide and Safener Application: Herbicides were applied at the three- to four-leaf stage using a motorized backpack sprayer. The treatments included:

    • Control (no treatment)

    • Fenoxaprop-p-ethyl (e.g., 69 g a.i./ha)

    • Fenoxaprop-p-ethyl (e.g., 69 g a.i./ha) + this compound (e.g., 18.75 g a.i./ha)

    • This compound (e.g., 18.75 g a.i./ha)

  • Visual Injury Assessment: Crop injury was visually assessed at 7 and 14 days after treatment (DAT) on a percentage scale (0% = no injury, 100% = plant death).

  • Biochemical Assays:

    • Glutathione S-transferase (GST) Activity: Leaf samples were collected at 7 DAT. The crude enzyme extract was obtained by homogenizing the tissue in a buffer solution. GST activity was determined spectrophotometrically by measuring the rate of conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB).

    • Lipid Content: Leaf samples were collected at 14 DAT, dried, and ground. The total lipid content was determined by ether extraction using a Soxhlet apparatus.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow for Safener Evaluation cluster_1 Endpoints start Plant Growth (Cereal Varieties) app Herbicide & Safener Application start->app eval Evaluation app->eval visual Visual Injury Assessment eval->visual biochem Biochemical Assays (GST, etc.) eval->biochem yield Yield Measurement eval->yield

Caption: Experimental workflow for evaluating the performance of herbicide safeners in cereal varieties.

G cluster_0 This compound Induced Herbicide Detoxification Pathway cluster_1 Detoxification Enzymes mefenpyr This compound signal Signal Transduction (Mechanism under investigation) mefenpyr->signal gene Increased Transcription of Detoxification Genes signal->gene enzyme Enhanced Synthesis of Detoxification Enzymes gene->enzyme gst Glutathione S-transferases (GSTs) enzyme->gst p450 Cytochrome P450 Monooxygenases enzyme->p450 gt Glucosyltransferases enzyme->gt detox Herbicide Detoxification (Conjugation, Oxidation) gst->detox catalyzes p450->detox catalyzes gt->detox catalyzes herbicide Herbicide herbicide->detox non_toxic Non-toxic Metabolites detox->non_toxic

Caption: Simplified signaling pathway of this compound leading to herbicide detoxification in cereals.

Conclusion

This compound is a highly effective herbicide safener that significantly enhances the tolerance of various cereal crops, particularly wheat, barley, rye, and triticale, to specific classes of herbicides. Experimental data demonstrates its ability to prevent crop injury by inducing key detoxification enzymes such as Glutathione S-transferases. When compared to older alternatives like fenchlorazole-ethyl, this compound shows superior performance, expanding the utility of certain herbicides to a broader range of cereals. While more comparative research across a wider array of cereal varieties and against a broader range of modern safeners would be beneficial, the existing evidence strongly supports the critical role of this compound in modern weed management strategies for cereal production.

References

Quantitative structure-activity relationship (QSAR) of Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance of Mefenpyr-diethyl in Mitigating Herbicide Phytotoxicity

This compound is a herbicide safener from the pyrazoline chemical group, designed to protect cereal crops from the phytotoxic effects of certain herbicides.[1] Its primary mechanism of action is to enhance the crop's natural defense mechanisms, leading to faster metabolism and detoxification of the herbicide.[1] This safening effect has been quantified in several studies, which are summarized below.

Comparison of this compound's Safening Effect on Different Herbicides and Crops

The efficacy of this compound can be observed through various metrics, including the reduction of herbicide-induced phytotoxicity, maintenance of plant growth, and physiological parameters like the electron transport rate in photosynthesis.

HerbicideCropParameterWithout this compoundWith this compoundPercent Improvement (%)Reference
Haloxyfop-methyl (7.79 g a.i. ha⁻¹)Bahiagrass (Paspalum notatum)Phytotoxicity at 28 DAA (%)~40%~10%75%Dias et al., 2021
Haloxyfop-methyl (7.79 g a.i. ha⁻¹)Bahiagrass (Paspalum notatum)Dry Biomass Reduction at 28 DAA (%)~55%~25%55%Dias et al., 2021
Mesosulfuron-methylWheat (Triticum aestivum)GR₅₀ (g a.i. ha⁻¹)2.1314.93 (foliar spray)601%Yuan et al., 2021[2]
Mesosulfuron-methylWheat (Triticum aestivum)GR₅₀ (g a.i. ha⁻¹)2.1346.43 (seed dressing)2080%Yuan et al., 2021[2]
Fenoxaprop-p-ethyl (69 g ha⁻¹)Wheat (Var. BRS 49)Phytotoxicity at 7 DAT (%)35%10%71%Cataneo et al., 2013
Fenoxaprop-p-ethyl (69 g ha⁻¹)Wheat (Var. CD 104)Phytotoxicity at 7 DAT (%)30%8%73%Cataneo et al., 2013

DAA: Days After Application; DAT: Days After Treatment; GR₅₀: Herbicide dose causing 50% growth reduction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Whole-Plant Bioassay for Safener Efficacy (Yuan et al., 2021)[2]
  • Plant Material and Growth Conditions: Wheat (Triticum aestivum) seeds were sown in plastic pots filled with a mixture of soil, vermiculite, and organic fertilizer. Plants were grown in a greenhouse under controlled conditions.

  • Herbicide and Safener Application: Mesosulfuron-methyl was applied post-emergence at various doses. This compound was applied either as a foliar spray in combination with the herbicide or as a seed dressing before planting.

  • Data Collection: Plant shoots were harvested 21 days after treatment, and fresh weight was recorded. The GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) was calculated using a four-parameter logistic model.

Phytotoxicity and Physiological Parameter Assessment (Dias et al., 2021)
  • Experimental Design: A completely randomized design with a 10x2 factorial scheme was used, with ten doses of haloxyfop-methyl and the presence or absence of this compound.

  • Phytotoxicity Evaluation: Visual assessment of phytotoxicity was conducted at 7, 14, 21, and 28 days after application (DAA) using a percentage scale where 0% represents no injury and 100% represents plant death.

  • Electron Transport Rate (ETR) Measurement: ETR was measured using a chlorophyll fluorometer. Measurements were taken from the middle third of the last fully expanded leaf.

  • Biomass Measurement: At 28 DAA, the aerial parts of the plants were harvested, dried in an oven at 65°C for 72 hours, and the dry biomass was weighed.

Visualizing the Mechanism and Evaluation Workflow

To better understand the action of this compound and the process of its evaluation, the following diagrams are provided.

Mefenpyr_diethyl_mechanism cluster_herbicide Herbicide Action cluster_safener This compound Safening Action Herbicide Herbicide TargetSite Herbicide Target Site Herbicide->TargetSite Inhibition Metabolism Enhanced Herbicide Metabolism Herbicide->Metabolism Phytotoxicity Phytotoxicity (Crop Injury) TargetSite->Phytotoxicity Mefenpyr This compound GeneInduction Induction of Detoxification Genes Mefenpyr->GeneInduction Enzymes Increased Production of GSTs & CYP450s GeneInduction->Enzymes Enzymes->Metabolism DetoxifiedHerbicide Non-toxic Metabolites Metabolism->DetoxifiedHerbicide DetoxifiedHerbicide->Phytotoxicity Prevents

Caption: Mechanism of this compound in enhancing herbicide detoxification.

Safener_Evaluation_Workflow Start Start: Safener Evaluation Planting 1. Plant Propagation (e.g., Wheat seedlings) Start->Planting Treatment 2. Application of Herbicide +/- Safener (this compound) Planting->Treatment Incubation 3. Growth in Controlled Environment Treatment->Incubation DataCollection 4. Data Collection (e.g., 7, 14, 21 DAT) Incubation->DataCollection Analysis 5. Data Analysis DataCollection->Analysis Phytotoxicity, Growth, Physiological Parameters Conclusion End: Evaluate Safener Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating herbicide safener efficacy.

References

Field Trial Validation of Mefenpyr-diethyl Safening Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Mefenpyr-diethyl is a widely utilized herbicide safener, particularly in cereal crops. Its primary function is to protect crops from the potential phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against target weeds. This guide provides an objective comparison of this compound's performance, supported by field trial data, and details the experimental protocols used for its validation. The safener is frequently co-formulated or tank-mixed with herbicides from the aryloxyphenoxypropionate (e.g., fenoxaprop-p-ethyl) and sulfonylurea (e.g., mesosulfuron-methyl) families to enhance crop selectivity.[1][2]

The protective action of this compound stems from its ability to accelerate the herbicide's detoxification within the crop plant.[1] It selectively enhances the expression of genes encoding key metabolic enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s), which convert the herbicide molecules into non-toxic forms.[3][4] This guide is intended for researchers and crop scientists evaluating herbicide and safener performance.

Comparative Performance Data

Field and greenhouse trials consistently demonstrate the efficacy of this compound in reducing herbicide-induced injury to crops, thereby safeguarding yield. The following tables summarize quantitative data from key studies.

Table 1: Effect of this compound on Fenoxaprop-p-ethyl Phytotoxicity in Wheat

This table summarizes findings from a study on five wheat ( Triticum aestivum ) varieties. Visual injury was assessed at 7 and 14 days after treatment (DAT).

TreatmentApplication Rate (Active Ingredient)Crop Injury Observed (7 & 14 DAT)
Fenoxaprop-p-ethyl69 g/haPhytotoxicity symptoms present
Fenoxaprop-p-ethyl + this compound69 g/ha + 18.75 g/haNo symptoms of phytotoxicity
This compound18.75 g/haNo symptoms of phytotoxicity
Data sourced from Cataneo et al., 2013.

Table 2: this compound Enhancement of Wheat Tolerance to Mesosulfuron-methyl

This table presents the Growth Reduction 50 (GR₅₀) values, which indicate the herbicide dose required to cause a 50% reduction in plant biomass. A higher GR₅₀ value signifies greater crop tolerance.

Treatment Application MethodHerbicideIncrease in Wheat GR₅₀ (Tolerance)
Mesosulfuron-methyl aloneMesosulfuron-methylBaseline
Foliar Spray of this compound with HerbicideMesosulfuron-methyl7.01 times higher
Seed Dressing with this compound, followed by HerbicideMesosulfuron-methyl21.80 times higher
Data sourced from Yuan et al., 2021.

Mechanism of Action: Signaling Pathway

This compound acts by stimulating the plant's intrinsic detoxification pathways. Upon application, the safener is recognized by the crop, triggering a complex signal transduction cascade. This cascade involves the activation of transcription factors and protein kinases, which in turn upregulate the expression of genes responsible for herbicide metabolism. The resulting increase in detoxifying enzymes like GSTs and P450s allows the crop to rapidly metabolize and neutralize the herbicide before significant cellular damage occurs.

cluster_0 External Application cluster_1 Crop Cellular Response cluster_2 Metabolic Outcome herbicide Herbicide (e.g., Fenoxaprop) receptor Cellular Perception / Receptors herbicide->receptor metabolism Accelerated Herbicide Metabolism herbicide->metabolism Target for Metabolism injury Crop Injury & Yield Loss herbicide->injury If not detoxified safener Safener (this compound) safener->receptor signal Signal Transduction Cascade (Protein Kinases, TFs) receptor->signal gene Upregulation of Detoxification Genes signal->gene enzymes Increased Synthesis of Detoxifying Enzymes (GSTs, P450s) gene->enzymes enzymes->metabolism detox Herbicide Detoxification metabolism->detox safety Crop Safety & Normal Growth detox->safety

Caption: this compound signaling pathway leading to enhanced herbicide detoxification and crop safety.

Experimental Protocols

The validation of safener action requires rigorous and standardized experimental designs. Below is a representative protocol based on methodologies from published field and greenhouse trials.

Objective: To quantify the safening effect of this compound on a specific crop treated with a complementary herbicide.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10 m² per plot to minimize edge effects.

  • Crop: Certified seeds of the target crop (e.g., Triticum aestivum cv. 'BRS 49').

  • Growth Conditions: Conducted under either controlled greenhouse conditions or representative field locations over at least two seasons.

2. Treatments:

  • T1: Untreated Control (no herbicide or safener).

  • T2: Herbicide alone (e.g., Fenoxaprop-p-ethyl at 69 g a.i./ha).

  • T3: Herbicide + Safener (e.g., Fenoxaprop-p-ethyl at 69 g a.i./ha + this compound at 18.75 g a.i./ha).

  • T4: Safener alone (e.g., this compound at 18.75 g a.i./ha).

3. Application:

  • Timing: Post-emergence, when the crop has reached a specific growth stage (e.g., 3-5 leaves).

  • Equipment: Calibrated plot sprayer delivering a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.

4. Data Collection & Assessment:

  • Phytotoxicity Assessment: Visual rating of crop injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).

  • Biomass Measurement: Above-ground biomass collected from a defined area (e.g., 1 m²) within each plot at a set time post-application. Samples are dried to a constant weight.

  • Crop Yield: Grains harvested from the central rows of each plot at maturity and adjusted for moisture content to determine final yield ( kg/ha ).

  • Biochemical Analysis (Optional): Plant tissue samples collected at specific intervals (e.g., 7 DAT) to assay the activity of detoxification enzymes like GST.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.

cluster_treatments Treatments cluster_data Assessments A 1. Experimental Design (Randomized Complete Block) B Biomass (Dry Weight) A->B C 3. Treatment Application (Post-emergence) B->C D 4. Data Collection C->D T1 Control C->T1 T2 Herbicide Alone C->T2 T3 Herbicide + Safener C->T3 D->B E 5. Statistical Analysis (ANOVA) D->E P Phytotoxicity (Visual Rating) D->P Y Crop Yield (Harvest) D->Y F 6. Results & Conclusion E->F

Caption: Standard workflow for a field trial validating herbicide safener performance.

References

Safety Operating Guide

Proper Disposal of Mefenpyr-diethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Mefenpyr-diethyl is a herbicide safener commonly used in agricultural formulations. As with any chemical compound, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in safety, regulatory compliance, and environmental stewardship.

Environmental Hazard Profile

This compound is classified as toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal. The ecotoxicity data presented below underscores the potential environmental impact and the necessity for stringent disposal protocols.

Organism Endpoint Value Exposure Time
Oncorhynchus mykiss (Rainbow Trout)LC504.2 mg/L96 hours
Daphnia magna (Water Flea)EC505.6 - 52 mg/L48 hours
Lemna gibba (Duckweed)EbC50> 12,000 µg/L7 days
Apis mellifera (Honeybee) - contactLD50> 700 µ g/bee 48 hours
Apis mellifera (Honeybee) - oralLD50> 926 µ g/bee 48 hours
Eisenia fetida (Earthworm)LC50> 1000 mg/kg soil14 days

LC50 (Lethal Concentration 50): The concentration of a chemical in air or water that is expected to cause death in 50% of the test animals. EC50 (Effective Concentration 50): The concentration of a chemical that induces a response halfway between the baseline and maximum after a specified exposure time. EbC50 (Effective concentration causing 50% reduction in biomass). LD50 (Lethal Dose 50): The amount of a material, given all at once, which causes the death of 50% of a group of test animals.

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting. This protocol is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. Nitrile rubber gloves are a suitable option for protection against many chemicals, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific information on this compound.[4][5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A long-sleeved lab coat should be worn to protect the skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items such as weighing paper, paper towels, and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material and have a secure screw cap.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Decontamination of Labware:

  • Reusable Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues.

    • Collect the solvent rinse as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware and equipment with a laboratory detergent and water.

4. Spill Management:

  • In case of a spill:

    • Evacuate the immediate area and alert others.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a detergent and water wash. Collect all cleaning materials as hazardous waste.

5. Waste Storage and Disposal:

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mefenpyr_Diethyl_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decon Decontamination cluster_spill Spill Management cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Collect Solid Waste in Labeled Container ppe->solid_waste liquid_waste Collect Liquid Waste in Labeled Container ppe->liquid_waste decon_labware Decontaminate Labware (Solvent Rinse) ppe->decon_labware spill_response Contain and Clean Up Spill with Absorbent Material ppe->spill_response storage Store Waste in Secondary Containment solid_waste->storage liquid_waste->storage decon_labware->liquid_waste Collect Rinse spill_response->solid_waste Collect Contaminated Material disposal Arrange for Disposal via Licensed Contractor storage->disposal

Caption: this compound disposal workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling Mefenpyr-diethyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Mefenpyr-diethyl. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. Engineering controls, such as using the chemical in a well-ventilated area or within a fume hood, should be the primary method of exposure control.[1][2][3][4] PPE should be used to supplement these controls.

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Protection Safety glasses with side-shields or tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[4] A face shield may be required for tasks with a high risk of splashing.To prevent eye contact with dust or splashes during routine handling, weighing, and solution preparation.
Hand Protection Chemical-impermeable gloves.To prevent skin contact during all handling procedures. Gloves must be inspected for integrity before use.
Respiratory Protection Dust respirator or a respiratory filter device for brief exposure or low concentrations. For intensive, prolonged exposure, or during major spill clean-up, a self-contained breathing apparatus (SCBA) is necessary.To prevent inhalation of dust particles, especially when handling the solid form or if aerosols are generated.
Body Protection Protective clothing, such as a lab coat or overalls. For larger quantities or spill response, fire/flame resistant and impervious clothing may be required. Protective boots may be needed depending on the scale of work.To protect skin from accidental contact and contamination.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation is recommended to keep exposure levels low.

  • Avoid Contact: Limit personal contact with the chemical. Avoid contact with skin and eyes, and prevent the formation and inhalation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep away from ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Storage Procedures:

  • Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.

  • Cross-Contamination: Store away from incompatible materials and foodstuff containers to prevent cross-contamination.

Experimental Protocol: Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use.

Objective: To prepare a 10 mM stock solution of this compound (MW: 373.23 g/mol ) in an appropriate solvent.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., Chloroform, Methanol)

  • Analytical balance

  • Weighing paper

  • Spatula

  • Volumetric flask with stopper

  • Beaker

  • Pipettes

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, safety goggles, and chemical-impermeable gloves. Perform all operations within a certified chemical fume hood.

  • Calculation: Calculate the mass of this compound required. For 10 mL of a 10 mM solution:

    • Mass (g) = 0.010 L * 0.010 mol/L * 373.23 g/mol = 0.0373 g (or 37.3 mg)

  • Weighing: Place a piece of weighing paper on the analytical balance and tare. Carefully weigh out the calculated mass of this compound using a clean spatula. Avoid generating dust.

  • Dissolving: Carefully transfer the weighed solid into the volumetric flask. Add a small amount of the chosen solvent to the flask, cap it, and swirl gently to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the chemical name, concentration, solvent, and date of preparation. Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Cleanup: Dispose of the weighing paper and any contaminated materials as hazardous waste according to institutional and local regulations. Clean all glassware thoroughly. Wash hands upon completion of the task.

Emergency and Disposal Plans

Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Detected assess Assess Spill Size (Minor vs. Major) start->assess evacuate Evacuate Area Move Upwind Alert Others & Fire Brigade assess->evacuate Major Spill ppe_minor Don PPE: Dust Respirator, Gloves, Goggles, Lab Coat assess->ppe_minor Minor Spill ppe_major Don Full PPE: SCBA, Impervious Clothing, Chemical Gloves, Goggles evacuate->ppe_major contain Contain Spill Prevent Entry into Drains ppe_major->contain cleanup Clean Up Spill: Use Dry Methods (Sand, etc.) Use Spark-Proof Tools contain->cleanup dispose Collect & Dispose as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Response Complete decontaminate->end ppe_minor->contain

Caption: Procedural workflow for responding to a this compound spill.

Disposal Plan: this compound and its container must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in suitable, closed, and clearly labeled containers.

  • Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations. Do not allow the chemical or its waste to enter drains, sewers, or water courses.

  • Professional Disposal: Arrange for disposal through a licensed waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mefenpyr-diethyl
Reactant of Route 2
Mefenpyr-diethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.